Product packaging for 3-(Aminomethyl)cyclobutanol(Cat. No.:CAS No. 917827-91-9)

3-(Aminomethyl)cyclobutanol

Cat. No.: B3024106
CAS No.: 917827-91-9
M. Wt: 101.15 g/mol
InChI Key: KOAINJWHBAJGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(Aminomethyl)cyclobutanol is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NO B3024106 3-(Aminomethyl)cyclobutanol CAS No. 917827-91-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(aminomethyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c6-3-4-1-5(7)2-4/h4-5,7H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAINJWHBAJGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300679
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-04-6, 917827-91-9, 167081-42-7
Record name trans-3-(Aminomethyl)cyclobutanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201300679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(aminomethyl)cyclobutan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number for trans-3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

{"answer":"A Technical Guide to trans-3-(Aminomethyl)cyclobutanol: Characterization, Synthesis, and Application in Drug Discovery

Introduction

trans-3-(Aminomethyl)cyclobutanol is a disubstituted cyclobutane derivative featuring both a primary amine and a hydroxyl group. These functional groups, coupled with the three-dimensional and rigid nature of the cyclobutane core, make it a valuable building block for medicinal chemistry and drug discovery. The cyclobutane scaffold is increasingly recognized for its ability to confer favorable pharmacokinetic properties, such as increased metabolic stability and improved three-dimensionality, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] This guide provides a comprehensive overview of trans-3-(Aminomethyl)cyclobutanol, including its identification, physicochemical properties, a proposed synthetic route, and its potential applications in the development of novel therapeutics.

Compound Identification
  • CAS Number : 1234616-04-6[3][4][][6]

  • IUPAC Name : rel-(1r,3r)-3-(aminomethyl)cyclobutan-1-ol[3]

  • Molecular Formula : C₅H₁₁NO[3]

  • Molecular Weight : 101.15 g/mol [3][]

  • SMILES : O[C@H]1C--INVALID-LINK--C1[3]

Physicochemical and Pharmacokinetic Properties

The unique puckered structure of the cyclobutane ring imparts specific conformational constraints that are advantageous in drug design.[1] Compared to more flexible aliphatic chains or larger ring systems, the cyclobutane scaffold can help to lock a molecule into a bioactive conformation, thereby improving its potency and reducing off-target effects.[7] The presence of both a hydrogen bond donor (amine) and a hydrogen bond acceptor/donor (hydroxyl) provides versatile points for interaction with biological targets.

Predicted and Experimental Properties

A comprehensive understanding of a compound's physicochemical properties is crucial for its development as a drug candidate. For a novel or sparsely characterized compound like trans-3-(Aminomethyl)cyclobutanol, a combination of computational prediction and experimental determination is employed.

PropertyPredicted/Experimental ValueSignificance in Drug Discovery
cLogP -A measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).
Topological Polar Surface Area (TPSA) -Predicts the ability of a molecule to permeate cell membranes.
Aqueous Solubility -Crucial for bioavailability and formulation development.
pKa -Determines the ionization state of the molecule at physiological pH, which affects its interaction with targets and its solubility.
Metabolic Stability -The cyclobutane ring is generally considered to be metabolically robust.[8]

Researchers would populate this table with experimentally determined values.

Structural Elucidation and Quality Control

For any novel or synthesized chemical entity, unambiguous confirmation of its structure and purity is paramount. A suite of analytical techniques is employed for this purpose.

Analytical Workflow
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC are essential for establishing connectivity and confirming the trans stereochemistry.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which confirms the elemental composition of the molecule.

  • Purity Analysis : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is used to assess the purity of the compound.

G Figure 1: Analytical Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesized_Compound Synthesized Product (trans-3-(Aminomethyl)cyclobutanol) NMR NMR Spectroscopy (1H, 13C, 2D) Synthesized_Compound->NMR MS Mass Spectrometry (HRMS) Synthesized_Compound->MS Purity Purity Analysis (HPLC/GC) Synthesized_Compound->Purity Structure_Confirmed Structure & Purity Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed Purity->Structure_Confirmed

Caption: Workflow for the structural confirmation and purity analysis of a synthesized compound.

Proposed Synthetic Route

While several methods exist for the synthesis of functionalized cyclobutanes, a common strategy involves the modification of a pre-existing cyclobutane core.[9] A plausible route to trans-3-(Aminomethyl)cyclobutanol could start from a commercially available precursor such as trans-3-(Boc-aminomethyl)cyclobutanol (CAS 952029-48-0).[10]

Step-by-Step Protocol
  • Deprotection of the Amine : The Boc (tert-butyloxycarbonyl) protecting group on the amine is removed under acidic conditions.

    • Reagents : Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent like dichloromethane (DCM) or dioxane.

    • Mechanism : The acid cleaves the tert-butyl carbamate, releasing the free amine and generating carbon dioxide and isobutylene as byproducts.

  • Work-up and Isolation : The reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield the final product.

G Figure 2: Proposed Synthesis of trans-3-(Aminomethyl)cyclobutanol Start trans-3-(Boc-aminomethyl)cyclobutanol Reaction Acidic Deprotection (e.g., TFA in DCM) Start->Reaction Step 1 Product trans-3-(Aminomethyl)cyclobutanol Reaction->Product Step 2: Work-up

Caption: A two-step synthetic pathway from a Boc-protected precursor.

Applications in Drug Discovery

The incorporation of small, rigid scaffolds like cyclobutane is a key strategy to "escape flatland" in medicinal chemistry, moving away from predominantly flat, aromatic structures towards more three-dimensional molecules with improved pharmacological properties.[11] trans-3-(Aminomethyl)cyclobutanol serves as a versatile scaffold for the synthesis of a wide range of derivatives.

Role as a Pharmacophore Scaffold
  • Conformational Restriction : The rigid cyclobutane ring can lock flexible side chains into a specific orientation, which can be crucial for high-affinity binding to a protein target.[2][12]

  • Vectorial Display of Functional Groups : The trans arrangement of the aminomethyl and hydroxyl groups places them on opposite sides of the ring, allowing them to be directed into distinct pockets of a binding site.

  • Metabolic Stability : The cyclobutane core is generally resistant to metabolic degradation, which can lead to improved pharmacokinetic profiles.[13]

  • Analgesics and Receptor Agonists : Cyclobutane derivatives have been successfully developed as agonists for receptors like the GLP-1 receptor and as antagonists for integrin receptors.[13][14]

CAS Number Registration for Novel Substances

For a newly synthesized compound that is not yet in the CAS REGISTRY, a CAS number can be obtained by submitting the substance's information to the Chemical Abstracts Service.[15] This process is essential for regulatory compliance, publication, and commercialization.[16][17]

The Registration Process
  • Data Compilation : Gather all necessary information, including the chemical structure, spectroscopic data (NMR, MS), and any other characterizing information.[18]

  • Submission : Submit the information to CAS through their online portal.[15]

  • Review and Assignment : CAS scientists review the submission to ensure the substance is unique and meets their registration criteria.[18] If approved, a new CAS Registry Number is assigned.[16]

Conclusion

trans-3-(Aminomethyl)cyclobutanol is a valuable building block for the synthesis of novel, three-dimensional molecules for drug discovery. Its rigid cyclobutane core and versatile functional groups offer a platform for creating compounds with potentially improved efficacy, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide for its characterization, synthesis, and potential applications provide a framework for researchers to utilize this and similar scaffolds in the development of the next generation of therapeutics.

References

Molecular formula of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: A Core Scaffold for Modern Medicinal Chemistry

Abstract

This compound is a bifunctional chemical building block characterized by the molecular formula C₅H₁₁NO . Its structure, featuring a strained cyclobutane ring appended with primary amine and hydroxyl functionalities, makes it a valuable scaffold in medicinal chemistry and drug development. The inherent ring strain of the cyclobutane core imparts unique conformational rigidity and reactivity, while the aminomethyl and hydroxyl groups provide versatile handles for synthetic elaboration. This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, stereoisomerism, physicochemical properties, synthesis methodologies, and applications. It is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in the design of novel therapeutics.

Introduction: The Role of Strained Rings in Drug Design

In contemporary drug discovery, there is a significant impetus to develop molecules that occupy well-defined three-dimensional space, a concept often termed "escaping flatland".[1] Saturated, strained ring systems like cyclobutanes are increasingly sought after as they serve as rigid, non-aromatic bioisosteres for phenyl rings or other larger, more flexible moieties. The cyclobutane framework provides a structurally constrained backbone that can enhance binding affinity, improve metabolic stability, and fine-tune physicochemical properties. This compound emerges as a particularly useful synthon in this context, offering two distinct points for chemical modification, enabling its incorporation into a diverse range of molecular architectures.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a four-membered carbon ring. A hydroxyl (-OH) group is attached to one carbon atom, and an aminomethyl (-CH₂NH₂) group is attached to the carbon at the 3-position. This arrangement of functional groups—a primary alcohol and a primary amine—makes it a versatile intermediate for a wide array of chemical transformations.

Stereoisomerism

The substitution pattern on the cyclobutane ring gives rise to diastereomers: cis and trans. The relative orientation of the hydroxyl and aminomethyl groups is critical, as stereochemistry profoundly influences a molecule's interaction with biological targets.

  • cis-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on the same face of the cyclobutane ring.

  • trans-3-(Aminomethyl)cyclobutanol: The hydroxyl and aminomethyl groups are on opposite faces of the ring.

These isomers are distinct chemical entities with different physical properties and must be synthesized and characterized independently.

Physicochemical Data

The key physicochemical properties of this compound are summarized below. It is important to distinguish between the free base and its commonly used hydrochloride salt, which exhibits enhanced stability and water solubility.[2]

PropertyValue (Free Base)Reference
Molecular Formula C₅H₁₁NO[3][4][5]
Molecular Weight 101.15 g/mol [4][5][6]
CAS Number 167081-42-7 (isomer unspecified)[3][4]
917827-91-9 (cis isomer)[6][7]
1234616-04-6 (trans isomer)[5][6]
IUPAC Name 3-(Aminomethyl)cyclobutan-1-ol[4]
Density ~1.1 ± 0.1 g/cm³[2]
Boiling Point ~184.5 °C (decomposes)[2]
Topological Polar Surface Area 46.3 Ų[6]
XLogP3-AA -0.6[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]

Synthesis and Manufacturing

The synthesis of specific stereoisomers of this compound requires stereocontrolled methodologies. One documented approach for synthesizing the trans isomer involves a key stereoinversion step, providing a clear example of the chemical principles involved.[2][8]

Example Protocol: Synthesis of trans-3-(Aminomethyl)cyclobutanol

This synthesis proceeds via a three-step sequence starting from cis-3-(dibenzylamino)cyclobutanol, utilizing a Mitsunobu reaction for stereoinversion, followed by hydrolysis and deprotection.

Workflow Diagram: Synthesis of trans-3-(Aminomethyl)cyclobutanol

G cluster_0 Step 1: Stereoinversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection Start cis-3-(Dibenzylamino)cyclobutanol Mitsunobu Mitsunobu Reaction (Triphenylphosphine, DEAD, Carboxylic Acid) Start->Mitsunobu Intermediate1 trans-3-(Dibenzylamino)cyclobutyl Ester Mitsunobu->Intermediate1 Hydrolysis Alkaline Hydrolysis (e.g., NaOH) Intermediate1->Hydrolysis Intermediate2 trans-3-(Dibenzylamino)cyclobutanol Hydrolysis->Intermediate2 Deprotection Catalytic Debenzylation (H₂, Pd/C) Intermediate2->Deprotection FinalProduct trans-3-(Aminomethyl)cyclobutanol Deprotection->FinalProduct

Caption: A three-step workflow for the synthesis of the trans isomer.

Step-by-Step Methodology:

  • Mitsunobu Reaction (Stereoinversion):

    • Rationale: This reaction inverts the stereochemistry at the hydroxyl-bearing carbon. The cis-alcohol is converted to a trans-ester.

    • Procedure: To a cooled (0-10 °C) solution of cis-3-(dibenzylamino)cyclobutanol, triphenylphosphine, and a suitable carboxylic acid (e.g., benzoic acid) in an aprotic solvent like THF, a condensing agent such as diethyl azodicarboxylate (DEAD) is added dropwise under an inert atmosphere.[8] The reaction proceeds to form the corresponding trans-ester.

  • Alkaline Hydrolysis:

    • Rationale: The ester group introduced in the previous step is cleaved to regenerate the free hydroxyl group, now in the trans configuration relative to the amine substituent.

    • Procedure: The crude ester from Step 1 is treated with an alkaline solution (e.g., aqueous sodium hydroxide) in a suitable solvent system until saponification is complete.[8] Acid-base workup isolates the trans-3-(dibenzylamino)cyclobutanol.

  • Catalytic Debenzylation (Deprotection):

    • Rationale: The two benzyl groups on the amine are protecting groups that must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

    • Procedure: The protected amine from Step 2 is dissolved in an alcohol solvent (e.g., methanol) and subjected to hydrogenation in the presence of a palladium on carbon (Pd/C) catalyst.[8] The reaction is run under a hydrogen atmosphere until the starting material is consumed. Filtration to remove the catalyst followed by solvent evaporation yields the final product, trans-3-(aminomethyl)cyclobutanol.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound and its isomers is achieved through standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is used to confirm the proton environment. For the cis isomer, characteristic signals would correspond to the protons on the cyclobutane ring, the methylene protons of the aminomethyl group, and the methine proton adjacent to the hydroxyl group.[7] ¹³C NMR would show five distinct carbon signals.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass can be determined using high-resolution mass spectrometry (HRMS).

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to separate cis and trans isomers in a mixture.

Applications in Medicinal Chemistry and Drug Discovery

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.

  • GABA Analogs: The spatial arrangement of the amine and the cyclobutane backbone allows it to serve as a constrained analog or precursor to γ-aminobutyric acid (GABA), a key inhibitory neurotransmitter.[2] This makes it a valuable starting point for developing agents targeting the central nervous system.

  • Peptide Mimetics: Incorporating the rigid cyclobutane scaffold into peptide chains can enforce specific conformations and improve resistance to enzymatic degradation, enhancing metabolic stability.[2]

  • Kinase Inhibitors: The bifunctional nature of the molecule allows it to be elaborated into more complex structures designed to fit into the ATP-binding pockets of protein kinases, which are significant targets in cancer therapy.[2]

  • Agrochemicals and Materials Science: Beyond pharmaceuticals, cyclobutanol derivatives are used in the development of advanced polymers, high-performance coatings, and next-generation pesticides.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Classification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety glasses with side shields or a face shield, and a lab coat are mandatory.[10][11] Work should be conducted in a well-ventilated fume hood.

  • First Aid Measures:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[10][12]

    • In case of skin contact: Wash off with soap and plenty of water.[10][12]

    • If inhaled: Move the person to fresh air.[10][12]

    • If swallowed: Rinse mouth with water and consult a physician.[12]

  • Storage: Store in a tightly sealed container in a dry, well-ventilated place.[4][12]

Conclusion

This compound, with its molecular formula C₅H₁₁NO, is a potent and versatile building block for modern chemical and pharmaceutical research. Its rigid cyclobutane core, combined with strategically placed amine and hydroxyl functional groups, provides a robust platform for creating structurally novel molecules with significant therapeutic potential. A thorough understanding of its stereochemistry, synthesis, and handling is essential for any scientist aiming to unlock its full potential in drug discovery and materials science.

References

The Enduring Allure of the Strained Ring: A Technical Guide to the Discovery and Strategic Application of Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclobutane motif, a four-membered carbocycle, has traversed a fascinating journey from a theoretical curiosity to a cornerstone of modern organic chemistry. Initially deemed too strained for practical consideration, its unique conformational and reactive properties are now harnessed in fields as diverse as medicinal chemistry and materials science. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the historical context, synthetic evolution, and strategic application of cyclobutane derivatives. We will delve into the pioneering discoveries, explore the mechanistic intricacies of key synthetic transformations, and showcase the contemporary utility of this versatile scaffold, offering field-proven insights to inform and inspire future innovation.

The Genesis of a Strained Scaffold: Early Encounters with Cyclobutane

The story of cyclobutane is intrinsically linked to the burgeoning field of organic chemistry in the late 19th and early 20th centuries. The concept of cyclic hydrocarbons was still in its infancy, and the synthesis of a four-membered ring posed a significant intellectual and practical challenge.

Theoretical Postulations and Early Synthetic Endeavors

The inherent ring strain of cyclobutane, a consequence of bond angles deviating significantly from the ideal tetrahedral angle of 109.5°, was a major theoretical hurdle. Early chemists questioned the stability and even the existence of such a structure. Despite these reservations, the pursuit of this elusive molecule was driven by a fundamental desire to understand the limits of chemical bonding.

Willstätter's Landmark Synthesis: A Triumph of Perseverance

The first definitive synthesis of cyclobutane was achieved in 1907 by Richard Willstätter and James Bruce.[1] Their approach, while laborious, was a landmark achievement that validated the existence of the four-membered ring. The synthesis involved a multi-step sequence starting from a derivative of a natural product, cocaine, and culminating in the hydrogenation of cyclobutene. This pioneering work laid the foundation for all subsequent investigations into the chemistry of cyclobutanes.

Mastering the Ring: Evolution of Synthetic Methodologies

The initial syntheses of cyclobutane were complex and low-yielding, limiting its widespread use. However, the allure of this strained ring spurred the development of more efficient and versatile synthetic methods over the following decades.

The Dawn of Cycloaddition: A Paradigm Shift in Cyclobutane Synthesis

The advent of pericyclic reactions, particularly [2+2] cycloadditions, revolutionized the synthesis of cyclobutane derivatives. These reactions, which involve the concerted or stepwise combination of two unsaturated molecules, provide a direct and often stereocontrolled route to the four-membered ring.

Photochemical [2+2] cycloadditions, often involving the excitation of enones or other unsaturated systems, have become a powerful tool for constructing cyclobutane rings.[2][3] The reaction proceeds through a triplet excited state, leading to the formation of a 1,4-diradical intermediate that subsequently closes to form the cyclobutane ring.[4] This method is particularly useful for the synthesis of complex polycyclic systems and has been applied in the total synthesis of numerous natural products.[4]

Experimental Workflow: Generic Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactant Reactant (e.g., Enone) photoreactor Photoreactor with UV Lamp (e.g., 254 nm) reactant->photoreactor Dissolve solvent Degassed Solvent solvent->photoreactor sensitizer Sensitizer (optional, e.g., Acetone) sensitizer->photoreactor evaporation Solvent Evaporation photoreactor->evaporation Irradiate cooling Cooling System cooling->photoreactor chromatography Column Chromatography evaporation->chromatography Crude Product product Isolated Cyclobutane Product chromatography->product

Caption: Workflow for a typical photochemical [2+2] cycloaddition.

While the Woodward-Hoffmann rules predict that thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden, certain classes of molecules can overcome this barrier. Ketenes, with their orthogonal p-orbitals, readily undergo thermal [2+2] cycloadditions with a variety of alkenes to form cyclobutanones.[2][5] This reaction is a powerful tool for the synthesis of functionalized four-membered rings. Similarly, highly reactive fluorinated alkenes can also undergo thermal dimerization to form cyclobutane derivatives.[6]

Ring Expansions and Contractions: Indirect Routes to the Cyclobutane Core

In addition to cycloaddition reactions, cyclobutane derivatives can also be accessed through ring expansion of cyclopropanes and ring contraction of larger rings. These methods offer alternative strategies for constructing the four-membered ring, particularly when direct cycloaddition approaches are not feasible.

Modern Catalytic Methods: Precision and Efficiency

Recent advances in catalysis have provided new and highly efficient methods for the synthesis of cyclobutanes. Transition metal-catalyzed [2+2] cycloadditions, for example, can proceed under mild conditions and with high levels of stereocontrol.[4] Furthermore, visible-light photocatalysis has emerged as a powerful strategy for promoting [2+2] enone cycloadditions, offering a more sustainable alternative to traditional UV-mediated methods.[7]

The Unique Character of the Strained Ring: Properties and Reactivity

The defining feature of cyclobutane is its significant ring strain, estimated to be around 26.3 kcal/mol.[8] This strain arises from both angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds). This inherent strain profoundly influences the physical and chemical properties of cyclobutane derivatives.

Conformational Dynamics: The Puckered Ring

To alleviate some of the torsional strain, the cyclobutane ring is not planar but exists in a puckered conformation.[4] This puckering leads to two non-equivalent substituent positions: axial and equatorial. The energy barrier for ring flipping between these puckered conformations is relatively low.

Reactivity Profile: A Strained Ring's Propensity for Opening

The high ring strain of cyclobutanes makes them susceptible to ring-opening reactions, which release this strain energy.[2][9] These reactions can be initiated by heat, light, or chemical reagents and provide a synthetic entry into a variety of acyclic and larger ring systems. The ability to undergo controlled ring-opening reactions is a key feature that makes cyclobutanes valuable synthetic intermediates.[9]

From Bench to Bedside and Beyond: Applications of Cyclobutane Derivatives

The unique structural and reactive properties of cyclobutanes have led to their incorporation into a wide range of functional molecules, with particularly significant impacts in medicinal chemistry and materials science.

Cyclobutanes in Drug Discovery: A Scaffold for Innovation

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the design of new therapeutic agents.[8] Incorporating a cyclobutane moiety into a drug candidate can improve its metabolic stability, enhance its binding affinity to a biological target, and fine-tune its pharmacokinetic properties. As of January 2021, there were at least 39 drug candidates in preclinical or clinical development that contain a cyclobutane ring.[8]

Table 1: Selected Examples of Cyclobutane-Containing Drug Candidates

Drug CandidateTherapeutic AreaRole of the Cyclobutane Moiety
Carboplatin OncologyPart of the chelating ligand that binds to platinum, influencing the drug's reactivity and toxicity profile.[8]
Sceptrin Analogs AntimicrobialThe cyclobutane core is a key structural feature of this natural product with potent antimicrobial activity.[8]
Various Investigational Drugs MultipleUsed as a rigid scaffold to orient functional groups for optimal target interaction, improve metabolic stability, or act as a bioisostere for other groups.
Cyclobutanes in Nature: A Surprising Abundance

Despite their inherent strain, cyclobutane rings are found in a surprising number of natural products isolated from plants, marine organisms, and bacteria.[5][8] These natural products often exhibit potent biological activities. A notable example is pentacycloanammoxic acid, a ladderane composed of five fused cyclobutane units found in bacteria that perform the anammox process.[1]

The Photodimerization of DNA: A Double-Edged Sword

One of the most significant occurrences of cyclobutane formation in a biological context is the photodimerization of adjacent pyrimidine bases in DNA upon exposure to UV radiation.[8] This process leads to the formation of cyclobutane pyrimidine dimers (CPDs), which can disrupt DNA replication and transcription, potentially leading to mutations and skin cancer.[8] However, this same process is also exploited in certain photochemotherapies.

Future Perspectives: The Unfolding Potential of the Four-Membered Ring

The field of cyclobutane chemistry continues to evolve, with ongoing research focused on the development of new synthetic methods, the discovery of novel cyclobutane-containing natural products, and the design of innovative applications in medicine and materials science. The unique properties of this strained ring ensure that it will remain a source of fascination and a valuable tool for chemists for years to come.

Logical Relationship Diagram: From Synthesis to Application

G cluster_synthesis Synthetic Methodologies cluster_properties Core Properties cluster_applications Key Applications cycloaddition [2+2] Cycloadditions (Photochemical, Thermal) strain Ring Strain cycloaddition->strain Creates rearrangement Ring Expansions/ Contractions rearrangement->strain Creates catalysis Modern Catalytic Methods catalysis->strain Creates conformation Puckered Conformation strain->conformation Influences reactivity Ring-Opening Reactivity strain->reactivity Drives med_chem Medicinal Chemistry (Drug Discovery) conformation->med_chem Provides 3D Scaffold nat_prod Natural Products conformation->nat_prod Defines Structure biochem Biochemistry (DNA Photodamage) conformation->biochem Forms in DNA reactivity->med_chem Enables Synthetic Utility reactivity->nat_prod Enables Synthetic Utility materials Materials Science reactivity->materials Enables Polymerization

Caption: Interplay of synthesis, properties, and applications of cyclobutanes.

References

Unlocking the Therapeutic Potential of 3-(Aminomethyl)cyclobutanol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Researchers, and Scientists From: Senior Application Scientist, Discovery Biology Division Subject: A Strategic Guide to Investigating the Biological Activity of the Novel Scaffold, 3-(Aminomethyl)cyclobutanol

Executive Summary

The relentless pursuit of novel chemical entities with therapeutic potential is the cornerstone of modern drug discovery. Small, rigid scaffolds are increasingly sought after for their ability to provide precise three-dimensional arrangements of pharmacophoric groups, often leading to improved potency and selectivity. This guide introduces this compound, a structurally unique and underexplored building block, as a promising starting point for novel drug development campaigns. While direct biological data for this compound is scarce, its constituent functional groups—a strained cyclobutane ring, a primary amine, and a hydroxyl group—are prevalent in a multitude of bioactive molecules.[1][2][3] This document outlines a comprehensive, multi-stage research program designed to systematically uncover and optimize the potential biological activities of this scaffold. We will delve into the rationale for its selection, propose a robust screening cascade, and detail hypothetical hit-to-lead strategies, providing a complete roadmap from initial concept to a validated lead series.

Rationale: The Untapped Potential of a Simple Scaffold

The allure of this compound lies in the combination of its structural motifs. The cyclobutane ring, a four-membered carbocycle, offers a rigid, non-planar scaffold that can orient substituents in distinct spatial vectors.[1][2][3] This conformational restriction is a valuable asset in drug design, as it can reduce the entropic penalty of binding to a biological target and improve metabolic stability compared to more flexible aliphatic chains.[1][2][3] Natural products and approved drugs containing the cyclobutane moiety exhibit a wide range of biological activities, including antimicrobial, antitumor, and antiviral properties.[4][5][6][7]

The aminomethyl and hydroxyl groups provide critical anchor points for interaction with biological targets and for synthetic elaboration.

  • Primary Amine: The aminomethyl group can act as a hydrogen bond donor and acceptor, and, being basic, can form crucial ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein binding pocket. More than 75% of top-selling drugs in 2021 contained a nitrogen moiety, underscoring the importance of this functional group for achieving desired pharmacokinetic and pharmacodynamic properties.[8]

  • Hydroxyl Group: The alcohol functionality is a versatile hydrogen bond donor and acceptor.[9] It can be a key interacting group or serve as a handle for prodrug strategies or further synthetic modification.

Given these features, we hypothesize that this compound may serve as a valuable scaffold for targets that recognize small amino alcohols. A particularly compelling hypothesis is its potential as a novel gamma-aminobutyric acid (GABA) analog.[10][11] GABA is a major inhibitory neurotransmitter, and its analogs are used to treat a range of neurological disorders, including epilepsy, neuropathic pain, and anxiety.[12][13] The constrained cyclobutane ring could offer a unique conformational presentation of the amino and hydroxyl groups that mimics the binding mode of GABA or other neurotransmitters.

A Proposed Research Workflow for Activity Discovery

A systematic approach is essential to efficiently probe the biological potential of a new scaffold. We propose a tiered screening cascade designed to move from broad, high-throughput methods to more focused, hypothesis-driven assays.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Target-Based Screening cluster_2 Phase 3: Hit Validation & MOA cluster_3 Phase 4: Lead Optimization A Compound Acquisition & QC B In Silico Screening A->B Computational Analysis C Broad Phenotypic Screening A->C Experimental Testing D Focused Target Panels (e.g., GPCRs, Kinases) B->D Prioritize Targets E GABA Receptor Binding Assays B->E Hypothesis-Driven F Dose-Response Confirmation C->F Validate Hits D->F E->F G Orthogonal Assays F->G Confirm Mechanism H Initial SAR (Analog Synthesis) G->H Explore Chemical Space I Medicinal Chemistry Campaign H->I Develop Lead Series

Caption: Proposed workflow for biological activity screening.

Phase 1: Broad Initial Profiling

The initial phase aims to cast a wide net to identify any potential biological activity.

  • In Silico Screening: Before committing to expensive wet-lab experiments, computational models can predict potential interactions. We recommend docking this compound against a large library of protein structures, including GPCRs, ion channels, kinases, and metabolic enzymes. This can help prioritize subsequent experimental assays.

  • Broad Phenotypic Screening: Phenotypic screens measure the effect of a compound on cell behavior without a preconceived target.[14] We propose screening against a panel of diverse cancer cell lines to assess for anti-proliferative activity and in assays for neurite outgrowth or other CNS-relevant phenotypes.

Phase 2: Target-Based Screening

Based on the structural alerts and in silico results, we will move to target-based screening.

  • Focused Target Panels: The compound will be submitted to commercially available screening panels that test for activity against hundreds of individual targets, such as kinases or GPCRs. This is an efficient way to identify specific molecular targets.

  • Hypothesis-Driven Assays: Based on our primary hypothesis, we will conduct competitive radioligand binding assays for GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs).

Table 1: Hypothetical Primary Screening Results

Assay TypeTarget Panel/Assay NameResult (Activity @ 10 µM)Implication
Phenotypic NCI-60 Cancer Cell Line Panel55% Growth Inhibition (MCF-7)Potential anti-proliferative activity
Target-Based KinaseScan (400+ Kinases)No significant hitsUnlikely a broad-spectrum kinase inhibitor
Target-Based GPCRScan (150+ GPCRs)68% Inhibition (GABA-B R)Potential GABA-B receptor modulator
Hypothesis-Driven [3H]-GABA Binding Assay (GABA-B)72% DisplacementConfirms interaction with GABA-B receptor
Phase 3: Hit Validation and Mechanism of Action (MOA)

Any "hits" from Phase 2 must be rigorously validated.

  • Dose-Response Confirmation: Active compounds will be re-tested in full dose-response curves to determine potency (e.g., IC50 or EC50).

  • Orthogonal Assays: To confirm the MOA, a different assay format will be used. For a GABA-B receptor hit, this could involve a functional assay measuring downstream signaling, such as a GTPγS binding assay.

Experimental Protocol: GABA-B Receptor Radioligand Binding Assay

This protocol provides a standardized method for assessing the binding of this compound to the GABA-B receptor.

Objective: To determine the ability of this compound to displace a known radioligand from the GABA-B receptor in rat brain membranes.

Materials:

  • Frozen rat cortical membranes

  • Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4

  • Radioligand: [3H]-CGP54626 (a potent GABA-B antagonist)

  • Non-specific binding control: Baclofen (100 µM)

  • Test Compound: this compound (serial dilutions)

  • 96-well microplates, filter mats, scintillation fluid, microplate scintillation counter

Procedure:

  • Membrane Preparation: Thaw rat cortical membranes on ice. Homogenize in ice-cold assay buffer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Plate Setup:

    • Add 25 µL of assay buffer to "Total Binding" wells.

    • Add 25 µL of 100 µM Baclofen to "Non-Specific Binding" (NSB) wells.

    • Add 25 µL of serially diluted this compound to "Test Compound" wells.

  • Radioligand Addition: Add 25 µL of [3H]-CGP54626 (at a final concentration equal to its Kd, typically ~2 nM) to all wells.

  • Protein Addition: Add 150 µL of the prepared membrane suspension to all wells.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, place it in a scintillation bag with scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate Percent Specific Binding = ((Test Compound cpm - NSB cpm) / (Total Binding cpm - NSB cpm)) * 100

    • Plot percent specific binding against the log concentration of the test compound and fit to a sigmoidal dose-response curve to determine the IC50.

Hit-to-Lead Chemistry Strategy

A confirmed hit provides a starting point for a medicinal chemistry campaign. The structure of this compound offers two obvious handles for synthetic modification: the primary amine and the hydroxyl group. The goal is to develop an initial Structure-Activity Relationship (SAR) to guide further optimization.

G cluster_amine Amine Modifications cluster_hydroxyl Hydroxyl Modifications Core This compound (Core Scaffold) Amide Amide Formation (R-CO-Cl) Core->Amide Acylation Sulfonamide Sulfonamide Formation (R-SO2-Cl) Core->Sulfonamide Sulfonylation ReductiveAmination N-Alkylation (R-CHO, NaBH(OAc)3) Core->ReductiveAmination Alkylation Ester Esterification (R-CO-Cl) Core->Ester Acylation Ether Etherification (R-Br, NaH) Core->Ether Alkylation Inversion Stereochemical Inversion (Mitsunobu Reaction) Core->Inversion SN2 Reaction

Caption: Potential derivatization pathways for SAR exploration.

A small, focused library of analogs would be synthesized to probe the SAR. For instance, if the compound is active at the GABA-B receptor, we would hypothesize that the primary amine is critical for an ionic interaction. Acylating the amine to form an amide would test this hypothesis; a significant loss of activity would support the initial theory. Conversely, modifying the hydroxyl group to an ether could probe the importance of its hydrogen bonding capability.[9]

Conclusion and Future Directions

This compound represents a compelling, yet underexplored, chemical scaffold. Its rigid three-dimensional structure combined with key pharmacophoric elements provides a strong rationale for its investigation as a source of novel therapeutic agents, particularly in the area of neuroscience. The systematic workflow proposed in this guide—from broad screening to hypothesis-driven validation and initial chemical optimization—provides a low-risk, high-reward strategy for unlocking its potential. Successful identification of a validated hit would trigger a full-scale lead optimization program with the ultimate goal of identifying a clinical candidate. This structured approach ensures that resources are deployed efficiently, maximizing the probability of translating a simple chemical building block into a novel therapeutic.

References

An In-depth Technical Guide to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol: A Rigid Scaffold for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that impart advantageous pharmacological properties is a paramount objective. Small, strained carbocycles, particularly cyclobutane derivatives, have garnered increasing attention for their ability to introduce conformational rigidity and unique three-dimensional topographies into drug candidates. This guide provides a comprehensive technical overview of (1s,3s)-3-(aminomethyl)cyclobutan-1-ol , a bifunctional cyclobutane building block poised for significant applications in contemporary drug design, most notably as a rigid linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

This document will delve into the nomenclature, structural attributes, stereoselective synthesis, and strategic applications of this compound. We will explore the mechanistic rationale for its use in PROTACs and provide detailed, actionable protocols for its synthesis and characterization, grounded in established chemical principles.

Nomenclature and Structural Elucidation

The unambiguous identification of a chemical entity is foundational to its scientific exploration. The compound of interest is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: (1s,3s)-3-(aminomethyl)cyclobutan-1-ol

This nomenclature denotes a cyclobutane ring with two substituents: an aminomethyl group (-CH₂NH₂) and a hydroxyl group (-OH). The "(1s,3s)" stereodescriptor specifies the cis relationship between these two groups, where both are on the same face of the cyclobutane ring.

Structural and Physicochemical Properties:

PropertyValueSource
Molecular Formula C₅H₁₁NO--INVALID-LINK--
Molecular Weight 101.15 g/mol --INVALID-LINK--
CAS Number 917827-91-9--INVALID-LINK--
Appearance White to off-white solid (predicted)General Chemical Knowledge
Solubility Soluble in water and polar organic solventsGeneral Chemical Knowledge

The puckered nature of the cyclobutane ring in (1s,3s)-3-(aminomethyl)cyclobutan-1-ol imparts a defined spatial arrangement of the amine and alcohol functionalities, a critical feature for its application as a linker in complex molecular architectures.[1]

Strategic Application in PROTAC Drug Development

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] A PROTAC is composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC.[3]

The Rationale for a Rigid Cyclobutane Linker

The use of rigid linkers, such as those derived from cyclobutane, offers several advantages over more common flexible linkers (e.g., polyethylene glycol or alkyl chains):

  • Pre-organization of Bioactive Conformation: A rigid linker can reduce the entropic penalty associated with the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) by pre-organizing the two ligands in a favorable orientation for binding.[2] This can lead to enhanced potency and efficiency of protein degradation.

  • Improved Selectivity: The defined spatial orientation enforced by a rigid linker can enhance selectivity for the target protein by disfavoring the formation of off-target ternary complexes.

  • Enhanced Pharmacokinetic Properties: The constrained conformation of a rigid linker can lead to improved metabolic stability and, in some cases, better cell permeability compared to highly flexible linkers.

The (1s,3s)-3-(aminomethyl)cyclobutan-1-ol scaffold provides a synthetically accessible, rigid core that can be readily incorporated into PROTACs, with the amine and hydroxyl groups serving as convenient points for attachment of the target- and E3 ligase-binding moieties.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation Target Protein Target Protein Ternary Complex Target Protein-PROTAC-E3 Ligase Ternary Complex Target Protein->Ternary Complex Binding PROTAC PROTAC (cis-3-(Aminomethyl)cyclobutanol linker) PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruitment Ubiquitinated Target Ubiquitinated Target Protein Ternary Complex->Ubiquitinated Target Ubiquitination Ubiquitin Ub Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated Target->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Performance Metrics for PROTACs

The efficacy of PROTACs is typically quantified by two key parameters:

  • DC₅₀: The concentration of a PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

  • Dₘₐₓ: The maximum percentage of target protein degradation achievable with a given PROTAC.

While specific DC₅₀ and Dₘₐₓ values for PROTACs incorporating (1s,3s)-3-(aminomethyl)cyclobutan-1-ol are not widely available in the public domain, PROTACs with other rigid alicyclic linkers have demonstrated potent degradation capabilities, often with DC₅₀ values in the nanomolar range.[4][5]

Stereoselective Synthesis of (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

A robust and stereocontrolled synthesis is crucial for the practical application of this building block. The following multi-step synthesis is a plausible and efficient route, based on established methodologies for the synthesis of cis-1,3-disubstituted cyclobutanes. The key strategic element is the diastereoselective reduction of a 3-substituted cyclobutanone, where the substituent directs the hydride attack to the opposite face of the ring, yielding the desired cis product.[6][7]

Synthesis_Workflow cluster_1 Synthetic Pathway start 3-Oxocyclobutanecarboxylic Acid step1 Amidation & Boc Protection start->step1 intermediate1 N-Boc-3-oxocyclobutane-1-carboxamide step1->intermediate1 step2 Stereoselective Reduction intermediate1->step2 intermediate2 cis-N-Boc-3-hydroxycyclobutane-1-carboxamide step2->intermediate2 step3 Amide Reduction intermediate2->step3 intermediate3 tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate step3->intermediate3 step4 Boc Deprotection intermediate3->step4 product (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol step4->product

Figure 2: Proposed synthetic workflow for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Experimental Protocol

Step 1: Synthesis of N-Boc-3-oxocyclobutane-1-carboxamide

  • Amidation: To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Stir the mixture at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to obtain the crude acid chloride. Dissolve the crude acid chloride in DCM and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir for 1 hour, then extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield 3-oxocyclobutane-1-carboxamide.

  • Boc Protection (via Hofmann Rearrangement): To a solution of 3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol, add sodium methoxide (1.1 eq). Cool the mixture to 0 °C and add bromine (1.0 eq) dropwise. Stir for 30 minutes, then add a solution of sodium methoxide (2.2 eq) in methanol. Reflux the mixture for 2 hours. Cool to room temperature and add di-tert-butyl dicarbonate (Boc₂O, 1.5 eq). Stir overnight. Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford N-Boc-3-oxocyclobutane-1-carboxamide.

Step 2: Stereoselective Reduction to cis-N-Boc-3-hydroxycyclobutane-1-carboxamide

  • To a solution of N-Boc-3-oxocyclobutane-1-carboxamide (1.0 eq) in methanol at -78 °C, add sodium borohydride (NaBH₄, 1.5 eq) in portions.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, enriched in the cis isomer, can be purified by column chromatography to yield pure cis-N-Boc-3-hydroxycyclobutane-1-carboxamide. The stereoselectivity is driven by the steric hindrance of the carboxamide group, which directs the hydride to the opposite face of the cyclobutanone ring.[6]

Step 3: Amide Reduction to tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

  • To a solution of cis-N-Boc-3-hydroxycyclobutane-1-carboxamide (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add borane-tetrahydrofuran complex (BH₃·THF, 3.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Stir for 30 minutes, then basify with aqueous sodium hydroxide.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Step 4: Boc Deprotection to (1s,3s)-3-(Aminomethyl)cyclobutan-1-ol

  • Dissolve tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate (1.0 eq) in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford (1s,3s)-3-(aminomethyl)cyclobutan-1-ol as its hydrochloride salt. The free amine can be obtained by neutralization with a suitable base.

Physicochemical Characterization

Unambiguous characterization of the final product is essential for its use in subsequent applications. The following spectroscopic data are predicted for (1s,3s)-3-(aminomethyl)cyclobutan-1-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, D₂O, 400 MHz):

  • δ 4.0-4.2 ppm (m, 1H): Methine proton attached to the hydroxyl-bearing carbon (CH-OH).

  • δ 2.8-3.0 ppm (t, 2H): Methylene protons of the aminomethyl group (-CH₂NH₂).

  • δ 2.2-2.4 ppm (m, 1H): Methine proton of the aminomethyl-bearing carbon (CH-CH₂NH₂).

  • δ 2.0-2.2 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-OH group.

  • δ 1.6-1.8 ppm (m, 2H): Methylene protons on the cyclobutane ring adjacent to the CH-CH₂NH₂ group.

¹³C NMR (Predicted, D₂O, 100 MHz):

  • δ 68-70 ppm: Methine carbon attached to the hydroxyl group (CH-OH).

  • δ 45-47 ppm: Methylene carbon of the aminomethyl group (-CH₂NH₂).

  • δ 35-37 ppm: Methine carbon attached to the aminomethyl group (CH-CH₂NH₂).

  • δ 30-33 ppm: Methylene carbons of the cyclobutane ring.

The puckered conformation of the cyclobutane ring can lead to complex splitting patterns in the ¹H NMR spectrum.[1]

Infrared (IR) Spectroscopy

Predicted IR Absorptions (KBr pellet, cm⁻¹):

  • 3200-3500 cm⁻¹ (broad): O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding.

  • 2850-3000 cm⁻¹: C-H stretching vibrations of the cyclobutane and methylene groups.

  • 1580-1650 cm⁻¹: N-H scissoring (bending) vibration.

  • 1050-1150 cm⁻¹: C-O stretching vibration of the secondary alcohol.

Conclusion

(1s,3s)-3-(Aminomethyl)cyclobutan-1-ol is a valuable and versatile building block for modern drug discovery. Its rigid, cis-disubstituted cyclobutane core offers distinct advantages in the design of sophisticated molecules, particularly as a linker in PROTACs. The stereoselective synthesis of this compound is achievable through established chemical transformations, enabling its accessibility for research and development. The technical information and protocols provided in this guide are intended to empower researchers to harness the potential of this unique molecular scaffold in the creation of next-generation therapeutics.

References

Introduction: The Rise of a Strained Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Substituted Cyclobutanols

In the landscape of modern medicinal chemistry, the drive to "escape from flatland"—moving beyond traditional flat, aromatic structures—has led to a renaissance for sp³-rich molecular scaffolds.[1][2] Among these, the cyclobutane ring has emerged as a uniquely powerful building block.[3][4] Its inherent ring strain and distinct three-dimensional geometry offer a compelling combination of properties: conformational restriction, metabolic stability, and novel intellectual property space.[1][2] The introduction of a hydroxyl group to this framework, creating the cyclobutanol motif, adds a crucial vector for interaction, solubility, and further functionalization.

This guide provides a deep, technical exploration of the core physicochemical properties of substituted cyclobutanols. We will move beyond a simple cataloging of data to explain the causal relationships between the fundamental characteristics of the strained ring and the emergent properties that are critical for drug development professionals. By understanding the interplay of ring conformation, substituent electronics, and hydrogen bonding, researchers can more effectively harness the potential of this versatile scaffold to design next-generation therapeutics.

The Cyclobutanol Core: A Balance of Strain and Geometry

The behavior of any substituted cyclobutanol is fundamentally governed by the unique and strained nature of its four-membered ring.

Inherent Ring Strain

The cyclobutane ring is the second most strained of the monocyclic alkanes, with a total strain energy of approximately 26.3 kcal/mol.[3][5] This instability arises from two primary sources:

  • Angle Strain: The deviation of the internal C-C-C bond angles from the ideal tetrahedral angle of 109.5°. A perfectly planar cyclobutane would have 90° angles, inducing significant strain.[5][6][7][8]

  • Torsional Strain: The eclipsing interactions between hydrogen atoms on adjacent carbon atoms in a planar conformation.[6][9]

To relieve this torsional strain, the cyclobutane ring is not planar. Instead, it adopts a puckered or "folded" conformation, often described as a "butterfly" shape, where one carbon atom is about 25° out of the plane of the other three.[6][10][11] This puckering slightly increases angle strain (to ~88°) but provides a more stable overall structure by reducing the eclipsing interactions.[11] This inherent strain makes the ring's C-C bonds susceptible to cleavage under certain chemical conditions, a property that can be exploited in synthesis.[12]

Conformational Landscape

The puckered nature of the ring and the presence of the hydroxyl group create a complex conformational landscape. For the parent cyclobutanol molecule, extensive spectroscopic and computational studies have identified four possible stable conformers.[13] The two most stable forms feature the hydroxyl group in an equatorial position, which minimizes steric hindrance.[6][13] These are designated as the equatorial-trans (Eq-t) and equatorial-gauche (Eq-g) rotamers, which exist in an approximately 1:1 ratio at ambient temperatures.[13]

When substituents are introduced, they profoundly influence this equilibrium. As with cyclohexane systems, substituents on a cyclobutane ring preferentially occupy the equatorial position to minimize steric clashes.[14] This conformational preference is a critical design element, as it dictates the three-dimensional presentation of functional groups and their ability to interact with biological targets.[14][15]

cluster_0 Conformational Equilibrium of a 3-Substituted Cyclobutanol Axial Axial Conformer (Higher Energy, Steric Clash) Equatorial Equatorial Conformer (Lower Energy, Preferred) Axial->Equatorial Ring Flip (Low Energy Barrier) Equatorial->Axial

Caption: Conformational equilibrium in substituted cyclobutanols.

The Role of Substituents in Modulating Core Properties

Substituents are the primary tool by which chemists tune the properties of the cyclobutanol core. Their effects can be broadly categorized as electronic and steric.

  • Electronic Effects: These are changes in electron density transmitted through sigma bonds (inductive effects) or pi systems (resonance effects).[16][17]

    • Electron-Withdrawing Groups (EWGs) , such as trifluoromethyl (CF₃) or cyano (CN) groups, pull electron density away from the ring. This increases the acidity of the hydroxyl proton and can influence the molecule's reactivity.[18][19][20]

    • Electron-Donating Groups (EDGs) , such as alkyl or methoxy groups, push electron density into the ring, making the hydroxyl proton less acidic.[16]

  • Steric Effects: The physical size of a substituent influences both the conformational preference of the ring and the accessibility of nearby functional groups for reactions or intermolecular interactions.[14][16]

The interplay of these effects dictates the final physicochemical profile of the molecule.

Key Physicochemical Properties for Drug Development

The fundamental characteristics described above manifest as a set of measurable physicochemical properties that are paramount for assessing a compound's drug-like potential.

Hydrogen Bonding

The hydroxyl group of a cyclobutanol is a classic hydrogen bond donor and acceptor.[21][22] This capability is crucial for:

  • Aqueous Solubility: Hydrogen bonding with water is a primary driver of solubility.[23]

  • Target Binding: The directional nature of hydrogen bonds makes the -OH group a key pharmacophoric feature for anchoring a molecule within a protein's binding site.

  • Intramolecular Interactions: Depending on the substitution pattern (e.g., a substituent at the 3-position), intramolecular hydrogen bonds can form, locking the molecule into a specific conformation and masking the polar -OH group, which can affect properties like membrane permeability.[6]

Acidity (pKa)

The pKa of the hydroxyl group quantifies its acidity and is highly sensitive to substituent effects. EWGs on the cyclobutane ring stabilize the corresponding alkoxide anion, thereby increasing the alcohol's acidity (lowering its pKa). This is a critical parameter as the ionization state of a molecule affects its solubility, permeability, and target interactions.

Compound ExampleSubstituent EffectApproximate pKaReference
CyclohexanolStrain-Free Reference~18[24]
CyclobutanolStrained Ring~17-18General Alcohol Range
para-CF₃-cyclobutyl-amine HClEWG (CF₃)5.29[19][20]
para-CF₃-cyclobutyl-carboxylic acidEWG (CF₃)2.92[19][20]
Table 1: Influence of Substituents on Acidity. Note: pKa values for substituted amines and carboxylic acids are shown to demonstrate the strong electronic influence of the CF₃-cyclobutyl moiety.
Lipophilicity (LogP / LogD)

Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is arguably one of the most important physicochemical properties in drug design. It influences solubility, permeability, metabolic stability, and promiscuity. The cyclobutane ring itself is a non-polar, lipophilic scaffold. However, the overall LogP (for neutral species) or LogD (at a specific pH) is determined by the balance of all substituents.

A fascinating and highly relevant discovery is that the stereochemical arrangement of substituents can have a profound impact on lipophilicity. Studies have shown that cis-1,2-disubstituted cyclobutanes can exhibit significantly lower lipophilicity than their corresponding trans isomers.[25][26][27] This is attributed to the cis conformation's ability to shield its lipophilic surfaces and present its polar functionalities more effectively to an aqueous environment.

Compound SeriesLogD (pH 7.4)Key FindingReference
Model Amide (t-Butyl)1.86Baseline[19][20]
Model Amide (CF₃-cyclobutyl)1.55CF₃-cyclobutane is less lipophilic than t-Butyl[19][20]
cis-2-Alkylcyclobutane DerivativesLowered Lipophilicitycis isomers are less lipophilic than trans[25][26][27]
Table 2: Comparative Lipophilicity Data Highlights the Impact of Substitution and Stereochemistry.
Reactivity and Chemical Stability

The inherent ring strain of cyclobutanols makes them valuable synthetic intermediates. The C-C bonds adjacent to the hydroxyl group are activated and can undergo selective cleavage. This has been exploited in a variety of transformations:

  • Ring Expansion: Acid-catalyzed or electrochemical rearrangement can expand the four-membered ring to form cyclopentanones or tetralones.[23][28][29]

  • Ring Opening: Under radical or transition-metal-catalyzed conditions, the ring can be opened to yield linear alkyl chains with functionality at a defined position.[12]

Conversely, the cyclobutane core is often considered metabolically robust compared to more flexible alkyl chains, as its rigid nature can prevent it from adopting the conformations required for metabolism by enzymes like cytochrome P450s.

Strain Ring Strain (Angle & Torsional) Reactivity Reactivity / Stability Strain->Reactivity Enables Ring Opening Electronics Substituent Electronics (Inductive & Resonance) pKa Acidity (pKa) Electronics->pKa Dominant Influence Electronics->Reactivity Directs Regioselectivity Conformation Ring Conformation (Puckering, Ax/Eq) LogP Lipophilicity (LogP/D) Conformation->LogP Impacts Surface Exposure (cis/trans) Conformation->Reactivity Affects TS Energy Hbond Hydrogen Bonding Conformation->Hbond Enables/Disables Intramolecular H-bonds Hbond->LogP Masks Polarity cluster_workflow Physicochemical Characterization Workflow Start Novel Substituted Cyclobutanol Purity Purity Analysis (NMR, LC-MS) Start->Purity Solubility Aqueous Solubility (Kinetic/Thermodynamic) Purity->Solubility pKa pKa Determination (Potentiometry/UV) Purity->pKa LogD LogD Measurement (Shake-Flask/HPLC) Purity->LogD Output Comprehensive Property Profile Solubility->Output pKa->Output MetStab Metabolic Stability (Microsomes/Hepatocytes) LogD->MetStab MetStab->Output

References

Suppliers and commercial availability of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-(Aminomethyl)cyclobutanol: Sourcing, Qualification, and Application for Drug Development Professionals

Abstract

This compound is a versatile bifunctional building block that has garnered significant interest in medicinal chemistry. Its strained cyclobutane core imparts a unique three-dimensional geometry, offering a compelling alternative to more conventional saturated ring systems. This guide provides a comprehensive overview of the commercial landscape for this compound, detailing its available forms, key suppliers, and a robust framework for supplier qualification. Furthermore, it presents a technical profile, a detailed protocol for purity verification, and discusses its emerging applications, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

The Strategic Value of the Cyclobutane Motif in Medicinal Chemistry

The incorporation of small, strained ring systems is a powerful strategy for optimizing lead compounds in drug discovery. The cyclobutane scaffold of this compound offers several distinct advantages over traditional aliphatic or aromatic linkers.

  • Conformational Rigidity: The inherent ring strain (~110 kJ/mol) of the cyclobutane ring restricts the number of accessible low-energy conformations.[1] This pre-organization can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.

  • Three-Dimensional Vectorial Exit: Unlike flat aromatic rings, the puckered nature of the cyclobutane ring allows for substituents to be projected into distinct vectors in 3D space. The cis and trans isomers of this compound provide precise control over the spatial relationship between the amine and hydroxyl functionalities, enabling chemists to meticulously probe the topology of a target's binding pocket.

  • Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to linear alkyl chains, which can be susceptible to oxidation. This can lead to improved pharmacokinetic profiles, such as a longer half-life.

  • Dual Functionality: The presence of both a primary amine and a hydroxyl group provides two orthogonal points for chemical elaboration, making it an ideal scaffold for building complex molecules and libraries for structure-activity relationship (SAR) studies.

Commercial Availability and Sourcing

This compound is commercially available from a range of specialty chemical suppliers, primarily as its hydrochloride salt to enhance stability and solubility.[1][2] Both cis and trans diastereomers are available, which is a critical consideration for stereospecific syntheses.

Key Commercial Suppliers

The following table summarizes prominent suppliers of this compound and its derivatives. Researchers should always verify the specific isomer, form (free base or salt), and purity with the supplier before purchase.

SupplierProduct Name/IsomerCAS NumberPurity/FormNotable Applications
MedChemExpress trans-3-(Aminomethyl)cyclobutanol hydrochlorideNot specifiedResearch GradePROTAC Linker[3]
BLD Pharm This compound hydrochloride1427386-91-1≥97% (Typical)Organic Building Block[2]
CymitQuimica This compound (cis/trans isomers and HCl salts)Multiple≥97% (Typical)General Research[4][5]
Manchester Organics This compound hydrochloride1427386-91-1InquireFine Chemicals[6]
Synblock This compound167081-42-7≥98%Organic Building Block[7]
Advanced ChemBlocks trans-3-(Aminomethyl)cyclobutanolNot specifiedResearch GradeBuilding Blocks
Vulcanchem This compound hydrochloride1404365-04-3Research GradeBuilding Block with reported biological activity data[1]

A Framework for Supplier Qualification

For drug development professionals, ensuring the quality and consistency of starting materials is non-negotiable. A multi-step supplier qualification process is essential to mitigate risks related to impurities, batch-to-batch variability, and supply chain interruptions.

SupplierQualification cluster_Screening Phase 1: Initial Screening cluster_Evaluation Phase 2: Technical & Quality Evaluation cluster_Approval Phase 3: Final Approval & Onboarding a Identify Suppliers - Chemical Marketplaces - Literature Review - Trade Shows b Request Documentation - Certificate of Analysis (CoA) - Safety Data Sheet (SDS) - Isomer Specification a->b c Initial Assessment - Compare Purity & Price - Assess Lead Times - Review Documentation b->c d Order Analytical Sample Request sample from top 2-3 suppliers c->d Proceed with promising candidates e In-House QC Testing - Identity (NMR, MS) - Purity (HPLC, GC) - Stereoisomer Ratio d->e f Review Results Does the material meet internal specifications? e->f f->a Material fails QC (Restart process) g Assess Scalability Can the supplier meet future volume demands? f->g Material passes QC h Finalize Commercials - Negotiate pricing - Establish supply agreement g->h i Approve & Onboard Add to approved vendor list h->i

Caption: A robust three-phase workflow for qualifying suppliers of critical chemical building blocks.

Technical Profile and Quality Control Protocol

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₅H₁₁NOFree base form[7]
Molecular Weight 101.15 g/mol Free base form[7]
Molecular Formula (HCl) C₅H₁₂ClNOHydrochloride salt[2][5]
Molecular Weight (HCl) 137.61 g/mol Hydrochloride salt[2][5]
Form Solid / Crystalline SolidTypically supplied as a solid[5]
Storage Sealed in dry, 2-8°CRecommended to prevent degradation[2]
Experimental Protocol: Purity and Identity Verification by LC-MS

This protocol provides a standard method for confirming the identity and assessing the purity of a received sample of this compound hydrochloride.

Objective: To verify the mass and purity of a vendor sample.

Instrumentation & Reagents:

  • HPLC system with a UV detector coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 100 x 4.6 mm, 2.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample diluent: 50:50 Water:Acetonitrile.

Procedure:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of the sample in the diluent. Further dilute to a working concentration of ~50 µg/mL.

  • LC Method:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30°C.

    • UV Detection: 210 nm.

    • Gradient:

      • 0.0 min: 2% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 2% B

      • 8.0 min: End of run.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 50-300.

    • Expected Ion [M+H]⁺: m/z 102.1 (for the free base).

  • Analysis:

    • Identity Confirmation: Verify the presence of the expected protonated molecule ([M+H]⁺) at the retention time of the main peak.

    • Purity Assessment: Calculate the area percentage of the main peak from the UV chromatogram at 210 nm (as the analyte lacks a strong chromophore). Purity should be ≥95-98% as per supplier specification.

Applications in Drug Development

While a versatile building block, this compound has gained particular traction in specific therapeutic areas.

  • PROTACs: The trans isomer, in particular, is marketed as a linker for the synthesis of PROTACs.[3] Its defined stereochemistry and rigid structure are ideal for controlling the distance and orientation between the two ends of a PROTAC molecule—the warhead that binds the target protein and the E3 ligase-binding moiety.

  • Enzyme Inhibition: The core structure has shown inhibitory activity against several enzymes, including Aldose Reductase and Dipeptidyl Peptidase-IV (DPP-IV), targets implicated in diabetic complications and type 2 diabetes, respectively.[1] This suggests its potential as a scaffold for developing novel enzyme inhibitors.

Conclusion

This compound is more than just a simple linker; it is a strategic tool for imparting favorable drug-like properties. Its commercial availability from multiple suppliers makes it accessible for a wide range of research and development activities. By employing a rigorous supplier qualification process and robust in-house quality control, drug development professionals can confidently leverage this unique building block to construct novel therapeutics with enhanced potency, selectivity, and metabolic stability.

References

1H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of cis-3-(Boc-aminomethyl)cyclobutanol

Introduction

cis-3-(Boc-aminomethyl)cyclobutanol is a valuable bifunctional building block in contemporary drug discovery and organic synthesis. Its rigid, yet non-planar, cyclobutane core serves as a versatile scaffold, while the orthogonally protected amine and the reactive alcohol functionalities allow for sequential chemical modifications. Accurate structural elucidation is paramount for its effective use, and high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol. Moving beyond a simple peak list, we will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling patterns based on first principles and empirical data, and provide a robust experimental protocol for acquiring publication-quality data. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for routine characterization and in-depth structural analysis.

Theoretical Framework: Deconstructing the Spectrum

The ¹H NMR spectrum of this molecule is governed by the interplay of its three key structural motifs: the tert-butyloxycarbonyl (Boc) protecting group, the puckered cyclobutane ring, and the primary alcohol and carbamate substituents. The cis-stereochemical relationship between these substituents is the critical factor that dictates the ultimate appearance of the spectrum.

The Boc Group Signature

The Boc group provides a highly reliable and easily identifiable signal. The nine methyl protons are chemically equivalent and isolated from other protons in the molecule, resulting in a sharp, intense singlet in a relatively uncrowded region of the spectrum, typically between δ 1.4-1.5 ppm.[1][2] This signal serves as an excellent internal standard for confirming the presence of the protecting group and for assessing sample purity, as its integral should be nine times that of a single-proton signal.

The Cyclobutane Ring: A Fluxional System

Unlike aromatic rings, the cyclobutane core is not flat. It exists in a dynamic equilibrium of puckered conformations, rapidly interconverting at room temperature.[3] For an unsubstituted cyclobutane, this rapid "ring flipping" renders all eight protons equivalent on the NMR timescale, resulting in a single peak at approximately δ 1.96 ppm.[4]

However, the 1,3-cis-disubstitution in the target molecule breaks this symmetry. The protons on the ring are no longer chemically equivalent and will give rise to distinct signals with complex splitting patterns. The chemical shifts and, most notably, the proton-proton coupling constants are exquisitely sensitive to the dihedral angles between them, which are influenced by the ring's pucker.[5] Vicinal coupling constants in cyclobutanes are notoriously variable, with cis (4.6–11.5 Hz) and trans (2.0–10.7 Hz) ranges significantly overlapping, making definitive stereochemical assignments based on J-values alone challenging without further analysis.[5]

Predicted ¹H NMR Spectrum Analysis

Based on established principles and data from analogous structures, we can predict the detailed features of the ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol. For clarity, the protons are labeled as shown in the diagram below.

Caption: Structure of cis-3-(Boc-aminomethyl)cyclobutanol with proton labeling.

H⁶ - Boc Protons (-C(CH₃)₃):

  • Predicted Chemical Shift (δ): ~1.45 ppm.

  • Integration: 9H.

  • Multiplicity: Singlet (s).

  • Rationale: These nine protons are equivalent and magnetically isolated, producing a characteristic sharp singlet.[1] This signal is the most upfield and is an unmistakable marker for the Boc group.

H² and H⁴ - Ring Methylene Protons (-CH₂-):

  • Predicted Chemical Shift (δ): 1.60 - 2.00 ppm.

  • Integration: 4H.

  • Multiplicity: Complex multiplet (m).

  • Rationale: Due to the cis geometry, the two methylene groups are chemically equivalent, but the individual protons within each CH₂ group (axial vs. equatorial type) are diastereotopic and thus not equivalent. They will split each other (geminal coupling) and will also be split by the adjacent methine protons (H¹ and H³). This will result in a complex, overlapping multiplet.

H³ - Methine Proton (-CH-CH₂N):

  • Predicted Chemical Shift (δ): 2.20 - 2.50 ppm.

  • Integration: 1H.

  • Multiplicity: Multiplet (m) or quintet-like.

  • Rationale: This proton is adjacent to four ring protons (H²ᵃ, H²ᵇ, H⁴ᵃ, H⁴ᵇ) and the CH₂N group (H⁵). It will experience multiple couplings, leading to a complex multiplet. Its chemical shift is slightly downfield from the methylene protons due to the influence of the adjacent aminomethyl group.

H⁵ - Methylene Protons (-CH₂-NHBoc):

  • Predicted Chemical Shift (δ): ~3.10 ppm.

  • Integration: 2H.

  • Multiplicity: Doublet (d) or Triplet (t).

  • Rationale: These protons are deshielded by the adjacent nitrogen atom. They will be split primarily by the methine proton H³. If coupling to the NH proton occurs, the signal will be a doublet of doublets. However, often the coupling to the NH is either averaged out or the NH proton undergoes rapid exchange, simplifying the signal to a doublet due to coupling with H³. If the NH coupling is present, it will appear as a triplet upon NH exchange decoupling.

NH - Carbamate Proton:

  • Predicted Chemical Shift (δ): ~4.50 - 5.50 ppm.

  • Integration: 1H.

  • Multiplicity: Broad singlet (br s) or Triplet (t).

  • Rationale: The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature.[1][6] It often appears as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. If exchange is slow, it will appear as a triplet due to coupling with the adjacent CH₂ group (H⁵).

H¹ - Methine Proton (-CH-OH):

  • Predicted Chemical Shift (δ): ~4.10 - 4.30 ppm.

  • Integration: 1H.

  • Multiplicity: Multiplet (m) or quintet-like.

  • Rationale: This proton is significantly deshielded by the directly attached, electronegative oxygen atom. Its chemical shift is comparable to that seen in unsubstituted cyclobutanol (approx. 4.23 ppm).[7] It will be split by the four adjacent ring protons (H²ᵃ, H²ᵇ, H⁴ᵃ, H⁴ᵇ), resulting in a complex multiplet, which may resolve into a quintet if the coupling constants are similar.

OH - Alcohol Proton:

  • Predicted Chemical Shift (δ): Variable (typically 1.5 - 4.0 ppm).

  • Integration: 1H.

  • Multiplicity: Broad singlet (br s).

  • Rationale: Similar to the NH proton, the alcohol proton's chemical shift is highly variable and it often appears as a broad singlet. It can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

Data Summary Table
Proton LabelAssignmentPredicted δ (ppm)IntegrationMultiplicity
H⁶-C(CH₃ )₃~1.459Hs (singlet)
H², H⁴Ring -CH₂ -1.60 - 2.004Hm (multiplet)
-CH -CH₂N2.20 - 2.501Hm (multiplet)
H⁵-CH₂ -NHBoc~3.102Hd (doublet)
NH-NH -4.50 - 5.501Hbr s (broad s) or t
-CH -OH4.10 - 4.301Hm (multiplet)
OH-OH Variable1Hbr s (broad s)

Experimental Protocol: Acquiring a High-Fidelity Spectrum

This protocol outlines the steps for acquiring a definitive ¹H NMR spectrum. Trustworthiness in NMR data comes from meticulous sample preparation and correctly set acquisition parameters.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of cis-3-(Boc-aminomethyl)cyclobutanol directly into a clean, dry NMR tube.
  • Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it is a relatively non-polar solvent that dissolves many organic compounds and has a well-defined residual solvent peak at δ 7.26 ppm for calibration.[1]
  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or rely on the residual solvent peak for calibration.
  • Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. Instrument Setup & Acquisition (300-500 MHz Spectrometer):

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~298 K).
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve high homogeneity. Aim for a narrow, symmetrical peak shape for the TMS or residual CDCl₃ signal.
  • Key Acquisition Parameters:
  • Spectral Width (SW): ~12-15 ppm (to ensure all signals from TMS to potentially downfield protons are captured).
  • Transmitter Offset (O1p): Centered around ~5-6 ppm.
  • Pulse Width (P1): Use a calibrated 90° pulse.
  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.
  • Acquisition Time (AQ): 2-4 seconds.
  • Number of Scans (NS): 16-64 scans. Increase for dilute samples to improve the signal-to-noise ratio.

3. Data Processing:

  • Apply an exponential window function (line broadening, LB = ~0.3 Hz) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT).

  • Phase the spectrum manually to ensure all peaks have a pure absorption line shape.

  • Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm or the residual CHCl₃ peak to δ 7.26 ppm.[8]

  • Integrate all signals. Calibrate the integration by setting the intense Boc singlet (H⁶) to a value of 9.00.

  • Analyze the chemical shifts, integrations, and multiplicities to assign the peaks according to the predictions.

    Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and processing.

Data Interpretation and Verification

The true power of this guide lies in comparing the acquired experimental data with the theoretical predictions.

  • Peak Assignment Confirmation: The initial assignments can be confirmed using 2D NMR experiments. A ¹H-¹H COSY (Correlation Spectroscopy) experiment is invaluable. It will show correlations (cross-peaks) between protons that are J-coupled. For instance, a COSY spectrum should reveal a cross-peak between the -CH-OH proton (H¹) and the ring methylene protons (H²/H⁴), and similarly between the -CH-CH₂N proton (H³) and both the ring methylenes and the -CH₂N- protons (H⁵).

  • Resolving Complexities: The cyclobutane region (δ 1.6-2.5 ppm) will likely be complex. The COSY experiment will help trace the connectivity within this spin system. If significant overlap persists, a higher field spectrometer (e.g., 600 MHz or above) may be required to achieve better signal dispersion.

Conclusion

The ¹H NMR spectrum of cis-3-(Boc-aminomethyl)cyclobutanol is rich with structural information. The key diagnostic signals include the intense singlet for the Boc group at ~1.45 ppm, the deshielded methine proton of the alcohol at ~4.2 ppm, and the deshielded methylene protons of the aminomethyl group at ~3.1 ppm. The protons of the cyclobutane ring give rise to complex multiplets between 1.6 and 2.5 ppm, the appearance of which is a direct consequence of the fixed cis-stereochemistry. By following the detailed protocol and analytical framework presented here, researchers can confidently acquire, interpret, and verify the structure of this important synthetic building block, ensuring the integrity of their subsequent research.

References

An In-Depth Technical Guide to the Mass Spectrometry of Cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the mass spectrometric analysis of cyclobutanol (C₄H₈O), tailored for researchers, scientists, and professionals in drug development. We will delve into the core principles of its ionization and fragmentation, offering field-proven insights into experimental design and data interpretation.

Introduction: The Analytical Significance of Cyclobutanol

Cyclobutanol, a four-membered cyclic alcohol, serves as a valuable building block in organic synthesis and is a key structural motif in various pharmacologically active molecules.[1] Its strained cyclobutane ring imparts unique chemical reactivity, making the precise characterization of its structure and purity paramount. Mass spectrometry is an indispensable analytical technique for this purpose, providing detailed information on molecular weight and structural features through controlled fragmentation.[1] This guide focuses on the most common technique for volatile compounds like cyclobutanol: Electron Ionization (EI) Mass Spectrometry.

Foundational Molecular Data

A precise understanding of the analyte's fundamental properties is the bedrock of any mass spectrometric analysis.

PropertyValueSource
Chemical FormulaC₄H₈ONIST[2]
Molecular Weight72.1057 g/mol NIST[2]
CAS Registry Number2919-23-5NIST[2]
IUPAC NameCyclobutanolNIST[2]

Electron Ionization (EI) and the Cyclobutanol Molecular Ion

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), leading to the ejection of an electron and the formation of a positively charged radical cation, known as the molecular ion (M•⁺).

C₄H₈O + e⁻ → [C₄H₈O]•⁺ + 2e⁻

For cyclobutanol, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 72.[1][2] However, due to the inherent strain in the four-membered ring and the presence of the hydroxyl group, the molecular ion is often of low intensity as it readily undergoes fragmentation.[1][3] The presence of a small M+1 peak at m/z 73 is attributable to the natural abundance of the ¹³C isotope.[1]

The Fragmentation Cascade: Decoding the Cyclobutanol Spectrum

The excess energy imparted during electron ionization causes the molecular ion to fragment in predictable ways, yielding a unique "fingerprint" spectrum. The primary fragmentation pathways for cyclobutanol are a combination of ring-opening, α-cleavage, and dehydration reactions.[1][3][4][5]

Key Fragmentation Pathways:
  • Loss of Water ([M-H₂O]•⁺): A common fragmentation for alcohols, this involves the elimination of a water molecule (18 Da).[1][3][5] This process can be complex, involving hydrogen atoms from various positions on the ring, and results in a significant peak at m/z 54 .[1][4]

  • α-Cleavage: This characteristic cleavage for alcohols involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[3][5] For cyclobutanol, this leads to the opening of the ring and can result in various fragment ions.

  • Ring-Opening and Subsequent Fissions: The strained cyclobutane ring is susceptible to opening upon ionization.[1] This can be followed by rearrangements and further fragmentation, leading to characteristic ions. A prominent pathway involves the loss of ethene (C₂H₄, 28 Da), resulting in a base peak at m/z 44 .[4]

  • Loss of a Hydrogen Atom ([M-H]⁺): The loss of a single hydrogen atom can occur from either the hydroxyl group or the cyclobutane ring, producing an ion at m/z 71 .[1][4]

  • Formation of Allyl-like Cations: Ring-opening followed by rearrangement can lead to the formation of stable allyl-like cations, contributing to peaks at lower m/z values such as m/z 43 and m/z 42 .[1]

The following diagram illustrates the primary fragmentation pathways of the cyclobutanol radical cation under electron ionization.

G M [C₄H₈O]•⁺ m/z 72 (Molecular Ion) F71 [C₄H₇O]⁺ m/z 71 M->F71 - H• F54 [C₄H₆]•⁺ m/z 54 M->F54 - H₂O F44 [C₂H₄O]•⁺ m/z 44 (Base Peak) M->F44 - C₂H₄ (Ethene) F43 [C₃H₇]⁺ or [C₂H₃O]⁺ m/z 43 M->F43 - C₂H₅• or - CHO•

Caption: Primary EI fragmentation pathways of Cyclobutanol.

Summary of Characteristic Ions:
m/zProposed Ion StructureFragmentation PathwayRelative Intensity
72[C₄H₈O]•⁺Molecular IonLow
71[C₄H₇O]⁺Loss of H•Low
54[C₄H₆]•⁺Loss of H₂OSignificant
44[C₂H₄O]•⁺Loss of C₂H₄Base Peak
43[C₃H₇]⁺ or [C₂H₃O]⁺Ring-opening & rearrangementHigh

Note: Relative intensities can vary slightly depending on the specific instrumentation and source conditions.

Experimental Protocol for EI-MS Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra of cyclobutanol. The causality behind each step is explained to ensure robust and reproducible results.

Objective: To obtain a clean, identifiable electron ionization mass spectrum of a purified cyclobutanol sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an EI source.

  • Capillary GC Column (e.g., DB-5ms, HP-5ms, or equivalent non-polar column).

Step-by-Step Methodology:
  • Sample Preparation (Causality: Purity & Concentration):

    • Prepare a dilute solution of cyclobutanol (approx. 100 ppm) in a high-purity volatile solvent (e.g., methanol or dichloromethane).

    • Rationale: Dilution prevents column overloading and source saturation, ensuring sharp chromatographic peaks and clean spectra. The choice of solvent should ensure it elutes well before the analyte without co-elution.

  • GC Method Setup (Causality: Analyte Separation & Introduction):

    • Injector Temperature: 250 °C. Rationale: Ensures rapid and complete volatilization of cyclobutanol without thermal degradation.

    • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min. Rationale: Helium is an inert carrier gas providing good chromatographic efficiency.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 2 minutes. Rationale: Allows for solvent focusing at the head of the column.

      • Ramp: 10 °C/min to 200 °C. Rationale: A controlled ramp ensures good separation from any potential impurities and provides sharp peak shapes for cyclobutanol.

      • Final Hold: Hold at 200 °C for 2 minutes. Rationale: Ensures that any less volatile components are eluted from the column.

    • Injection Volume: 1 µL. Rationale: A small injection volume prevents peak broadening and detector saturation.

  • MS Method Setup (Causality: Ionization & Detection):

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230 °C. Rationale: Maintains the analyte in the gas phase and minimizes unwanted thermal reactions.

    • Electron Energy: 70 eV. Rationale: This is the standard energy for EI, which maximizes ionization efficiency and produces reproducible fragmentation patterns that are comparable to library spectra (e.g., NIST).[2]

    • Mass Range: Scan from m/z 35 to 100. Rationale: This range comfortably covers the molecular ion (m/z 72) and all significant fragment ions, while excluding low-mass noise from the solvent or carrier gas.

    • Solvent Delay: Set a solvent delay of 2-3 minutes. Rationale: This prevents the high concentration of solvent from entering the MS detector, which could otherwise cause filament damage and saturate the detector.

  • Data Acquisition and Validation:

    • Inject the prepared sample and initiate the GC-MS run.

    • Self-Validation:

      • The total ion chromatogram (TIC) should show a sharp, symmetrical peak at the retention time for cyclobutanol.

      • The mass spectrum extracted from the center of this peak should be free from significant interference from co-eluting impurities.

      • The background-subtracted spectrum should be compared against a reference library spectrum (e.g., NIST) for confirmation. The fragmentation pattern should match the established data.[2]

The logical flow of this experimental setup ensures that a pure sample of cyclobutanol is efficiently separated and introduced into the ion source, where standardized conditions generate a reproducible and interpretable mass spectrum.

G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Cyclobutanol (Pure) Dilution Dilute in Solvent (e.g., MeOH) Sample->Dilution Injector Injector (250°C) Dilution->Injector 1 µL Injection Column GC Column (Temp Program) Injector->Column Source EI Source (70 eV, 230°C) Column->Source Elution Analyzer Mass Analyzer (Scan m/z 35-100) Source->Analyzer Detector Detector Analyzer->Detector Data Data Acquisition & Analysis Detector->Data

Caption: Experimental workflow for GC-EI-MS analysis of Cyclobutanol.

Conclusion

The mass spectrum of cyclobutanol is characterized by a weak molecular ion at m/z 72 and a series of distinct fragment ions resulting from dehydration, ring-opening, and subsequent fissions. The base peak is typically observed at m/z 44, corresponding to the loss of ethene. A thorough understanding of these fragmentation pathways, coupled with a robust and well-rationalized experimental protocol, enables researchers to confidently identify and characterize cyclobutanol in complex matrices, supporting critical advancements in chemical synthesis and drug development.

References

The Strategic Role of IR Spectroscopy in Analyzing Cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Infrared (IR) Spectrum of Cyclobutanol

This guide provides a comprehensive analysis of the infrared (IR) spectrum of cyclobutanol (C₄H₈O), a cyclic alcohol of significant interest in synthetic chemistry and materials science. As a Senior Application Scientist, my objective is not merely to present a spectrum but to elucidate the causal relationships between molecular structure, vibrational physics, and the resulting spectral features. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of how to acquire, interpret, and leverage the IR spectrum of this strained cyclic alcohol for structural verification and quality control.

Infrared spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. The resulting spectrum is a unique molecular "fingerprint," providing invaluable information about the functional groups present.

For cyclobutanol, IR spectroscopy serves as a rapid, non-destructive method to confirm the presence of two key structural motifs: the hydroxyl (-OH) group, characteristic of all alcohols, and the strained cyclobutyl ring. The unique electronic and steric environment of this molecule, arising from the four-membered ring, imparts subtle but definitive characteristics to its spectrum that distinguish it from acyclic or larger-ring analogues.

Deconstructing the Cyclobutanol Spectrum: A Region-by-Region Analysis

The infrared spectrum of cyclobutanol is best understood by dissecting it into three primary regions, each corresponding to the vibrations of specific functional groups within the molecule.

The Hydroxyl (O-H) Stretching Region: A Telltale Sign of an Alcohol

The most prominent and easily identifiable feature in the spectrum of a neat or concentrated sample of cyclobutanol is the O-H stretching absorption.

  • Wavenumber: 3200–3500 cm⁻¹

  • Appearance: A very strong, broad band.

Expert Insight: The breadth of this peak is a direct consequence of intermolecular hydrogen bonding.[1][2][3] In the liquid state, cyclobutanol molecules associate with one another, forming a dynamic network of hydrogen bonds. This association weakens the O-H bond, lowering its vibrational frequency from the ~3620 cm⁻¹ expected for a "free," non-hydrogen-bonded hydroxyl group.[1][4] The wide range of hydrogen bond strengths and geometries within the liquid matrix at any given moment results in a superposition of many different absorption frequencies, which coalesce into the characteristic broad band. The presence of this band is unequivocal proof of the hydroxyl functional group.

The C-H Stretching Region: Probing the Cyclobutyl Ring

This region provides information about the aliphatic backbone of the molecule.

  • Wavenumber: 2800–3000 cm⁻¹

  • Appearance: Multiple sharp, strong-to-medium intensity peaks.

Expert Insight: These absorptions arise from the symmetric and asymmetric stretching vibrations of the C-H bonds within the CH₂ groups and the tertiary C-H of the cyclobutyl ring. For cyclobutane itself, prominent peaks are observed around 2987 and 2887 cm⁻¹, and cyclobutanol exhibits similar features.[5] The precise positions and multiplicity of these peaks are characteristic of the sp³-hybridized carbons within the strained ring structure.

The Fingerprint Region: Uniqueness in Complexity

Below 1500 cm⁻¹, the spectrum becomes highly complex, with a multitude of overlapping peaks. While individual assignments can be challenging, this "fingerprint region" is unique to each molecule and is critical for definitive identification by comparison to a reference spectrum.[5] Two key vibrations for cyclobutanol are found here:

  • C-O Stretching Vibration:

    • Wavenumber: ~1050–1260 cm⁻¹

    • Appearance: A strong, distinct peak.

    • Expert Insight: The C-O stretch is another crucial diagnostic band for alcohols.[2][6][7] Its position can help differentiate between primary, secondary, and tertiary alcohols. As a secondary alcohol, cyclobutanol's C-O stretch is expected in this general range. The coupling of this vibration with other modes in the strained ring contributes to its specific frequency.

  • Ring Vibrations and C-H Bending:

    • Wavenumber: Various, below 1500 cm⁻¹

    • Appearance: A series of medium to weak, sharp peaks.

    • Expert Insight: The four-membered ring of cyclobutanol is not planar and undergoes a "puckering" vibration.[8][9] This, along with various C-H scissoring, wagging, and twisting modes, gives rise to a unique pattern of absorptions. The inherent ring strain in cyclobutane, which forces bond angles to deviate from the ideal 109.5°, influences the force constants of these bonds and, consequently, their vibrational frequencies.[10] This makes the fingerprint region particularly sensitive to the cyclic nature of the molecule.

Data Presentation: Summary of Key IR Absorptions

The following table summarizes the expected vibrational modes for cyclobutanol, providing a quick reference for spectral analysis.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensityAppearance
3200–3500O-HStretching (H-bonded)StrongVery Broad
2850–3000C-H (sp³)StretchingStrongSharp, Multiple
~1450CH₂Bending (Scissoring)MediumSharp
1050–1260C-OStretchingStrongSharp
Below 1500C₄ RingRing Puckering & BendingMedium-WeakComplex Pattern

Visualization: Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the structural components of cyclobutanol and their corresponding absorption regions in an infrared spectrum.

G Figure 1: Cyclobutanol Structure-Spectrum Correlation cluster_molecule Cyclobutanol Molecule cluster_spectrum Infrared Spectrum Regions (cm⁻¹) mol C₄H₇ C-O O-H spec 2850-3000 1050-1260 3200-3500 mol:f0->spec:f0 C-H Stretch mol:f1->spec:f1 C-O Stretch mol:f2->spec:f2 O-H Stretch

Caption: Figure 1: Correlation of cyclobutanol's functional groups to their IR absorption regions.

Experimental Protocol: A Self-Validating System for Spectrum Acquisition

Acquiring a high-quality, reproducible IR spectrum is paramount. The following protocol describes the use of a modern Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is the preferred method for liquid samples due to its simplicity, speed, and minimal sample consumption.

Objective: To obtain an accurate mid-infrared spectrum of a neat liquid cyclobutanol sample.
Materials:
  • FTIR Spectrometer with a Diamond ATR Accessory

  • Cyclobutanol, ≥99% purity[11]

  • Micropipette

  • Anhydrous Isopropanol or Acetone (for cleaning)

  • Lint-free wipes (e.g., Kimwipes)

Step-by-Step Methodology:
  • System Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's guidelines. This minimizes instrumental drift.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with anhydrous isopropanol. Dry the crystal completely with a separate clean wipe. A pristine surface is critical to avoid cross-contamination.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR accessory in place, initiate a "background" scan using the instrument's software.

    • Causality: The background scan measures the IR spectrum of the ambient atmosphere (CO₂ and water vapor) and the instrument itself.[12] This spectrum is stored and automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorptions from the sample. This is a critical self-validating step.

  • Sample Application:

    • Using a micropipette, place a single drop (approximately 5-10 µL) of cyclobutanol onto the center of the ATR crystal. The sample must completely cover the crystal surface for a strong, representative signal.

  • Sample Spectrum Acquisition:

    • Initiate the "sample" scan. Typically, 16 to 32 scans are co-added and averaged to improve the signal-to-noise ratio. The software will perform a Fourier transform on the resulting interferogram and ratio it against the stored background to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Examine the resulting spectrum. Verify the presence of the key features outlined in Section 2: a strong, broad O-H stretch (~3300 cm⁻¹), strong C-H stretches (~2900-3000 cm⁻¹), and a strong C-O stretch (~1100 cm⁻¹).

    • Use the software's peak-picking tool to label the precise wavenumbers of major absorptions for reporting.

  • System Cleanup:

    • Carefully wipe the cyclobutanol sample from the ATR crystal using a lint-free wipe.

    • Perform a final cleaning rinse with anhydrous isopropanol and dry the crystal. The system is now ready for the next sample.

This protocol, particularly the mandatory background collection step, ensures that each spectrum is a true and accurate representation of the sample, forming a self-validating workflow essential for reliable scientific data.

Conclusion

The infrared spectrum of cyclobutanol is a powerful analytical tool that provides definitive structural information. The key diagnostic features are a strong, broad O-H stretch centered around 3300 cm⁻¹, multiple sharp C-H stretching peaks below 3000 cm⁻¹, and a strong C-O stretching absorption in the 1050-1260 cm⁻¹ region. The complex pattern of vibrations in the fingerprint region is unique to the molecule and is influenced by the inherent strain of the four-membered ring. By following a rigorous experimental protocol, researchers can reliably obtain and interpret this spectrum to verify molecular identity, assess purity, and ensure quality in research, development, and manufacturing settings.

References

Methodological & Application

Application Notes and Protocols: 3-(Aminomethyl)cyclobutanol as a Versatile Building Block for Novel Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The rational design of peptides with enhanced therapeutic properties—such as increased metabolic stability, constrained conformations for improved receptor affinity, and novel biological activities—is a cornerstone of modern drug discovery. A key strategy in this endeavor is the incorporation of non-proteinogenic amino acids. These unique building blocks introduce structural and functional diversity beyond the canonical 20 amino acids.

Cyclic amino acids, in particular, are powerful tools for rigidifying the peptide backbone, thereby pre-organizing the molecule into a bioactive conformation. The cyclobutane motif is increasingly recognized in medicinal chemistry for its ability to confer unique three-dimensional structures and improve pharmacological properties.[1][2] This guide provides detailed protocols for the synthesis and incorporation of a novel cyclobutane-containing β-amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid, derived from the readily available building block, 3-(aminomethyl)cyclobutanol. We will present a comprehensive, step-by-step workflow from the starting material to a dipeptide, offering researchers a practical guide to harnessing this promising scaffold.

Part 1: Synthesis of Boc-Protected cis-3-(Aminomethyl)cyclobutane Carboxylic Acid

The transformation of this compound into a peptide-synthesis-ready building block involves a three-step process:

  • N-protection of the primary amine.

  • Oxidation of the primary alcohol to a carboxylic acid.

  • Purification of the final protected amino acid.

This section outlines a proposed synthetic route based on well-established and reliable chemical transformations.

Step 1.1: N-Terminal Protection of this compound with a Boc Group

Rationale: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions.[3] Protecting the primary amine of this compound at the outset prevents unwanted side reactions during the subsequent oxidation step.

Experimental Protocol:

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and deionized water.

    • Add sodium bicarbonate (2.0 eq) to the solution and stir until dissolved.

    • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirring solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected this compound. This product is often of sufficient purity for the next step, but can be purified by column chromatography on silica gel if necessary.

Step 1.2: Oxidation of Boc-Protected this compound to the Carboxylic Acid

Rationale: The conversion of the primary alcohol to a carboxylic acid is the key step in forming the amino acid. The Jones oxidation is a robust and well-established method for this transformation.[1][4][5][6][7] While other methods like TEMPO-mediated oxidation exist, the Jones oxidation is often high-yielding for primary alcohols.[8][9][10][11][12][13] It is important to note that the Boc group is stable under these acidic conditions.[5]

Experimental Protocol:

  • Materials:

    • Boc-protected this compound

    • Jones reagent (prepared by dissolving chromium trioxide in sulfuric acid and water)

    • Acetone

    • Isopropanol

    • Ethyl acetate

    • Deionized water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected this compound (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

    • Slowly add Jones reagent dropwise to the stirring solution. A color change from orange to green/brown will be observed. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

    • Upon completion, quench the excess oxidant by the careful addition of isopropanol until the orange color is no longer present.

    • Remove the acetone under reduced pressure.

    • Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the pure Boc-protected cis-3-(aminomethyl)cyclobutane carboxylic acid.

Table 1: Summary of Synthetic Steps and Expected Outcomes

StepTransformationKey ReagentsExpected Outcome
1.1Boc Protection(Boc)₂O, NaHCO₃Boc-3-(aminomethyl)cyclobutanol
1.2Jones OxidationJones ReagentBoc-cis-3-(aminomethyl)cyclobutane carboxylic acid

G A This compound B Boc-3-(aminomethyl)cyclobutanol A->B (Boc)₂O, NaHCO₃ C Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid B->C Jones Oxidation

Caption: Synthetic pathway to the protected amino acid.

Part 2: Incorporation into a Dipeptide

With the Boc-protected novel amino acid in hand, it can be incorporated into a peptide sequence using standard peptide coupling methodologies. This section details the synthesis of a model dipeptide, Boc-ACC-Gly-OMe, where ACC represents our novel amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered or unusual amino acids.[2][14][15] It is used in conjunction with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

Step 2.1: Peptide Coupling

Experimental Protocol:

  • Materials:

    • Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid

    • Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

    • HATU

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • 1 M HCl solution

    • Saturated NaHCO₃ solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid (1.0 eq), H-Gly-OMe·HCl (1.1 eq), and HATU (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C and add DIPEA (2.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude dipeptide.

G A Boc-ACC-OH C Boc-ACC-Gly-OMe A->C B H-Gly-OMe B->C

Caption: Peptide coupling reaction workflow.

Part 3: Purification and Characterization

Step 3.1: Purification by HPLC

Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for the purification of synthetic peptides.[3][16][17][18][19] The hydrophobicity of the peptide determines its retention time on a C18 column, allowing for separation from impurities.

Protocol:

  • System: Preparative RP-HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Acetonitrile in HPLC-grade water with 0.1% TFA.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a good starting point. The gradient should be optimized based on analytical HPLC runs of the crude material.

  • Detection: UV detection at 210-220 nm.

  • Procedure:

    • Dissolve the crude dipeptide in a minimal amount of the initial mobile phase composition.

    • Inject the sample onto the preparative HPLC column.

    • Collect fractions corresponding to the desired product peak.

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions and lyophilize to obtain the final dipeptide as a white powder.

Step 3.2: Characterization

Rationale: Confirmation of the structure and purity of the synthesized compounds is essential. High-resolution mass spectrometry (HRMS) provides an accurate mass, while Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the chemical structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • The expected [M+H]⁺ or [M+Na]⁺ ion for Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid and the final dipeptide should be observed.

  • NMR Spectroscopy:

    • ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the intermediates and the final product.

    • For Boc-cis-3-(aminomethyl)cyclobutane carboxylic acid, characteristic signals for the Boc group (a singlet around 1.4 ppm), the cyclobutane ring protons, and the aminomethyl protons are expected.

    • For the dipeptide, additional signals corresponding to the glycine methyl ester and the amide bond protons will be present. 2D NMR techniques like COSY and HSQC can be used for complete assignment of the proton and carbon signals.

Table 2: Key Characterization Data

CompoundTechniqueExpected Key Data
Boc-ACC-OH¹H NMRSinglet ~1.4 ppm (9H, Boc); Multiplets for cyclobutane and aminomethyl protons.
HRMSCalculated m/z for [M+H]⁺ or [M+Na]⁺.
Boc-ACC-Gly-OMe¹H NMRSignals for Boc, ACC, and Gly-OMe moieties; amide proton signal.
HRMSCalculated m/z for [M+H]⁺ or [M+Na]⁺.

Conclusion

This application note provides a detailed, albeit proposed, set of protocols for the synthesis of a novel, non-proteinogenic amino acid, cis-3-(aminomethyl)cyclobutane carboxylic acid, and its incorporation into a dipeptide. By leveraging well-established synthetic methodologies, researchers can confidently approach the synthesis of this and related building blocks. The unique structural features of the cyclobutane ring offer exciting opportunities to modulate the properties of peptides for therapeutic and research applications. The protocols outlined herein serve as a robust starting point for exploring the potential of this compound as a versatile scaffold in peptide design.

References

Application Notes and Protocols for the Stereoselective Synthesis of Polysubstituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Strained Ring

The cyclobutane motif, a four-membered carbocycle, is a recurring structural element in a vast array of biologically active natural products and pharmaceutical agents.[1][2][3] Its inherent ring strain, a consequence of deviations from ideal bond angles, imparts unique conformational constraints and reactivity, making it a valuable scaffold in medicinal chemistry for modulating pharmacological properties such as potency, selectivity, and metabolic stability.[3] The synthesis of polysubstituted cyclobutanes, particularly with precise stereochemical control, remains a formidable challenge for synthetic organic chemists.[3][4] This guide provides an in-depth exploration of modern, field-proven strategies for the stereoselective construction of these valuable carbocycles, intended for researchers, scientists, and professionals in drug development.

This document eschews a rigid template, instead opting for a structure that logically presents the primary synthetic avenues. We will delve into the mechanistic underpinnings of each method, offering not just procedural steps but also the rationale behind experimental choices. This approach is designed to empower the researcher to not only replicate these protocols but also to adapt and troubleshoot them effectively.

Strategic Approaches to Polysubstituted Cyclobutane Synthesis

The construction of stereochemically complex cyclobutane cores can be broadly categorized into three main strategies:

  • [2+2] Cycloadditions: The most versatile and widely employed method, involving the union of two unsaturated components.[5][6]

  • Ring Contractions: The conversion of larger, more readily available rings into the strained four-membered system.[7][8][9][10]

  • Intramolecular Cyclizations and C-H Functionalization: Methods that form the cyclobutane ring from a single precursor or functionalize a pre-existing cyclobutane core.[11][12]

The choice of strategy is dictated by the desired substitution pattern, the required stereochemistry, and the availability of starting materials.

I. The Power of [2+2] Cycloadditions: A Versatile Toolkit

The [2+2] cycloaddition reaction, the formal union of two two-electron systems to form a four-membered ring, stands as the cornerstone of cyclobutane synthesis.[6][13] These reactions can be initiated photochemically, thermally, or with transition metal catalysis, each offering distinct advantages and limitations.

A. Photochemical [2+2] Cycloadditions: Harnessing the Energy of Light

Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of cyclobutanes, often proceeding with high levels of stereoselectivity.[14] The reaction is typically initiated by the photoexcitation of one of the alkene partners to an excited state, which then reacts with the ground-state alkene.[15]

Mechanism in Focus: The Stepwise Diradical Pathway

The generally accepted mechanism for the photochemical [2+2] cycloaddition of an enone and an alkene involves the initial photoexcitation of the enone to a singlet excited state, followed by rapid intersystem crossing to a more stable triplet state.[16] This triplet enone then interacts with the ground-state alkene to form a triplet diradical intermediate. Subsequent spin inversion to a singlet diradical allows for ring closure to the cyclobutane product.[16] The regiochemistry is primarily governed by the stability of the diradical intermediate, while the stereochemistry is often dictated by the initial orientation of the reactants in the exciplex.[16]

Experimental Protocol: Photosensitized [2+2] Cycloaddition of an N-Aryl Maleimide with an Alkene

This protocol is adapted from a procedure developed for the synthesis of cyclobutane bicyclic scaffolds, highlighting a photosensitized approach for less reactive N-aryl maleimides.[17]

Materials:

  • N-Aryl Maleimide (1.0 equiv)

  • Alkene (2.0 equiv)

  • Thioxanthone (20 mol%)

  • Dichloromethane (CH₂Cl₂)

  • Glass vial with a screw cap or rubber septum

  • Blue LED light source (e.g., Kessil PR 160L, 440 nm)

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen source

Procedure:

  • To a glass vial, add the N-aryl maleimide (1.0 equiv, 0.20 mmol), the alkene (2.0 equiv, 0.40 mmol), and thioxanthone (20 mol %, 0.04 mmol, 9 mg).

  • Add dichloromethane (2 mL) to dissolve the reactants.

  • Seal the vial and purge the solution with argon or nitrogen for 10-15 minutes to remove oxygen, which can quench the excited state of the photosensitizer.

  • Place the vial under a blue LED light source and stir the reaction mixture vigorously for 16 hours.

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., petroleum ether/ethyl acetate, 8:2 or 7:3) to afford the desired polysubstituted cyclobutane.[17]

Causality Behind Choices:

  • Thioxanthone as a Photosensitizer: N-aryl maleimides have lower triplet energies compared to their N-alkyl counterparts, making direct excitation less efficient. Thioxanthone acts as a photosensitizer, absorbing the light and transferring the energy to the maleimide to generate the reactive triplet state.[17]

  • Excess Alkene: Using an excess of the alkene helps to ensure complete consumption of the limiting maleimide and can favor the desired intermolecular cycloaddition over potential side reactions.

  • Inert Atmosphere: The removal of oxygen is crucial as it can act as a triplet quencher, inhibiting the desired photochemical reaction.

B. Transition Metal-Catalyzed [2+2] Cycloadditions: Precision and Control

Transition metal catalysis offers a powerful alternative to photochemical methods, often proceeding under milder conditions and with excellent control over stereoselectivity.[5][18] A variety of metals, including iron, nickel, and gold, have been shown to catalyze [2+2] cycloadditions.[5][19][20]

Mechanism in Focus: Diverse Pathways

The mechanisms of transition metal-catalyzed [2+2] cycloadditions are diverse and depend on the specific metal and ligands employed. They can involve the formation of metallacyclopentane intermediates, oxidative cyclization, or stepwise radical pathways.[5] For instance, some iron-catalyzed reactions are proposed to proceed through a stepwise radical mechanism initiated by a single-electron transfer from the catalyst to the substrate.[19]

Experimental Protocol: Digold(I)-Catalyzed Enantioselective [2+2] Cycloaddition of an Alkyne and an Alkene

This protocol is based on the enantioselective synthesis of cyclobutenes using non-C2 symmetric digold(I) catalysts, which can be subsequently reduced to the corresponding cyclobutanes.[20]

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Alkene (2.0 equiv)

  • (R,Sp)-Josiphos-type digold(I) catalyst (e.g., [(R,Sp)-L*Au₂Cl] (2.5 mol%))

  • Silver salt (e.g., AgSbF₆ (5 mol%))

  • Dichloromethane (CH₂Cl₂)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the digold(I) catalyst (2.5 mol%) and the silver salt (5 mol%) in CH₂Cl₂. Stir the mixture for 5-10 minutes.

  • Add the alkene (2.0 equiv) to the catalyst solution.

  • Slowly add the terminal alkyne (1.0 equiv) to the reaction mixture at the specified temperature (e.g., room temperature or below).

  • Stir the reaction for the designated time, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction (e.g., by passing it through a short plug of silica gel).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched cyclobutene.

  • The resulting cyclobutene can be hydrogenated using standard conditions (e.g., H₂, Pd/C) to afford the corresponding polysubstituted cyclobutane.

Causality Behind Choices:

  • Digold(I) Catalyst: The use of a binuclear gold catalyst with a chiral Josiphos-type ligand is crucial for achieving high enantioselectivity. It is proposed that one gold center activates the alkyne, while the chiral environment created by the ligand and the second gold center dictates the facial selectivity of the alkene approach.[20]

  • Silver Salt: The silver salt acts as a halide scavenger, abstracting the chloride from the gold precursor to generate the active cationic gold catalyst.

II. Ring Contraction Strategies: Building from a Larger Framework

Ring contraction methods provide an alternative and often highly stereoselective route to polysubstituted cyclobutanes from more readily accessible five-membered rings.[8][9][10]

Stereoselective Contraction of Pyrrolidines

A notable example is the stereoselective synthesis of cyclobutanes through the contraction of pyrrolidines.[8][9][21] This method has been shown to proceed with a high degree of stereoretention.[8]

Mechanism in Focus: Iodonitrene-Mediated Nitrogen Extrusion

The proposed mechanism involves the in-situ generation of an iodonitrene species from the reaction of ammonium carbamate and a hypervalent iodine reagent. This iodonitrene then reacts with the pyrrolidine to form a reactive 1,1-diazene. Subsequent thermal extrusion of nitrogen gas generates a 1,4-biradical intermediate, which rapidly undergoes cyclization to form the cyclobutane product.[9][21] The stereospecificity of this reaction is attributed to the rapid C-C bond formation from the singlet 1,4-biradical.[8][21]

Experimental Protocol: Stereoselective Ring Contraction of a Polysubstituted Pyrrolidine

This protocol is adapted from a method developed for the synthesis of multisubstituted cyclobutanes from readily accessible pyrrolidines.[9][21]

Materials:

  • Polysubstituted Pyrrolidine (1.0 equiv)

  • Hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv)

  • Ammonium carbamate (5.0 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Reaction vial or flask

  • Heating block or oil bath

Procedure:

  • To a reaction vial, add the polysubstituted pyrrolidine (1.0 equiv), ammonium carbamate (5.0 equiv), and 2,2,2-trifluoroethanol (TFE).

  • Add hydroxy(tosyloxy)iodobenzene (HTIB) (2.5 equiv) in one portion.

  • Seal the vial and heat the reaction mixture to 80 °C.

  • Stir the reaction for the required time (typically 1-3 hours), monitoring its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography or column chromatography to afford the polysubstituted cyclobutane.[3]

Causality Behind Choices:

  • HTIB and Ammonium Carbamate: This combination serves as the in-situ source of the reactive iodonitrene species that initiates the ring contraction process.

  • 2,2,2-Trifluoroethanol (TFE): TFE is a polar, non-coordinating solvent that facilitates the reaction, likely by stabilizing the charged intermediates and promoting the desired reactivity.

  • Elevated Temperature: The reaction requires heating to promote the extrusion of nitrogen from the 1,1-diazene intermediate and the subsequent cyclization of the biradical.

III. Characterization and Purification of Polysubstituted Cyclobutanes

The successful synthesis of polysubstituted cyclobutanes is only half the battle; their purification and characterization are equally critical steps.

Purification of Stereoisomers

The separation of diastereomers can often be achieved using standard chromatographic techniques such as flash chromatography on silica gel.[22] However, due to the often similar physical properties of stereoisomers, careful optimization of the mobile phase is frequently required.[22] The separation of enantiomers necessitates the use of chiral chromatography, employing a chiral stationary phase (CSP).[22]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of polysubstituted cyclobutanes.[23][24]

  • ¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons provide a wealth of information about the substitution pattern and relative stereochemistry.[23][24] Vicinal coupling constants (³JHH) can be particularly informative for determining cis/trans relationships between substituents.

  • ¹³C NMR: The chemical shifts of the cyclobutane carbons are also sensitive to the substitution and stereochemistry.

  • 2D NMR Techniques: Techniques such as COSY, HSQC, HMBC, and NOESY are invaluable for unambiguously assigning the structure and stereochemistry of complex polysubstituted cyclobutanes.[23]

Data Presentation

Synthetic Method Substrates Conditions Yield (%) Diastereomeric Ratio (dr) Enantiomeric Excess (ee %) Reference
Photochemical [2+2]N-Aryl Maleimide + AlkeneThioxanthone, blue LED (440 nm), CH₂Cl₂, 16 hGood to HighGoodN/A[17]
Digold(I)-Catalyzed [2+2]Terminal Alkyne + AlkeneChiral Digold(I) catalyst, AgSbF₆, CH₂Cl₂70N/A91:9 er[20]
Pyrrolidine Ring ContractionPolysubstituted PyrrolidineHTIB, NH₄CO₂NH₂, TFE, 80 °C39-65>20:197[8][21]

Data is representative and may vary based on specific substrates and reaction conditions.

Visualizations

Workflow for Polysubstituted Cyclobutane Synthesis

cluster_0 Synthetic Strategies cluster_1 [2+2] Cycloaddition Sub-types cluster_2 Purification & Characterization Start Start Cycloaddition Cycloaddition Start->Cycloaddition Ring_Contraction Ring_Contraction Start->Ring_Contraction Other_Methods Other_Methods Start->Other_Methods Photochemical Photochemical Cycloaddition->Photochemical Thermal Thermal Cycloaddition->Thermal Metal_Catalyzed Metal_Catalyzed Cycloaddition->Metal_Catalyzed Purification Purification Ring_Contraction->Purification Other_Methods->Purification Photochemical->Purification Thermal->Purification Metal_Catalyzed->Purification Characterization Characterization Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: A generalized workflow for the synthesis of polysubstituted cyclobutanes.

Logical Relationship in Photosensitized [2+2] Cycloaddition

Light_Source Light Source (e.g., 440 nm LED) Sensitizer Photosensitizer (S₀) (e.g., Thioxanthone) Light_Source->Sensitizer Absorption Excited_Sensitizer Excited Sensitizer (S₁) Sensitizer->Excited_Sensitizer Excitation Triplet_Sensitizer Triplet Sensitizer (T₁) Excited_Sensitizer->Triplet_Sensitizer Intersystem Crossing Maleimide N-Aryl Maleimide (M) Triplet_Maleimide Triplet Maleimide (M) Alkene Alkene (A) Diradical Diradical Intermediate Cyclobutane Cyclobutane Product Diradical->Cyclobutane Ring Closure Triplet_SensitizerMaleimide Triplet_SensitizerMaleimide Triplet_MaleimideSensitizer Triplet_MaleimideSensitizer Triplet_SensitizerMaleimide->Triplet_MaleimideSensitizer Energy Transfer Triplet_MaleimideAlkene Triplet_MaleimideAlkene Triplet_MaleimideAlkene->Diradical

Caption: Key steps in a photosensitized [2+2] cycloaddition reaction.

Conclusion and Future Outlook

The synthesis of polysubstituted cyclobutanes has witnessed remarkable advancements, driven by the development of novel catalytic systems and a deeper understanding of reaction mechanisms. The strategies outlined in this guide provide a robust foundation for accessing a wide range of these valuable molecules. As the demand for structurally novel and complex therapeutic agents continues to grow, the development of even more efficient, selective, and sustainable methods for constructing polysubstituted cyclobutanes will undoubtedly remain a vibrant and impactful area of chemical research.

References

Analytical techniques for characterizing cyclobutane compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of Cyclobutane Compounds

Introduction: The Unique Challenge of the Four-Membered Ring

The cyclobutane ring, a four-carbon carbocycle, is a fascinating structural motif increasingly found in natural products, pharmaceuticals, and advanced materials.[1][2] Its unique chemical and conformational properties, largely dictated by significant ring strain, make it a valuable scaffold in medicinal chemistry for modulating physicochemical properties and exploring chemical space.[3][4] However, the very features that make cyclobutanes synthetically attractive—inherent ring strain of approximately 26 kcal/mol, a non-planar "puckered" conformation, and the potential for complex stereoisomerism—present significant challenges for analytical characterization.[5][6]

Unlike more flexible acyclic systems or the stable cyclohexane chair, the cyclobutane ring exists in a dynamic equilibrium between puckered conformations to alleviate torsional strain.[5][7] This puckering creates pseudo-axial and pseudo-equatorial positions, leading to subtle but critical differences in the spectroscopic signatures of its substituents.[8][9] Furthermore, the synthesis of cyclobutanes often yields complex mixtures of diastereomers and enantiomers with very similar physical properties, making their separation and identification a non-trivial task.[10][11]

This technical guide provides a comprehensive overview of the principal analytical techniques for characterizing cyclobutane compounds. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights and detailed protocols to empower researchers to confidently elucidate the structure, purity, and stereochemistry of these unique molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural characterization of cyclobutane derivatives in solution. It provides detailed information about the carbon skeleton, proton environments, connectivity, and, crucially, the compound's stereochemistry and conformational preferences.[12][13]

Expertise & Causality: Why NMR is Different for Cyclobutanes

The puckered nature of the cyclobutane ring is directly reflected in its NMR spectra. Protons in pseudo-axial and pseudo-equatorial positions experience different magnetic environments, leading to distinct chemical shifts (δ) and scalar couplings (J).

  • ¹H NMR: Protons on a cyclobutane ring typically resonate in the range of 1.5–2.8 ppm.[14] The exact chemical shift is highly sensitive to the substituent and its stereochemical orientation. Vicinal coupling constants (³JHH) are particularly informative but can be complex; cis couplings (typically 4.6–11.5 Hz) are not always larger than trans couplings (2.0–10.7 Hz), making simple assignments based on magnitude unreliable without further evidence.[12] Long-range couplings (⁴JHH) across the ring are also frequently observed and can aid in conformational analysis.[15]

  • ¹³C NMR: The carbon atoms of an unsubstituted cyclobutane ring appear at approximately 22.4 ppm.[16] Substitution can shift these values significantly. The strained nature of the ring influences the hybridization of the carbon atoms, which in turn affects their chemical shifts.

Given this complexity, one-dimensional spectra are often insufficient. Two-dimensional NMR experiments are essential for definitive assignments.

  • COSY (Correlation Spectroscopy): Establishes ¹H-¹H coupling networks, confirming which protons are adjacent.

  • HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for mapping out the complete molecular structure.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Detects through-space proximity of protons. This is the definitive experiment for determining relative stereochemistry, for instance, by observing a NOE between two cis substituents on the ring.

Protocol 1: General Procedure for NMR Analysis of a Substituted Cyclobutane
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified cyclobutane compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.[14]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and get a preliminary overview.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled) to identify the number of unique carbon environments.

    • Perform a suite of 2D NMR experiments. A standard set includes COSY, HSQC, and HMBC. If stereochemistry is , a NOESY or ROESY experiment is critical.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the TMS signal.

    • Use the HSQC spectrum to assign protons to their attached carbons.

    • Build molecular fragments using the COSY (H-H connectivity) and HMBC (long-range C-H connectivity) spectra.

    • Analyze NOESY cross-peaks to determine the spatial relationships between protons and confirm the relative stereochemistry of substituents on the cyclobutane ring.

Data Presentation: Typical NMR Chemical Shift Ranges
NucleusChemical EnvironmentTypical Chemical Shift (δ) Range (ppm)Notes
¹HCyclobutane ring CH₂1.5 - 2.8Highly dependent on substitution and stereochemistry.
¹HCH attached to an electronegative atom (e.g., O, N)3.5 - 4.5Shifted downfield.
¹³CUnsubstituted Cyclobutane C~22.4[16]An upfield shift characteristic of strained rings.
¹³CSubstituted Cyclobutane C20 - 60The specific shift depends on the nature of the substituent.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Mass spectrometry is an indispensable technique for determining the molecular weight of a cyclobutane compound and gaining structural insights from its fragmentation patterns. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying components in a complex mixture.[17][18]

Expertise & Causality: The Signature Fragmentation of the Cyclobutane Ring

The behavior of cyclobutane derivatives under electron ionization (EI), a common technique in GC-MS, is heavily influenced by the ring strain. The molecular ion ([M]⁺) is often observed, but the strained ring is prone to characteristic cleavage pathways.[19][20]

  • Ring Cleavage: The most prominent fragmentation pathway is the cleavage of the ring into two ethylene fragments (or substituted alkene fragments). For unsubstituted cyclobutane (m/z 56), this results in a strong peak at m/z 28.

  • Substituent Effects: The nature and position of substituents dictate alternative fragmentation pathways. For example, loss of the substituent or cleavage adjacent to it are common processes. Cis-substituents can lead to specific cleavage patterns to relieve steric compression.[21]

Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are preferred when analyzing fragile cyclobutane compounds, as they minimize fragmentation and typically yield a strong signal for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺).

Protocol 2: GC-MS Analysis of a Volatile Cyclobutane Derivative
  • Instrumentation & Conditions:

    • GC System: Use a capillary column appropriate for the analyte's polarity (e.g., a non-polar DB-5 or HP-5ms column).

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp at 10-20 °C/min to a final temperature that ensures elution of the compound (e.g., 250 °C).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detector: Set to electron ionization (EI) mode at 70 eV. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-500).

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.

  • Injection & Data Acquisition:

    • Inject 1 µL of the sample into the GC inlet.

    • Begin data acquisition simultaneously with the injection.

  • Data Analysis:

    • Identify the peak corresponding to the cyclobutane compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

    • Analyze the fragmentation pattern, looking for characteristic losses and ring cleavage products to support the proposed structure. Compare the spectrum to library data if available.

Data Presentation: Common Mass Spectral Fragments
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Fragmentation Pathway
Cyclobutane5641, 28, 27Ring cleavage to C₂H₄⁺ and loss of methyl/ethyl radicals.[19]
Cyclobutanol7271, 57, 44, 43Loss of H, loss of CH₃, ring-opening fragmentation.[20]
Methylcyclobutane7055, 42, 41Loss of CH₃, ring cleavage.

X-ray Crystallography: The Definitive 3D Structure

While NMR provides the structure in solution, single-crystal X-ray crystallography provides an unambiguous, high-resolution picture of the molecule's three-dimensional structure in the solid state. For cyclobutane compounds, it is the ultimate arbiter of stereochemistry, conformation, bond lengths, and bond angles.[22][23][24]

Expertise & Causality: Visualizing the Puckered Ring

X-ray crystallography directly visualizes the non-planar, puckered conformation of the cyclobutane ring.[8][9] It can definitively distinguish between cis and trans isomers and establish the absolute configuration of chiral centers if a suitable derivative is analyzed (e.g., via anomalous dispersion). The precise measurement of bond lengths and angles provides quantitative data on the extent of ring strain.[23] For example, C-C bond lengths in cyclobutanes are often elongated (e.g., ~1.55-1.57 Å) compared to those in acyclic alkanes (~1.54 Å), and internal C-C-C angles are compressed to around 90°.[8][23]

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth (The Critical Step):

    • This is often the most challenging part. The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension).

    • Common methods include:

      • Slow Evaporation: Dissolve the purified compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over days or weeks.

      • Solvent Diffusion: Create a layered system with the compound dissolved in a good solvent and a "poor" solvent (in which it is less soluble) layered on top. Crystals form at the interface.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger, sealed jar containing a poor solvent. The vapor of the poor solvent slowly diffuses into the solution, inducing crystallization.

  • Crystal Mounting and Data Collection:

    • Mount a suitable crystal on a goniometer head, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

    • Place the mounted crystal in an X-ray diffractometer.

    • The instrument rotates the crystal while bombarding it with a monochromatic X-ray beam, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and symmetry.

    • Specialized software is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

    • The atomic model is refined against the experimental data to achieve the best possible fit, resulting in a final, highly accurate 3D structure.

Data Presentation: Typical Cyclobutane Structural Parameters
ParameterTypical Value in a Puckered CyclobutaneValue in a Planar SquareValue in Propane (Strain-Free)
C-C Bond Length1.55 - 1.57 Å[23]1.55 Å1.53 Å
C-C-C Bond Angle~88°[8]90°112°
Dihedral (Puckering) Angle20° - 35°[7][24]N/A

Chromatographic Techniques: Mastering Isomer Separation

The synthesis of substituted cyclobutanes frequently results in mixtures of stereoisomers (diastereomers and/or enantiomers).[25] Because these isomers often have nearly identical physical properties, their separation, purification, and analysis depend on high-resolution chromatographic techniques.[10]

Expertise & Causality: Choosing the Right Separation Strategy
  • Gas Chromatography (GC): The method of choice for volatile and thermally stable cyclobutane isomers. Isomers with different boiling points or different interactions with the stationary phase can be separated. In some cases, isomers with a cyclobutane skeleton elute before those with a cyclohexene structure in non-polar phases.[26]

  • High-Performance Liquid Chromatography (HPLC): The most versatile technique for separating a wide range of cyclobutane derivatives, especially for preparative-scale purification.

    • Normal-Phase vs. Reversed-Phase: The choice depends on the polarity of the isomers. Normal-phase (polar stationary phase, non-polar mobile phase) is well-suited for less polar compounds, while reversed-phase (non-polar stationary phase, polar mobile phase) is ideal for more polar cyclobutanes.[10]

    • Chiral Chromatography: Separating enantiomers is a significant challenge that requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including cyclobutanes.[10] The differential interaction of the two enantiomers with the chiral selector in the CSP leads to different retention times, enabling their separation.

Protocol 4: Chiral HPLC Method Development for Enantiomer Separation
  • Column Selection:

    • Start with a polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H). These columns offer broad applicability.

  • Mobile Phase Screening:

    • Normal Phase Mode: Screen mobile phases consisting of hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol). Start with a 90:10 (v/v) mixture of heptane:isopropanol.

    • Reversed-Phase Mode: Screen mobile phases consisting of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • If partial separation is observed, optimize the ratio of the mobile phase components. In normal phase, decreasing the percentage of the alcohol modifier generally increases retention and may improve resolution.

    • Adjust the flow rate (e.g., 0.5-1.5 mL/min) to optimize efficiency.

    • Control the column temperature, as it can significantly affect enantioseparation.

  • Analysis:

    • Dissolve the racemic sample in the mobile phase.

    • Inject the sample and record the chromatogram.

    • Calculate the resolution factor (Rs) between the two enantiomeric peaks. A baseline separation is typically achieved when Rs ≥ 1.5.

Visualizations: Analytical Workflows

A logical and systematic approach is key to efficiently characterizing a newly synthesized cyclobutane compound.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity cluster_advanced Advanced Stereochemical Analysis Synthesis Synthesis of Cyclobutane Derivative Purification Purification (e.g., Flash Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (MW Confirmation) NMR->MS Confirms MW of structure Purity_HPLC Purity Check (HPLC/GC) NMR->Purity_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purity_HPLC->Chiral_HPLC If Chiral XRay X-ray Crystallography (Absolute Structure) Chiral_HPLC->XRay For definitive proof

Caption: A logical workflow for the synthesis and comprehensive analytical characterization of cyclobutane compounds.

HPLC_Method_Dev Start Racemic Cyclobutane Sample Col_Select Select Chiral Column (e.g., Polysaccharide) Start->Col_Select MP_Screen Screen Mobile Phases (Normal & Reversed) Col_Select->MP_Screen Separation_Check Separation Observed? MP_Screen->Separation_Check Optimize Optimize Mobile Phase & Flow Rate Separation_Check->Optimize Yes No_Sep Try Different Column / Additives Separation_Check->No_Sep No Validation Validate Method (Rs ≥ 1.5) Optimize->Validation No_Sep->Col_Select

Caption: A systematic workflow for developing a chiral HPLC method for the separation of cyclobutane enantiomers.

Conclusion

The characterization of cyclobutane compounds requires a multi-technique approach that respects the unique structural and stereochemical complexities of the four-membered ring. While NMR spectroscopy provides the foundational data for structure and conformation in solution, it must be complemented by mass spectrometry for molecular weight confirmation and by high-resolution chromatography for the critical task of isomer separation. For unambiguous proof of three-dimensional structure, single-crystal X-ray crystallography remains the gold standard. By understanding the principles behind each technique and applying systematic analytical workflows, researchers can confidently navigate the challenges of cyclobutane characterization and unlock the full potential of this valuable chemical scaffold.

References

Application Notes and Protocols for Coupling Reactions Involving 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of 3-(Aminomethyl)cyclobutanol in Modern Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in contemporary drug discovery.[1] Its rigid, three-dimensional structure offers a compelling alternative to traditional flat, aromatic rings, enabling chemists to "escape flatland" and explore new chemical space.[1] Among the diverse array of cyclobutane-based building blocks, this compound has garnered significant attention for its utility in constructing complex molecular architectures, particularly as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).[2] This bifunctional molecule, possessing both a primary amine and a hydroxyl group, provides two orthogonal points for chemical modification, making it an ideal component for modular synthesis.

This technical guide provides an in-depth exploration of key coupling reactions involving this compound, offering detailed protocols and expert insights to facilitate its application in research and development. We will delve into three fundamental transformations: amide bond formation, reductive amination, and Buchwald-Hartwig amination, providing not just the "how" but also the "why" behind the experimental choices.

I. Amide Bond Formation: The Workhorse of Medicinal Chemistry

The formation of an amide bond is arguably the most frequently employed reaction in the synthesis of pharmaceuticals.[3] For this compound, this reaction allows for the straightforward attachment of a wide array of carboxylic acids, ranging from simple aliphatic chains to complex heterocyclic systems.

The Chemistry of Amide Coupling

Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using a variety of coupling reagents.[4]

Amide_Coupling_Mechanism

Caption: General workflow for amide bond formation.

Key Considerations for Successful Amide Coupling with this compound
  • Choice of Coupling Reagent: For routine couplings, carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) are effective.[3] For more challenging couplings, particularly with sterically hindered carboxylic acids or on a solid phase, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often superior.[5]

  • Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid formed during the reaction and to ensure the amine is in its free base form.[6]

  • Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.[6]

  • Protecting Groups: The hydroxyl group of this compound can potentially react with the activated carboxylic acid. While the primary amine is significantly more nucleophilic, for certain sensitive substrates or multi-step syntheses, protection of the hydroxyl group (e.g., as a silyl ether) may be necessary.

Protocol: Amide Coupling of this compound with a Carboxylic Acid using HATU

This protocol describes a general procedure for the coupling of a generic carboxylic acid to this compound.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Carboxylic Acid (R-COOH)--0.21.0
This compound101.1522.30.221.1
HATU380.2391.30.241.2
DIPEA129.24103.4 (139 µL)0.84.0
Anhydrous DMF-2 mL--

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (4.0 eq).

  • Stir the mixture at room temperature for 5 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

II. Reductive Amination: Forging C-N Bonds with Carbonyl Compounds

Reductive amination is a powerful and versatile method for the formation of secondary and tertiary amines from primary amines and carbonyl compounds (aldehydes or ketones).[7] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[8]

The Mechanism of Reductive Amination

The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an iminium ion. A mild reducing agent, selective for the iminium ion over the starting carbonyl compound, is then used to furnish the final amine product.[8]

Reductive_Amination_Workflow

Caption: The two-stage process of reductive amination.

Key Considerations for Successful Reductive Amination
  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and highly selective reducing agent for reductive aminations, tolerating a wide range of functional groups.[9][10] Sodium cyanoborohydride (NaBH₃CN) is another common choice, particularly effective at slightly acidic pH.[11][12]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for reactions using NaBH(OAc)₃.[10] For NaBH₃CN, methanol is often used.[11]

  • pH: The formation of the imine/iminium ion is acid-catalyzed. A small amount of acetic acid can be added to facilitate this step, especially with less reactive ketones.[11]

Protocol: Reductive Amination of this compound with an Aldehyde using Sodium Triacetoxyborohydride

This protocol provides a general method for the synthesis of a secondary amine from this compound and an aldehyde.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Aldehyde (R-CHO)--0.51.0
This compound101.1555.60.551.1
Sodium Triacetoxyborohydride211.94159.00.751.5
Dichloromethane (DCM)-5 mL--
Acetic Acid (optional)60.05-catalytic-

Procedure:

  • To a stirred solution of the aldehyde (1.0 eq) and this compound (1.1 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid (if necessary).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the desired secondary amine.

III. Buchwald-Hartwig Amination: A Powerful Tool for C-N Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[13] This reaction enables the formation of a C-N bond between an aryl halide or triflate and an amine, a transformation that is often challenging to achieve through traditional methods.[14]

The Catalytic Cycle of Buchwald-Hartwig Amination

The reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the palladium(0) catalyst.[15]

Buchwald_Hartwig_Cycle

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Key Considerations for Successful Buchwald-Hartwig Amination
  • Palladium Precatalyst and Ligand: The choice of the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and, more importantly, the phosphine ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as XPhos or RuPhos, are often required to promote the challenging reductive elimination step.[8]

  • Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a commonly used base.[12]

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used to prevent the deactivation of the catalyst.[15]

  • Inert Atmosphere: The reaction is sensitive to oxygen, and all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Buchwald-Hartwig Amination of this compound with an Aryl Bromide

This protocol outlines a general procedure for the palladium-catalyzed coupling of an aryl bromide with this compound.

Reagent/ComponentMolecular WeightAmount (mg)Moles (mmol)Equivalents
Aryl Bromide (Ar-Br)--0.51.0
This compound101.1560.70.61.2
Pd₂(dba)₃915.729.20.01 (0.02 Pd)0.02
XPhos476.6519.10.040.08
Sodium tert-butoxide96.1067.30.71.4
Anhydrous Toluene-5 mL--

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq) to a dry reaction vessel.

  • Add anhydrous, deoxygenated toluene.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl-3-(aminomethyl)cyclobutanol.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its successful incorporation into complex molecules relies on a robust understanding of fundamental coupling reactions. The protocols and insights provided in this guide for amide bond formation, reductive amination, and Buchwald-Hartwig amination offer a solid foundation for researchers to harness the full potential of this unique scaffold in their drug discovery and development endeavors. As with any chemical transformation, optimization of the reaction conditions for specific substrates is often necessary to achieve the best results.

References

Application Note: Leveraging 3-(Aminomethyl)cyclobutanol for Innovative Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Introduction: Embracing Three-Dimensionality in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for identifying high-quality lead compounds.[1][2] By screening low molecular weight compounds (typically < 300 Da), FBDD allows for a more efficient exploration of chemical space compared to traditional high-throughput screening (HTS).[3][4] A critical trend in modern medicinal chemistry is the move away from flat, aromatic-rich molecules towards compounds with greater three-dimensional (3D) character.[5][6] Increased sp³-hybridization is correlated with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and the potential for more specific, higher-quality interactions with protein binding sites.[7][8]

The cyclobutane ring, a strained carbocycle, has emerged as a particularly attractive scaffold for designing 3D fragments.[9][10] Its puckered conformation offers distinct advantages over planar aromatic rings, providing a rigid framework to orient functional groups into precise vectors in 3D space.[8] This application note focuses on 3-(Aminomethyl)cyclobutanol , a versatile building block that exemplifies the strategic advantages of incorporating saturated, 3D scaffolds into FBDD libraries. We will detail its properties, its application in library construction, and provide robust protocols for screening and hit-to-lead optimization.

The Strategic Advantage of the this compound Scaffold

The utility of this compound in an FBDD context stems from a unique combination of structural and physicochemical properties.

Causality Behind the Choice:

  • Inherent 3D Geometry: Unlike flat aromatic rings, the puckered cyclobutane core positions the aminomethyl and hydroxyl groups in distinct spatial orientations (cis or trans).[8][11] This pre-organized conformation can lead to more favorable, lower-entropy binding to a target protein.

  • Bioisosteric Replacement: The cyclobutane scaffold can serve as a bioisostere for aromatic rings or larger cycloalkanes.[7][12] This substitution can improve key drug-like properties by increasing the fraction of sp³ carbons (Fsp³), which often leads to better solubility and reduced metabolic liability.[7]

  • Dual Functionality for Vectorial Growth: The presence of both a primary amine and a hydroxyl group provides two orthogonal vectors for chemical elaboration.[11] This is a critical feature for the "fragment growing" phase of hit-to-lead optimization, allowing chemists to systematically explore the binding pocket.[3][13]

  • "Rule of Three" Compliance: The molecule and its simple derivatives readily conform to the "Rule of Three" (MW < 300, cLogP ≤ 3, H-bond donors/acceptors ≤ 3, rotatable bonds ≤ 3), the guiding principle for fragment design.[4]

Physicochemical Properties Summary
PropertyValueSignificance in FBDD
Molecular Weight 101.15 g/mol [14][15][16]Excellent starting point for fragment design, well below the 300 Da threshold.
Formula C₅H₁₁NO[14][15][16]Low complexity, high sp³ character.
H-Bond Donors 2 (OH, NH₂)Provides key interaction points for protein binding.
H-Bond Acceptors 2 (O, N)Complements H-bond donors for strong, specific interactions.
Scaffold Type Saturated CarbocycleOffers improved metabolic stability compared to many aromatic systems.[7]
Stereoisomerism Exists as cis and trans isomers[11][15]Allows for the exploration of precise 3D spatial arrangements to maximize target complementarity.

Workflow for Integrating this compound into an FBDD Campaign

A successful FBDD campaign is a systematic process. The integration of a novel fragment like this compound requires careful planning from library synthesis through to hit validation.

FBDD_Workflow cluster_0 Phase 1: Library Preparation cluster_1 Phase 2: Screening & Hit ID cluster_2 Phase 3: Hit-to-Lead Lib_Design Library Design (Focus on 3D Scaffolds) Synthesis Fragment Synthesis (Amide/Sulfonamide Derivatives) Lib_Design->Synthesis QC Quality Control (NMR, LC-MS, Solubility) Synthesis->QC SPR Primary Screen: SPR (Hit Identification) QC->SPR Screening Library NMR Orthogonal Screen: NMR (Hit Validation & Binding Mode) SPR->NMR XRay Structure Determination (X-ray Crystallography) NMR->XRay SBDD Structure-Based Design (SBDD/CADD) XRay->SBDD Structural Data Growing Fragment Growing (Synthetic Elaboration) SBDD->Growing SAR SAR Establishment Growing->SAR SAR->Growing Iterative Optimization

Caption: High-level workflow for an FBDD campaign utilizing this compound.

Protocols: Library Preparation & Quality Control

The integrity of an FBDD campaign rests on the quality of the fragment library.[2][17] Every fragment must be validated for identity, purity, and solubility to prevent false positives and ensure reproducibility.[18]

Protocol 4.1: Synthesis of a Focused Amide Library

This protocol describes the synthesis of a small, diverse set of amides from this compound to expand the fragment library. The goal is to introduce varied chemical functionalities while maintaining "Rule of Three" compliance.

Objective: To create a focused library of N-acylated derivatives of this compound.

Materials:

  • cis/trans-3-(Aminomethyl)cyclobutanol hydrochloride

  • A diverse set of carboxylic acids (e.g., acetic acid, cyclopropanecarboxylic acid, 3-furoic acid)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous Dimethylformamide (DMF)

  • Quenching solution: Saturated aqueous sodium bicarbonate

  • Extraction solvent: Ethyl acetate

  • Drying agent: Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound hydrochloride (1.0 eq) and the selected carboxylic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq) to the mixture to neutralize the hydrochloride salt and facilitate the coupling reaction. Stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 eq) to the solution. The reaction is typically monitored by LC-MS for the consumption of the starting amine. Allow the reaction to stir at room temperature for 4-12 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (3x), followed by brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the final amide fragment.

Protocol 4.2: Fragment Quality Control (QC)

Objective: To ensure the identity, purity, and solubility of each synthesized fragment before its inclusion in the screening library.[17]

A. Identity and Purity Assessment (LC-MS):

  • Prepare a ~1 mg/mL solution of the fragment in methanol.

  • Inject 1-5 µL onto a C18 reverse-phase HPLC column.

  • Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.

  • Analyze the output from both a UV detector (e.g., 214 nm and 254 nm) and a mass spectrometer.

  • Acceptance Criteria: A single major peak with >95% purity by UV area and a mass spectrum matching the expected molecular weight of the fragment.

B. Structural Confirmation and Stability (¹H NMR):

  • Dissolve ~1-5 mg of the fragment in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire a standard ¹H NMR spectrum.

  • Acceptance Criteria: The spectrum must be consistent with the proposed structure. The sample should show no signs of degradation after being left in solution for 24 hours at room temperature.

C. Aqueous Solubility Assessment (Nephelometry or NMR):

  • Prepare a high-concentration stock solution of the fragment in DMSO (e.g., 100 mM).

  • Serially dilute the stock solution into the final aqueous screening buffer (e.g., PBS, pH 7.4).

  • Measure the turbidity of each solution using a nephelometer. The concentration at which significant light scattering occurs is the kinetic solubility limit.

  • Alternatively, for NMR-based solubility, analyze the spectrum of a saturated solution against a known concentration standard.

  • Acceptance Criteria: Fragments should be soluble in the screening buffer at the highest concentration to be used for screening (typically ≥200 µM for SPR, ≥1 mM for NMR).

Protocols: Fragment Screening & Hit Validation

Identifying true binders requires sensitive biophysical techniques and orthogonal validation to eliminate artifacts.[19][20] We recommend a primary screen using Surface Plasmon Resonance (SPR) for its throughput and sensitivity, followed by Nuclear Magnetic Resonance (NMR) for validation.[21][22]

Protocol 5.1: Primary Screening by Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein in a concentration-dependent manner.

Materials:

  • Biacore instrument (e.g., Biacore 8K)[20]

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein of interest

  • Screening buffer (e.g., HBS-EP+, pH 7.4)

  • Fragment library, solubilized in DMSO

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via standard amine coupling chemistry to a density that will provide an adequate signal for low molecular weight fragments (typically 1000-3000 RU). A reference flow cell should be prepared by activating and deactivating the surface without protein to subtract bulk refractive index changes.

  • Library Preparation: Prepare fragment screening plates by diluting DMSO stocks into the screening buffer to the desired final concentration (e.g., 200 µM). Ensure the final DMSO concentration is consistent across all samples (typically ≤1%).

  • Screening: Inject each fragment solution over the target and reference flow cells. Monitor the binding response (in RU). Include buffer-only injections periodically for double referencing.

  • Hit Identification: Fragments that produce a response significantly above the baseline and the reference cell signal are considered initial hits.

  • Dose-Response Confirmation: Re-test initial hits over a range of concentrations (e.g., 8-point titration from 500 µM to ~4 µM) to confirm concentration-dependent binding and to estimate the dissociation constant (Kᴅ).

  • Data Analysis: Fit the dose-response data to a steady-state affinity model to determine the Kᴅ. Ligand efficiency (LE = -ΔG / # heavy atoms) should be calculated to prioritize hits.[21]

Protocol 5.2: Hit Validation by ¹H-¹⁵N HSQC NMR Spectroscopy

Objective: To confirm the binding of hits identified by SPR and to map their binding site on the target protein.[23][24]

Materials:

  • High-field NMR spectrometer with a cryoprobe

  • ¹⁵N-isotopically labeled target protein

  • NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O)

  • Validated fragment hits from SPR screen

Procedure:

  • Reference Spectrum: Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein (~50-100 µM) in the NMR buffer. Each peak in this spectrum corresponds to a specific amide backbone N-H group in the protein.

  • Titration: Add a concentrated stock of the fragment hit to the protein sample (e.g., to a final concentration of 1 mM, ensuring final DMSO is <2%).

  • Acquire Titrated Spectrum: Record a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Analysis of Chemical Shift Perturbations (CSPs): Overlay the reference and titrated spectra. Identify peaks that have shifted their position or have significantly broadened/disappeared upon fragment addition.

  • Interpretation:

    • Binding Confirmation: Significant and specific CSPs confirm a direct interaction between the fragment and the protein.

    • Binding Site Mapping: By assigning the perturbed backbone resonances to specific amino acid residues (requires a pre-existing backbone assignment), the location of the binding site can be mapped onto the protein structure.

NMR_HSQC cluster_0 1H-15N HSQC Spectra Overlay A Reference Spectrum (Apo Protein) B Titrated Spectrum (+ Fragment) p1_ref p2_ref p2_frag p2_ref->p2_frag CSP p3_ref p4_ref p1_frag p3_frag Broadened p4_frag xaxis yaxis origin origin->xaxis origin->yaxis x_end y_end

Caption: Chemical Shift Perturbation (CSP) analysis in ¹H-¹⁵N HSQC NMR.

Protocols: Hit-to-Lead Optimization

Once a validated hit like a this compound derivative is confirmed, the goal is to increase its potency and selectivity.[25] This is typically achieved through structure-guided "fragment growing."[3][13][26]

Protocol 6.1: Structure-Based Fragment Growing

Objective: To rationally design and synthesize more potent analogs by extending the fragment to make additional favorable interactions within the binding pocket.

Prerequisite: A high-resolution crystal structure of the target protein in complex with the initial fragment hit.

Procedure:

  • Structural Analysis: Carefully examine the co-crystal structure. Identify the orientation of the this compound core. Note the vectors pointing from the amine and hydroxyl groups.

  • Identify Growth Opportunities: Locate nearby sub-pockets or key residues that are not yet engaged by the fragment. Use computational tools to model potential extensions that could form new hydrogen bonds, hydrophobic interactions, or salt bridges.[27]

  • Design Analogs: Based on the analysis, design a small set of new molecules. For example, if a hydrophobic pocket is adjacent to the hydroxyl group, synthesize ether derivatives. If a negatively charged residue (e.g., Asp, Glu) is near the amine, synthesize amides or sulfonamides that can act as H-bond donors.

  • Synthesis: Synthesize the designed analogs using appropriate chemical methodologies (e.g., Protocol 4.1 for amides, Williamson ether synthesis for ethers).

  • Biological Evaluation: Test the new, larger compounds for binding affinity using SPR (Protocol 5.1). The goal is to see a significant improvement in Kᴅ.

  • Iterative Cycle: This process is iterative. The most potent new analogs should be co-crystallized with the target protein to provide structural insights for the next round of design, creating a feedback loop of design-synthesize-test-analyze.[3]

Fragment_Growing cluster_protein Protein Binding Pocket cluster_fragment Fragment Hit pocket hydrophobic_pocket Hydrophobic Pocket h_bond_acceptor H-Bond Acceptor (Asp) cyclobutane Core amine NH2 hydroxyl OH amine->h_bond_acceptor Add H-bond donor group hydroxyl->hydrophobic_pocket Add phenyl group

Caption: Structure-based fragment growing from a this compound hit.

Conclusion

This compound is more than just another small molecule; it is a strategic tool for medicinal chemists aiming to populate their fragment libraries with high-quality, 3D-rich scaffolds. Its inherent three-dimensionality, dual functional handles for synthetic elaboration, and favorable physicochemical properties make it an ideal starting point for FBDD campaigns. By following validated protocols for library preparation, screening, and structure-guided optimization, research teams can leverage this and similar scaffolds to tackle challenging biological targets and accelerate the discovery of novel therapeutics.

References

Large-scale synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the scalable synthesis of 3-(Aminomethyl)cyclobutanol hydrochloride, a key building block for pharmaceutical development.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, a four-membered carbocycle, is a highly valuable structural motif in modern medicinal chemistry. Its inherent ring strain (~110 kJ/mol) and well-defined three-dimensional geometry provide a unique scaffold for constraining molecular conformations, which can lead to enhanced binding affinity and metabolic stability of drug candidates.[1][2] Among cyclobutane-containing building blocks, cis-3-(Aminomethyl)cyclobutanol hydrochloride has emerged as a critical component, particularly in the field of Proteolysis Targeting Chimeras (PROTACs), where it functions as a rigid and versatile linker.[3][4] Its structure incorporates a primary amine and a hydroxyl group, offering two distinct points for chemical elaboration.[1]

This application note provides a comprehensive guide for the large-scale synthesis of cis-3-(Aminomethyl)cyclobutanol hydrochloride, focusing on a robust and scalable route starting from the key intermediate, 3-oxocyclobutanecarboxylic acid. The protocols described herein are designed for researchers and process chemists in the drug development sector, emphasizing safety, efficiency, and scalability.

Overall Synthetic Strategy

The presented synthesis is a multi-step process designed for kilogram-scale production. The strategy hinges on the initial preparation of a versatile cyclobutane intermediate, 3-oxocyclobutanecarboxylic acid, which is then converted to the target molecule through a sequence of reduction and amination steps.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Target Synthesis A Cyclobutane Diester Precursor B 3-Oxocyclobutanecarboxylic Acid A->B  Acid Hydrolysis & Decarboxylation   C cis-3-Hydroxycyclobutane-1-carboxamide B->C  Ketone Reduction &  Amidation   D cis-3-(Aminomethyl)cyclobutanol C->D  Amide Reduction   E cis-3-(Aminomethyl)cyclobutanol HCl D->E  Salt Formation  

Caption: Overall workflow for the synthesis of this compound HCl.

Part 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This crucial intermediate is synthesized via the acidic hydrolysis and decarboxylation of a stable precursor, such as a dialkyl 3,3-dialkoxycyclobutane-1,1-dicarboxylate. This method avoids the use of hazardous reagents and is amenable to large-scale production.[5][6] Continuous flow processing has also been successfully applied to this step to improve efficiency and reduce waste.[7]

Protocol 1: Batch Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from established patent literature.[6][8]

Reaction Scheme: Dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate + H₂O --(HCl, Heat)--> 3-Oxocyclobutanecarboxylic Acid

  • Reactor Setup: Charge a glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (1.0 eq).

  • Acid Addition: Under stirring, add a 20% aqueous hydrochloric acid solution (approx. 2.5-3.0 L per mole of substrate).

  • Reaction: Heat the mixture to reflux (approximately 100-105 °C) and maintain for 60-72 hours. The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. The highly polar nature of the product requires extensive extraction.[7] Perform continuous liquid-liquid extraction with a suitable solvent like diethyl ether or dichloromethane for 18-24 hours.

  • Isolation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield a crude oil or solid.

  • Purification: The crude product can often be used directly in the next step. If required, recrystallization from a solvent system such as dichloromethane/n-heptane can be performed to yield 3-oxocyclobutanecarboxylic acid as an off-white solid.[6]

Part 2: Synthesis of cis-3-(Aminomethyl)cyclobutanol Hydrochloride

This stage involves the transformation of the keto-acid intermediate into the final hydrochloride salt. The sequence involves a stereoselective reduction of the ketone, conversion of the carboxylic acid to the aminomethyl group, and final salt formation.

Protocol 2: Reductive Amination and Salt Formation

Causality of Steps: The ketone is first reduced to the alcohol. This is critical because subsequent amidation and reduction steps are more chemoselective in the absence of the ketone, preventing side reactions. The carboxylic acid is then converted to an amide, which is a stable intermediate that can be robustly reduced to the primary amine. Finally, salt formation provides a stable, crystalline solid that is easy to handle and purify.

Step A: Stereoselective Ketone Reduction

  • Dissolution: Dissolve 3-oxocyclobutanecarboxylic acid (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol, in a suitably sized reactor.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (approx. 1.0-1.5 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. The use of NaBH₄ at low temperatures favors the formation of the desired cis-isomer.

  • Quenching and Isolation: After the reaction is complete (monitored by TLC/HPLC), carefully quench the excess NaBH₄ by the slow addition of acetone, followed by acidification with dilute HCl to pH ~2-3. The solvent is removed under reduced pressure, and the resulting crude cis-3-hydroxycyclobutane-1-carboxylic acid is typically carried forward without further purification.

Step B: Amidation

  • Activation: To the crude product from the previous step, add toluene and thionyl chloride (SOCl₂) (1.1 eq) at room temperature. Heat the mixture to 60-70 °C for 2-3 hours to form the acyl chloride. Remove excess SOCl₂ and toluene under vacuum.

  • Amination: Dissolve the resulting crude acyl chloride in a suitable solvent like dichloromethane and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide (NH₄OH) dropwise while maintaining the low temperature.

  • Isolation: Stir for 2-4 hours, then allow the mixture to warm to room temperature. Isolate the precipitated cis-3-hydroxycyclobutane-1-carboxamide by filtration, wash with cold water and a small amount of cold solvent, and dry under vacuum.

Step C: Amide Reduction

  • Reactor Setup: Suspend the cis-3-hydroxycyclobutane-1-carboxamide (1.0 eq) in a suitable ether solvent, such as tetrahydrofuran (THF), in a reactor under an inert atmosphere (Nitrogen or Argon).

  • Reducing Agent Addition: Slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (approx. 2.0-3.0 eq) in THF to the suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours until the starting material is consumed.

  • Quenching: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safely destroying excess hydride and precipitating aluminum salts in a granular, easily filterable form.

  • Isolation: Filter the solid salts and wash thoroughly with THF. Combine the filtrates and concentrate under reduced pressure to obtain crude cis-3-(Aminomethyl)cyclobutanol as an oil.

Step D: Hydrochloride Salt Formation and Final Purification

  • Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol or methanol.[9] Cool the solution to 0-5 °C.

  • Acidification: Slowly bubble dry HCl gas through the solution or add a pre-prepared solution of HCl in isopropanol dropwise until the pH is strongly acidic (pH ~1-2).

  • Crystallization: The hydrochloride salt will precipitate. Stir the resulting slurry at 0-5 °C for 1-2 hours to ensure complete crystallization.

  • Final Product Isolation: Collect the solid product by filtration, wash the filter cake with a small amount of cold isopropanol or diethyl ether, and dry under vacuum at 40-50 °C to yield cis-3-(Aminomethyl)cyclobutanol hydrochloride as a white crystalline solid.

Data Presentation

Table 1: Key Reaction Parameters
StepKey ReagentsSolventTemperatureTypical Duration
Intermediate Synthesis Di-ester precursor, aq. HClWater100-105 °C60-72 h
Ketone Reduction NaBH₄Methanol0-10 °C2-4 h
Amidation SOCl₂, NH₃/NH₄OHToluene/DCM0-70 °C4-6 h
Amide Reduction LiAlH₄THF0 °C to Reflux4-8 h
Salt Formation HCl (gas or solution)Isopropanol0-5 °C1-2 h
Table 2: Final Product Specifications
ParameterSpecification
Appearance White to off-white solid[10]
Molecular Formula C₅H₁₂ClNO[4]
Molecular Weight 137.61 g/mol [4]
Purity (HPLC) ≥97%[10]
Melting Point Typically >200 °C (decomposes)[1]
Solubility Soluble in water (>50 mg/mL)[1]

Process Optimization & Scale-Up

Transitioning from laboratory to plant-scale synthesis requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Caption: Decision workflow for scaling up the amide reduction step.

  • Thermal Safety: The amide reduction using LiAlH₄ and the subsequent quenching are highly exothermic. Scale-up requires reactors with efficient heat exchange capabilities and a carefully controlled rate of addition. A detailed calorimetric study (e.g., Reaction Calorimetry - RC1) is highly recommended.

  • Reagent Handling: Handling large quantities of pyrophoric LiAlH₄ and corrosive HCl requires specialized equipment and stringent safety protocols.

  • Alternative Reductions: For the amide reduction, catalytic hydrogenation offers a potentially safer and greener alternative to metal hydrides at large scales, though it may require higher pressures and temperatures and catalyst screening.

  • Waste Management: The Fieser workup for the LiAlH₄ quench generates significant amounts of aluminum salts. Proper disposal or recycling strategies must be in place. The initial hydrolysis step also generates acidic aqueous waste that requires neutralization.

Safety Precautions

  • Personal Protective Equipment (PPE): Standard PPE, including safety glasses, lab coat, and chemical-resistant gloves, is required at all times. For handling highly reactive or corrosive materials like LiAlH₄ and SOCl₂, a face shield, and heavier gloves are necessary.

  • Engineering Controls: All operations should be performed in a well-ventilated fume hood. For large-scale operations, a walk-in hood or a closed-system reactor is essential.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent reacts violently with water and is pyrophoric. It must be handled under a dry, inert atmosphere (N₂ or Ar). The quenching procedure is extremely hazardous if not performed correctly and with extreme care.

  • Hydrogenation: If catalytic hydrogenation is used as an alternative reduction method, it involves flammable hydrogen gas, often under pressure, requiring specialized high-pressure reactors and safety interlocks.[11]

  • Thionyl Chloride (SOCl₂) and HCl: These are highly corrosive and toxic. Handle only in a fume hood with appropriate respiratory protection.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable pathway to high-purity cis-3-(Aminomethyl)cyclobutanol hydrochloride. By starting from a readily accessible cyclobutane precursor and employing a logical sequence of robust chemical transformations, this protocol is well-suited for the production of kilogram quantities required for advanced pharmaceutical research and development. Careful attention to process optimization and safety is paramount for the successful transition from laboratory to large-scale manufacturing.

References

Studying reaction mechanisms involving cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Studying Reaction Mechanisms Involving Cyclobutanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Allure of the Strained Ring

Cyclobutanol derivatives, characterized by their four-membered carbocyclic ring, represent a fascinating and synthetically valuable class of molecules. The inherent ring strain of approximately 26 kcal/mol is not a liability but a powerful driving force for a variety of unique chemical transformations.[1] This stored energy facilitates reactions that are often inaccessible to their acyclic or larger-ring counterparts, making them versatile building blocks in organic synthesis. Their unique three-dimensional structures have also made them attractive scaffolds in medicinal chemistry, where they can serve as conformationally restricted isosteres for more flexible molecular fragments, potentially improving pharmacological properties like metabolic stability and binding efficiency.[2][3][4]

Understanding the mechanisms by which these strained rings react is paramount for harnessing their full synthetic potential. Reactions involving cyclobutanol derivatives are broadly categorized into three main types: ring-opening reactions, skeletal rearrangements, and fragmentation processes.[1][5][6][7] These transformations can be initiated under various conditions—acidic, basic, thermal, photochemical, or through transition metal catalysis—each proceeding through distinct mechanistic pathways. This guide provides a comprehensive overview of these mechanisms and outlines detailed experimental and computational protocols for their elucidation, empowering researchers to design novel synthetic strategies and develop new chemical entities.

Chapter 1: Core Reaction Mechanisms of Cyclobutanol Derivatives

The reactivity of cyclobutanol is dominated by pathways that relieve its inherent ring strain. The specific mechanism that prevails is highly dependent on the substitution pattern of the cyclobutane ring and the reaction conditions employed.

Acid-Catalyzed Ring Expansion: A Journey to Stability

One of the most common reactions of cyclobutanols is acid-catalyzed dehydration, which often leads to ring-expanded products.[6] The mechanism is a classic example of a carbocation-mediated rearrangement driven by the formation of a more stable carbocycle.

The Causality Behind the Mechanism: The process begins with the protonation of the hydroxyl group by a strong acid, converting it into a good leaving group (water).[6] Departure of the water molecule generates a highly unstable secondary cyclobutyl carbocation.[6] This intermediate is destabilized by both the positive charge on the carbon and the significant angle strain of the four-membered ring. To alleviate this strain, a 1,2-alkyl shift occurs, where a C-C bond of the ring migrates to the carbocationic center. This concerted process expands the ring to form a more stable cyclopentyl carbocation, which possesses significantly less ring strain.[6] Finally, deprotonation by a weak base (like water or the conjugate base of the acid) yields the final alkene product, typically a cyclopentene derivative.

Acid_Catalyzed_Ring_Expansion cluster_steps Cyclobutanol Cyclobutanol Protonated Protonated Cyclobutanol Cyclobutanol->Protonated + H+ inv1 Cyclobutanol->inv1 Carbocation Cyclobutyl Carbocation Protonated->Carbocation - H2O inv2 Protonated->inv2 Rearranged Cyclopentyl Carbocation Carbocation->Rearranged Ring Expansion (1,2-shift) inv3 Carbocation->inv3 Product Cyclopentene Rearranged->Product - H+ Rearranged->Product Fast inv1->Protonated Fast inv2->Carbocation Slow (RDS) inv3->Rearranged Fast

Caption: Acid-catalyzed ring expansion of cyclobutanol.

Transition Metal-Catalyzed C-C Bond Activation

Transition metals offer a powerful toolkit for activating the otherwise inert C-C single bonds of cyclobutanol derivatives.[1] Catalysts based on iridium, palladium, and rhodium can induce ring-opening under mild conditions, providing access to linear ketones and other valuable synthetic intermediates.[1][8]

The Causality Behind the Mechanism (Iridium-Catalyzed Example): A plausible mechanism for the iridium-catalyzed cleavage of tertiary cyclobutanols involves an "insertion-elimination" sequence.[1] Unlike related rhodium-catalyzed reactions, the process is believed to initiate with the oxidative addition of the iridium(I) catalyst into the O-H bond of the cyclobutanol, forming an iridium(III) hydride intermediate.[1] This is followed by the key C-C bond activation step: a β-carbon elimination. Here, the strained C1-C2 bond of the cyclobutanol ring cleaves, driven by the formation of a more stable, unstrained iridium-alkyl species. The catalytic cycle is completed by reductive C-H elimination, which forms the final ketone product and regenerates the active iridium(I) catalyst.[1] This mechanism is supported by deuterium labeling experiments, kinetic isotope effect measurements, and DFT calculations.[1]

Metal_Catalyzed_Cycle cat Ir(I) Catalyst complex1 Ir(I)-Substrate Complex cat->complex1 sub Cyclobutanol (R-OH) sub->complex1 hydride Ir(III) Hydride Intermediate complex1->hydride O-H Oxidative Addition betac β-Carbon Elimination (C-C cleavage) hydride->betac Rate-Determining Step product_complex Ir(III)-Product Complex betac->product_complex product_complex->cat Reductive C-H Elimination product Ketone Product product_complex->product

Caption: Generalized catalytic cycle for Ir-catalyzed cyclobutanol cleavage.

Fragmentation Reactions

Cyclobutanol derivatives can also undergo fragmentation, where the ring breaks into smaller acyclic pieces. These reactions can be triggered by various stimuli, including light (photochemistry) or electron impact (mass spectrometry).

  • Photochemical Fragmentation (Norrish Type II): In the Type II photochemical reaction of certain ketones, including those derived from cyclobutanols, irradiation with UV light promotes the molecule to an excited state. This is followed by intramolecular hydrogen abstraction and subsequent cleavage of the C-C bond adjacent to the carbonyl group, leading to fragmentation products. The ratio of cyclobutanol formation to fragmentation can depend on whether the reaction proceeds from the singlet or triplet excited state.[9][10]

  • Mass Spectrometry Fragmentation: In a mass spectrometer, the high-energy electron impact causes ionization and fragmentation. For cyclobutanol, common fragmentation pathways include the loss of a water molecule ([M-H₂O]⁺), loss of ethene, and ring-opening to form allyl-like ions, resulting in characteristic peaks in the mass spectrum.[5][11]

Chapter 2: Experimental and Computational Design for Mechanistic Elucidation

Kinetic Studies: Following the Reaction's Pace

Chemical kinetics, the study of reaction rates, is a cornerstone of mechanistic investigation.[12][13] By measuring how the rate of a reaction changes in response to variations in reactant concentrations, temperature, or catalysts, one can infer which species are involved in the rate-determining step (RDS) of the reaction.[12][14][15]

The Causality Behind the Choice of Technique: The goal of a kinetic study is to derive an experimental rate law (e.g., Rate = k[A]¹[B]⁰), which mathematically describes the reaction's dependency on reactant concentrations. If a reactant's concentration does not affect the rate (zero-order), it is likely not involved in the RDS. Conversely, if the rate is directly proportional to a reactant's concentration (first-order), that reactant is involved in the RDS. This information is critical for validating or refuting a proposed mechanism. For instance, in the acid-catalyzed ring expansion of cyclobutanol, if the reaction is found to be first-order in both the cyclobutanol and the acid catalyst, it supports a mechanism where both are involved in the slow step.

Kinetic_Workflow start Hypothesize Mechanism design Design Kinetic Experiment (Vary [Reactant], [Catalyst], Temp) start->design monitor Monitor Reaction Progress (e.g., NMR, UV-Vis, GC-MS) design->monitor data Collect Concentration vs. Time Data monitor->data analysis Analyze Data (Initial Rates or Integral Method) data->analysis ratelaw Determine Experimental Rate Law analysis->ratelaw compare Compare with Predicted Rate Law from Hypothesis ratelaw->compare conclusion Refine or Confirm Mechanism compare->conclusion conclusion->start Iterate if necessary

Caption: Workflow for a kinetic investigation of a reaction mechanism.

Isotope Labeling: Tracking Atoms Through Transformation

Isotope labeling is a powerful technique where an atom in a reactant molecule is replaced with one of its heavier isotopes (e.g., ¹H with ²H (D), ¹²C with ¹³C, ¹⁶O with ¹⁸O).[16][17][18] Tracking the position of this "label" in the products provides unambiguous information about bond-forming and bond-breaking events.

The Causality Behind the Choice of Technique:

  • Distinguishing Pathways (Crossover Experiments): To determine if a rearrangement is intramolecular (the migrating group never leaves the molecule) or intermolecular (the migrating group detaches and can reattach to another molecule), a crossover experiment is performed.[15] A mixture of a labeled reactant (A) and an unlabeled reactant (B) is subjected to the reaction conditions. If the reaction is purely intramolecular, only products A and B will be formed. If it is intermolecular, the detached fragments can "cross over," leading to the formation of products A, B, A, and B. The presence of these crossover products is definitive evidence for an intermolecular pathway.

  • Kinetic Isotope Effect (KIE): Replacing an atom with a heavier isotope can slightly slow down a reaction if the bond to that atom is broken in the rate-determining step. This is because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. Measuring the ratio of the rate constant for the light isotopologue to the heavy one (k_light / k_heavy) gives the KIE. A significant primary KIE (typically >2 for C-H/C-D bonds) indicates that this bond is being cleaved in the RDS.[19]

Computational Chemistry: The In Silico Experiment

Modern computational chemistry provides an invaluable window into reaction mechanisms, offering insights that are often difficult or impossible to obtain experimentally.[20][21] Using principles of quantum mechanics, techniques like Density Functional Theory (DFT) can model molecular structures, predict reaction pathways, and calculate the energies of reactants, intermediates, transition states, and products.[1][20][22]

The Causality Behind the Choice of Technique: Computational modeling serves to complement and rationalize experimental findings.[23][24] It can be used to:

  • Visualize Transition States: While experimentally undetectable, the geometry of a transition state can be calculated, providing a snapshot of the bond-breaking/bond-forming process.

  • Compare Competing Pathways: If multiple mechanisms are plausible, their respective energy barriers (activation energies) can be calculated. The pathway with the lowest calculated energy barrier is typically the one that is favored, which can then be tested experimentally.

  • Predict Stereochemical Outcomes: As seen in the Ir-catalyzed cyclobutanol cleavage, computational analysis of competing transition states can successfully predict the enantioselectivity of a reaction.[1]

Synergy_Diagram Exp Experimental Data (Kinetics, KIE, Products) Hypothesis Mechanistic Hypothesis Exp->Hypothesis Suggests Understanding Validated Mechanistic Understanding Exp->Understanding Comp Computational Modeling (DFT) (Energy Profiles, TS Structures) Comp->Hypothesis Refines Comp->Understanding Hypothesis->Exp Predicts Outcomes Hypothesis->Comp Guides Calculations

Caption: The synergistic relationship between experiment and computation.

Chapter 3: Application Notes & Detailed Protocols

The following protocols provide step-by-step methodologies for key experiments used in the study of cyclobutanol reaction mechanisms.

Protocol 1: Kinetic Analysis of Acid-Catalyzed Ring Expansion via ¹H NMR Spectroscopy

Objective: To determine the reaction order with respect to the cyclobutanol substrate and the acid catalyst.

Methodology:

  • Preparation: Prepare a stock solution of the cyclobutanol derivative and an internal standard (e.g., 1,3,5-trimethoxybenzene) of known concentration in a deuterated solvent (e.g., CDCl₃).

  • Reaction Setup: In an NMR tube, combine a precise volume of the stock solution with the deuterated solvent. Place the tube in the NMR spectrometer and allow it to thermally equilibrate to the desired reaction temperature.

  • Initiation: Acquire an initial spectrum (t=0). Remove the tube, quickly add a known concentration of an acid catalyst (e.g., trifluoroacetic acid), and immediately return it to the spectrometer.

  • Data Acquisition: Acquire ¹H NMR spectra at regular time intervals. The disappearance of a characteristic substrate peak relative to the constant integral of the internal standard will be used to monitor the reaction progress.

  • Data Analysis (Initial Rates Method):

    • For each run, plot the concentration of the cyclobutanol derivative versus time. The initial rate is the absolute value of the slope of the tangent to the curve at t=0.

    • Run a series of experiments where the initial concentration of the cyclobutanol is varied while keeping the acid concentration constant. Plot log(initial rate) vs. log([cyclobutanol]). The slope of this line gives the order of reaction with respect to the cyclobutanol.

    • Run a second series of experiments where the initial concentration of the acid is varied while keeping the cyclobutanol concentration constant. Plot log(initial rate) vs. log([acid]). The slope gives the order with respect to the acid.

  • Self-Validation:

    • Ensure the internal standard is inert under the reaction conditions by running a control experiment without the substrate.

    • Repeat key kinetic runs to ensure reproducibility. The rate constants should agree within ±10%.

Protocol 2: Deuterium Labeling Crossover Experiment

Objective: To distinguish between an intramolecular and intermolecular mechanism for a thermal rearrangement of a substituted cyclobutanol.

Methodology:

  • Synthesis: Synthesize the unlabeled cyclobutanol derivative (Substrate A). Synthesize an isotopically labeled version (Substrate A*) where specific, non-exchangeable protons are replaced with deuterium. For example, a phenyl-substituted cyclobutanol could be labeled on the phenyl ring (e.g., C₆D₅).

  • Control Reactions:

    • Heat a solution of only Substrate A under the reaction conditions. Analyze the product(s) (Product P) by mass spectrometry to determine its molecular weight.

    • Heat a solution of only Substrate A* under the same conditions. Analyze the labeled product(s) (Product P*) by mass spectrometry to confirm the label is retained.

  • Crossover Experiment:

    • Prepare a solution containing an equimolar mixture of Substrate A and Substrate A*.

    • Heat the mixture under the identical reaction conditions used for the controls.

  • Product Analysis:

    • Analyze the resulting product mixture by GC-MS or LC-MS.

    • Interpretation:

      • If the mass spectrum shows only peaks corresponding to Product P and Product P*, the reaction is intramolecular .

      • If the mass spectrum shows additional peaks corresponding to "scrambled" products (i.e., products containing fragments from both A and A*), the reaction is intermolecular .

  • Self-Validation: The control experiments are crucial to validate that the label is stable under the reaction conditions and does not scramble through side reactions.

Data Presentation

Table 1: Comparison of Mechanistic Investigation Techniques

TechniqueInformation GainedStrengthsLimitations
Kinetic Studies Rate law, activation energy, involvement of species in RDS.[14][15]Provides quantitative data on reaction dynamics; well-established methodologies.[25]Does not provide structural information on intermediates or transition states.
Isotope Labeling Atom connectivity, bond cleavage in RDS (KIE), intra- vs. intermolecular pathways.[16][18]Provides unambiguous evidence of bond formation/cleavage; highly definitive.Synthesis of labeled compounds can be challenging and expensive.
Computational Chemistry Structures of intermediates and transition states, reaction energy profiles, prediction of selectivity.[20][21]Provides insight into species that cannot be observed experimentally; predictive power.[1][23]Accuracy is dependent on the level of theory and computational cost; requires experimental validation.

Conclusion

The study of reaction mechanisms involving cyclobutanol derivatives is a rich and rewarding field that blends synthetic chemistry with physical organic principles. The unique reactivity imparted by their strained four-membered ring makes them powerful tools for constructing complex molecular architectures. A definitive understanding of their reaction pathways, however, cannot be achieved through a single method. It requires a carefully designed, multi-pronged approach that integrates quantitative kinetic analysis, elegant isotope labeling experiments, and insightful computational modeling. By leveraging the synergies between these techniques, researchers can confidently elucidate complex mechanisms, enabling the rational design of new synthetic methods and the accelerated discovery of novel therapeutics.[26][27][28]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(Aminomethyl)cyclobutanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)cyclobutanol. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize their synthetic routes to this valuable cyclobutane building block. The inherent ring strain and bifunctional nature of this molecule can present unique challenges.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to address common issues and enhance your synthetic success.

Core Synthetic Strategy: An Overview

The most prevalent and adaptable laboratory-scale synthesis of this compound involves the reduction of a nitrile precursor, typically 3-(hydroxymethyl)cyclobutane-1-carbonitrile. This strategy is favored for the ready availability of starting materials and the straightforward nature of the key transformation: the reduction of a nitrile to a primary amine.

Synthetic_Pathway cluster_0 Precursor Synthesis cluster_1 Final Reduction Step Ester methyl 3-(hydroxymethyl) cyclobutane-1-carboxylate Amide 3-(hydroxymethyl) cyclobutane-1-carboxamide Ester->Amide 1. NH3 or NH4OH 2. Heat Nitrile 3-(hydroxymethyl) cyclobutane-1-carbonitrile Amide->Nitrile Dehydration (e.g., P2O5, SOCl2) Final_Product This compound Nitrile->Final_Product Reduction [H]

Caption: Common synthetic route to this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, focusing on the critical nitrile reduction step.

Question 1: My overall yield is disappointingly low. What are the most common culprits?

Answer: Low yield is a multifaceted issue that can stem from incomplete reactions, the formation of side products, or losses during work-up and purification. To diagnose the problem, begin by analyzing a crude sample of your reaction mixture by GC-MS or NMR.

Troubleshooting Workflow for Low Yield

Troubleshooting_Yield cluster_problems cluster_solutions Start Low Overall Yield Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Incomplete Incomplete Reaction (Starting Material Remains) Analysis->Incomplete Byproducts Significant Byproduct Formation Analysis->Byproducts Purification Suspected Purification Loss Analysis->Purification Sol_Incomplete • Increase reducing agent equivalents • Verify reagent/catalyst activity • Increase temp/pressure Incomplete->Sol_Incomplete Sol_Byproducts • Adjust reaction conditions • Change catalyst/reagent • Add selectivity-enhancing additives Byproducts->Sol_Byproducts Sol_Purification • Optimize work-up pH (>12) • 'Salt out' with NaCl/K2CO3 • Use continuous extraction • Optimize distillation conditions Purification->Sol_Purification

Caption: A logical workflow for diagnosing and addressing low reaction yields.

  • Incomplete Reaction: If significant starting material remains, your reaction conditions are likely insufficient. For hydride reductions (e.g., LiAlH₄), ensure you are using a sufficient excess of the reagent under strictly anhydrous conditions.[3][4] For catalytic hydrogenations, the catalyst may be inactive, or the hydrogen pressure and temperature may be too low.[5]

  • Side Product Formation: The most common side products are secondary amines, formed when the primary amine product reacts with the intermediate imine. This is especially prevalent in catalytic hydrogenation.[6][7]

  • Purification Losses: this compound is a relatively small, polar molecule that can be partially soluble in water. Significant product can be lost in the aqueous layer during work-up if the pH and extraction solvent are not optimized.[8]

Question 2: I'm observing significant formation of secondary amines. How can I improve selectivity for the primary amine?

Answer: This is a classic challenge in nitrile reduction. The intermediate imine formed during the reaction is electrophilic and can be attacked by the desired primary amine product.

  • Mechanism of Side Reaction:

    • R-C≡N + H₂ → [R-CH=NH] (Imine intermediate)

    • [R-CH=NH] + H₂ → R-CH₂-NH₂ (Primary Amine - Desired)

    • [R-CH=NH] + R-CH₂-NH₂ → Dimerization → (R-CH₂)₂NH (Secondary Amine - Undesired)

  • Proven Solutions:

    • Catalytic Hydrogenation Additives: The most effective method is to conduct the hydrogenation in the presence of ammonia.[7] Typically, the reaction is performed in a solution of ammonia in methanol. The excess ammonia competes with the primary amine product for reaction with the imine intermediate, thus suppressing secondary amine formation.

    • Catalyst Choice: While Raney Nickel is common, some catalysts offer inherently better selectivity. Raney Cobalt and certain rhodium-based catalysts are known to favor the formation of primary amines.[5][6]

    • Use of Strong Hydride Reductions: Reagents like Lithium Aluminum Hydride (LiAlH₄) are very powerful and typically reduce the nitrile directly to the primary amine quickly, minimizing the lifetime of the imine intermediate and thus reducing the chance for secondary amine formation.[9]

Question 3: My product is difficult to extract from the aqueous work-up. How can I improve isolation?

Answer: The amphiphilic nature of this compound (containing both a basic amine and a polar alcohol) makes it prone to staying in the aqueous phase.

  • pH Adjustment: Before extraction, ensure the aqueous layer is strongly basic (pH > 12). This deprotonates the ammonium salt form of the product (R-NH₃⁺) to the free amine (R-NH₂), which is significantly less water-soluble. Use 2-4M NaOH or KOH for this adjustment.

  • Salting Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃) before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic product, driving it into the organic layer.

  • Solvent Choice: Standard non-polar solvents like hexanes or diethyl ether may be inefficient. Use a more polar extraction solvent such as ethyl acetate, a mixture of dichloromethane/isopropanol (e.g., 9:1), or perform a continuous liquid-liquid extraction with an appropriate solvent.

  • Purification Method: The most reliable method for final purification is fractional distillation under reduced pressure.[8] If chromatography is necessary, the basicity of the amine can cause streaking on standard silica gel. To mitigate this, either use a mobile phase containing a small amount of triethylamine (~1%) or use a different stationary phase like basic alumina.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Besides the primary route involving nitrile reduction, another viable method is the Hofmann Rearrangement .[10] This reaction converts a primary amide (3-(hydroxymethyl)cyclobutane-1-carboxamide) into a primary amine with one less carbon atom using a reagent like bromine or N-bromosuccinimide (NBS) in the presence of a strong base.[10][11] While this avoids handling high-pressure hydrogenation or pyrophoric hydrides, it requires the additional step of preparing the amide precursor from the corresponding carboxylic acid or ester.

Q2: How do the common nitrile reduction methods compare?

A2: The choice of reducing agent is critical and involves a trade-off between reactivity, safety, cost, and scalability.

Reducing Agent/MethodTypical ConditionsTypical YieldProsCons
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF or Et₂O, 0°C to reflux[3][4]80-95%High reactivity, excellent yields, high selectivity for primary amine.Moisture-sensitive, pyrophoric, requires careful quenching, stoichiometric waste.
Catalytic Hydrogenation (Raney® Ni, PtO₂, Pd/C) H₂ (50-1000 psi), 50-120°C, Methanol or Ethanol[5][12]70-90%Atom-economical, scalable, environmentally friendly, catalyst is reusable.Requires specialized high-pressure equipment, potential for secondary amine formation, catalyst poisoning.
Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) Methanol, Room Temperature[5]65-85%Milder and safer than LiAlH₄, does not require anhydrous conditions.Generates stoichiometric waste, can be less efficient for some substrates.

Q3: What are the critical parameters to control during a catalytic hydrogenation for this synthesis?

A3: To maximize yield and selectivity in a catalytic hydrogenation, you must carefully control several parameters:

  • Hydrogen Pressure: Higher pressure generally increases the reaction rate. A typical range is 50-500 psi, but this is system-dependent.

  • Temperature: Higher temperatures also increase the rate but can sometimes promote side reactions. An optimal temperature must be determined empirically.

  • Catalyst Loading: Typically 5-10 mol% of the catalyst is used. Using too little will result in a sluggish or incomplete reaction.

  • Solvent: Protic solvents like methanol or ethanol are common. Using an ammoniacal solution of the solvent is highly recommended to suppress secondary amine formation.[7]

  • Agitation: Efficient stirring is crucial to ensure good contact between the substrate, the solid catalyst, and the hydrogen gas.

Experimental Protocol: High-Yield Synthesis via LiAlH₄ Reduction

This protocol describes the reduction of 3-(hydroxymethyl)cyclobutane-1-carbonitrile to this compound.

Safety Precaution: Lithium aluminum hydride (LiAlH₄) is a highly reactive, water-sensitive reagent that can ignite upon contact with moisture. All manipulations must be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and glassware.

Materials:

  • 3-(hydroxymethyl)cyclobutane-1-carbonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

Procedure:

  • Setup: Equip a flame-dried three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: Under a positive flow of nitrogen, carefully charge the flask with LiAlH₄ (1.5 equivalents) and anhydrous THF. Cool the resulting slurry to 0°C using an ice bath.

  • Substrate Addition: Dissolve 3-(hydroxymethyl)cyclobutane-1-carbonitrile (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry over 1-2 hours, maintaining the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until all starting material is consumed.

  • Quenching (Fieser work-up): Cool the reaction mixture back to 0°C. EXTREME CAUTION: The following steps are highly exothermic and will generate hydrogen gas. Ensure adequate ventilation and perform the quench slowly and carefully.

    • Slowly add X mL of deionized water, where X is the mass of LiAlH₄ used in grams.

    • Slowly add X mL of 15% NaOH solution.

    • Slowly add 3X mL of deionized water.

  • Work-up: Stir the resulting granular white precipitate for 30 minutes, then filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Isolation: Combine the organic filtrates and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a clear, colorless liquid.

References

Technical Support Center: Troubleshooting Side Products in 3-(Aminomethyl)cyclobutanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(Aminomethyl)cyclobutanol chemistry. As a key building block in medicinal chemistry, the unique structural and reactive properties of this compound present both opportunities and challenges. This guide, structured in a question-and-answer format, addresses common issues related to side product formation during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available this compound?

A1: Commercially available this compound may contain stereoisomers (cis/trans) as the primary impurities. Depending on the synthetic route employed by the manufacturer, residual starting materials or reagents from the synthesis may also be present. For example, if a Mitsunobu reaction is used for stereoinversion, triphenylphosphine oxide and dialkyl hydrazodicarboxylate byproducts could be trace impurities.[1][2] If the synthesis involves debenzylation, residual benzyl groups might be detected.[1] It is crucial to verify the stereochemical purity and check for these potential contaminants by NMR and LC-MS before use.

Q2: During the synthesis of this compound itself, what are the key side reactions to be aware of?

A2: The synthesis of this compound can be susceptible to several side reactions depending on the chosen pathway.

  • Incomplete Stereoinversion: When using methods like the Mitsunobu reaction to convert from a cis to a trans isomer (or vice versa), incomplete reaction can lead to a mixture of stereoisomers.[1][2] Careful optimization of reaction conditions (temperature, reagent stoichiometry) is critical.

  • Over-reduction or Incomplete Reduction: If the synthesis involves the reduction of a carbonyl or a nitrile, over-reduction can lead to undesired functional group transformations, while incomplete reduction will leave starting material in the product mixture.

  • Ring-Opening: Due to the inherent ring strain of the cyclobutane ring (~110 kJ/mol), harsh reaction conditions (strong acids, high temperatures) can sometimes lead to ring-opening byproducts.[1]

Q3: My reaction involves N-alkylation of the aminomethyl group. What are the potential side products?

A3: N-alkylation of the primary amine in this compound can lead to several side products:

  • Over-alkylation: The primary amine can react with two equivalents of the alkylating agent to form a tertiary amine. This is especially prevalent if a large excess of the alkylating agent is used or if the reaction is allowed to proceed for too long.

  • O-alkylation: The hydroxyl group can also be alkylated, particularly under basic conditions. The alkoxide formed is a potent nucleophile.

  • Elimination: If the alkylating agent has a leaving group on a carbon beta to a proton, elimination reactions to form alkenes can compete with substitution.

To mitigate these, consider using a protecting group for the hydroxyl function and carefully controlling the stoichiometry of the alkylating agent.

Q4: I am performing a reaction that involves the hydroxyl group, such as an esterification or etherification. What side reactions should I monitor?

A4: Reactions involving the hydroxyl group can also be complex.

  • N-Acylation/N-Alkylation: In esterification or etherification reactions, the aminomethyl group can compete with the hydroxyl group as a nucleophile, leading to the formation of amides or secondary amines. Protecting the amine is a common strategy to prevent this.

  • Intramolecular Cyclization: Under certain conditions, particularly if the aminomethyl group is first acylated with a bifunctional reagent, intramolecular cyclization to form a bicyclic product can occur.

  • Dehydration: Acid-catalyzed conditions, especially at elevated temperatures, can lead to the elimination of water to form cyclobutene derivatives.[3]

Troubleshooting Guide

Problem 1: Ring-Opening Side Products are Observed

Symptoms:

  • Appearance of unexpected peaks in NMR and LC-MS that correspond to linear or rearranged structures.

  • Mass spectral data indicating a loss of the cyclic moiety.

Causality: The high ring strain of the cyclobutane ring makes it susceptible to cleavage under various conditions.[1] Transition metals (like Palladium and Rhodium), strong acids, and radical initiators can promote ring-opening.[3][4][5][6] This often occurs via β-carbon elimination from a metal-alkoxide intermediate.[4][7][8]

Troubleshooting Steps:

  • Re-evaluate Catalyst Choice: If using a transition metal catalyst, consider milder alternatives or different ligand systems that may disfavor β-carbon elimination.

  • Control Acidity: If acidic conditions are necessary, use the mildest acid possible and maintain the lowest effective concentration. Consider using a buffer.

  • Lower Reaction Temperature: High temperatures provide the activation energy for ring-opening. Running the reaction at a lower temperature, even if it requires a longer reaction time, can often minimize this side reaction.

  • Radical Quenchers: If a radical-mediated ring-opening is suspected, the addition of a radical scavenger like TEMPO or BHT could be beneficial.

Problem 2: Formation of Diastereomers or Epimers

Symptoms:

  • Multiple closely-eluting spots on TLC.

  • Complex NMR spectra with overlapping signals, indicating a mixture of stereoisomers.

Causality: Reactions at stereocenters or adjacent to them can lead to a loss of stereochemical integrity. For instance, conditions that allow for reversible ring-opening and closing can scramble stereocenters. In reactions involving the hydroxyl or aminomethyl groups, base-catalyzed epimerization at an adjacent carbon bearing an acidic proton is a possibility, although less common for the cyclobutane core itself.

Troubleshooting Steps:

  • Stereospecific Synthesis: If the starting material is a mix of isomers, purify it before proceeding.

  • Mild Reaction Conditions: Avoid harsh bases or acids and high temperatures that might facilitate epimerization.

  • Chiral Catalysts/Reagents: For reactions creating a new stereocenter, employ chiral catalysts or auxiliaries to control the stereochemical outcome.

Problem 3: Observation of Friedel-Crafts-type Side Products

Symptoms:

  • In reactions involving aromatic substrates and acidic conditions, the formation of products where the cyclobutyl ring has added to the aromatic ring.

Causality: Under acidic conditions, the hydroxyl group of the cyclobutanol can be protonated and leave as water, forming a cyclobutyl cation. This carbocation is an electrophile that can then undergo a Friedel-Crafts reaction with any electron-rich aromatic rings present in the reaction mixture.[3]

Troubleshooting Steps:

  • Avoid Strong Acids: If possible, use non-acidic conditions. If an acid is required, opt for a weaker Lewis or Brønsted acid.

  • Protecting Groups: Protecting the hydroxyl group will prevent its protonation and subsequent elimination.

  • Solvent Choice: Using a more coordinating solvent can help to stabilize any cationic intermediates and may disfavor intermolecular reactions.

Data Summary: Common Side Products and Their Identification
Side Product Type Potential Cause Analytical Identification
Ring-Opened Products Transition metal catalysis, strong acids, high temperatureGC-MS, LC-MS (change in molecular weight and fragmentation), NMR (loss of characteristic cyclobutane signals)
Diastereomers/Epimers Non-stereospecific reagents, harsh conditionsChiral HPLC, NMR (multiple sets of signals)
Over-alkylation/-acylation Excess reagents, prolonged reaction timeLC-MS (higher molecular weight), NMR (disappearance of N-H or O-H protons, new signals for added groups)
Dehydration Products Acid catalysis, heatGC-MS, NMR (appearance of alkene signals)
Friedel-Crafts Adducts Acidic conditions with aromatic substratesLC-MS (addition of cyclobutyl moiety to aromatic), NMR (new aromatic substitution patterns)
Experimental Protocols
Protocol 1: General Procedure for N-Monobenzylation of this compound
  • Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Add a non-nucleophilic base, for example, Diisopropylethylamine (DIPEA) (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Note: If over-alkylation is observed, reduce the equivalents of benzyl bromide and/or decrease the reaction time.

Protocol 2: Protection of the Amine with a Boc Group
  • Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Add sodium bicarbonate (NaHCO₃) (2.0 eq).

  • Add Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting Boc-protected compound can often be used in the next step without further purification.

Visualizing Reaction Pathways

Diagram 1: Key Reaction Pathways of this compound

G A This compound B N-Alkylation/Acylation A->B Electrophile, Base C O-Alkylation/Acylation A->C Electrophile, Base D Ring Opening A->D [M], Acid, or Heat E Dehydration A->E Acid, Heat

Caption: Primary reactive pathways for this compound.

Diagram 2: Troubleshooting Logic for Side Product Formation

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Solutions A Unexpected Side Product (LCMS/NMR) B Harsh Conditions (Temp, pH) A->B C Incorrect Stoichiometry A->C D Reactive Functional Group A->D E Lower Temperature/ Milder Reagents B->E F Adjust Reagent Ratios C->F G Use Protecting Groups D->G

Caption: A logical approach to troubleshooting side product formation.

References

Technical Support Center: Optimization of Aminocarbonylation of Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of palladium-catalyzed aminocarbonylation of cyclobutanols. This guide is designed for researchers, scientists, and professionals in drug development who are working with this powerful yet nuanced transformation. Cyclobutanecarboxamides are valuable structural motifs in medicinal chemistry, but their synthesis via carbonylation of the corresponding cyclobutanols can be challenging due to the inherent ring strain of the four-membered ring.[1]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common issues and rationally optimize your reaction conditions for maximal yield and selectivity.

Section 1: Core Principles & Reaction Fundamentals

Before troubleshooting, a firm grasp of the reaction's core components and mechanism is essential. This reaction is a multi-step catalytic process where seemingly minor changes can significantly impact the outcome.

The Palladium Catalytic Cycle

The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. A key challenge is the initial activation of the C–O bond of the alcohol, which is often accomplished in situ.

  • Activation & Oxidative Addition: The cyclobutanol is not directly reactive. It is often activated in situ (e.g., by dehydration to a cyclobutene or formation of a more reactive intermediate), which then undergoes oxidative addition to a Pd(0) complex to form a Pd(II) species.

  • CO Insertion: Carbon monoxide coordinates to the Pd(II) center and subsequently inserts into the palladium-carbon bond to form a palladacyl intermediate.

  • Reductive Elimination: The amine nucleophile attacks the acyl-palladium complex, leading to reductive elimination that forms the desired C-N bond of the amide product and regenerates the active Pd(0) catalyst.

Catalytic Cycle cluster_main Pd(0)/Pd(II) Catalytic Cycle Pd(0)L_n Active Pd(0) Catalyst OxAdd Cyclobutyl-Pd(II)-X L_n Pd(0)L_n->OxAdd Oxidative Addition (Activated Cyclobutanol) CO_Insert Acyl-Pd(II)-X L_n OxAdd->CO_Insert CO Insertion ReductElim CO_Insert->ReductElim Nucleophilic Attack (Amine) & Reductive Elimination ReductElim->Pd(0)L_n Catalyst Regeneration Product Cyclobutane- carboxamide ReductElim->Product

Caption: General catalytic cycle for aminocarbonylation.

Key Reaction Components & Their Roles

Success hinges on the interplay between several key reagents. Understanding their function is the first step in rational optimization.

ComponentRole & Critical Considerations
Palladium Precursor Source of the active catalyst. Common precursors include Pd(OAc)₂, Pd(TFA)₂, and Pd(acac)₂. The choice can influence the ease of reduction to the active Pd(0) state.
Ligand Tunes catalyst activity, stability, and selectivity. This is the most critical parameter for optimization. Bulky, electron-rich phosphine ligands are common. Bidentate ligands like Xantphos are often superior to monodentate ligands (e.g., PPh₃) as their defined bite angles can promote reductive elimination and suppress side reactions.[2][3][4]
Carbon Monoxide (CO) The "C1" source. Supplied as a gas. Pressure is a key variable; higher pressure generally increases the rate of CO insertion but can sometimes favor side reactions like double carbonylation.[5]
Amine The nucleophile. The steric and electronic properties of the amine will affect its nucleophilicity and the rate of reductive elimination.
Solvent Influences solubility, reaction rate, and catalyst stability. Aprotic polar solvents like dioxane, toluene, or DCE are common.
Base (if used) Can act as a neutralizing agent for acidic byproducts or influence catalyst activity. Common bases include organic amines (e.g., Et₃N) or inorganic carbonates. However, some protocols may not require a base.
Activating Agent Facilitates the cleavage of the C-O bond. Since alcohols are poor leaving groups, an activating agent (e.g., an acid or anhydride) may be required to promote the initial oxidative addition step.[6] Some vinylcyclobutanols can rearrange in situ to form reactive dienes.[1][7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides a starting point for your experimental design.

Q1: My reaction is not working at all. What are the first things I should check?

A: When facing zero conversion, always start by verifying the fundamentals.

  • Check Your Reagents: Are your solvent and amine anhydrous? Is the palladium precursor from a reliable source and stored correctly? Have your phosphine ligands oxidized?

  • Check Your Setup: Was the system properly purged of oxygen? Palladium(0) is oxygen-sensitive. Ensure all joints are sealed and you have a positive pressure of inert gas (Argon or Nitrogen) before introducing CO.

  • Check CO Delivery: Is your CO cylinder empty or the regulator malfunctioning? Ensure a proper connection and that gas is flowing into the reaction vessel.

Q2: How do I choose the right ligand for my specific cyclobutanol?

A: Ligand selection is empirical but can be guided by principles. Start with a robust, general ligand.

  • For General Robustness: Xantphos is an excellent starting point. Its wide, flexible bite angle is known to stabilize palladium intermediates and promote the desired catalytic turnover in various carbonylation reactions.[2][3][4]

  • For Regioselectivity: The choice of ligand can dramatically influence where the amide group is installed. For example, in certain systems, monodentate phosphines like (4-CF₃C₆H₄)₃P can favor the formation of 1,1-disubstituted products, while bulky bidentate ligands like NI-Xantphos can direct the reaction to form 1,2-disubstituted products.[8]

  • Screening: If the initial choice fails, a screening approach is best. Test a small panel including a monodentate ligand (PPh₃), a standard bidentate ligand (dppf), and a wide-bite-angle ligand (Xantphos).

Q3: What is the typical range for CO pressure and temperature?

A: These parameters are highly interdependent.

  • CO Pressure: Many modern protocols using active catalysts can run at lower pressures (e.g., 1-10 bar).[6] However, some systems may require higher pressures (20-40 bar) to achieve reasonable rates.[8][9] Start with a moderate pressure (e.g., 6-10 bar) and adjust based on results.

  • Temperature: Typically ranges from 80 °C to 110 °C.[3][8] Higher temperatures increase reaction rates but can also promote decomposition of the starting material or catalyst, or favor side reactions like β-hydride elimination. If you observe decomposition, lowering the temperature is a critical first step.[3]

Q4: My starting cyclobutanol appears to be decomposing. What is the likely cause?

A: Cyclobutanols are strained and can be sensitive to the reaction conditions, especially temperature and acidity.[1][7]

  • Thermal Instability: High temperatures (>110-120 °C) can cause ring-opening or rearrangement reactions. Try lowering the temperature.

  • Acid/Base Sensitivity: The palladium precursor (e.g., Pd(TFA)₂) or byproducts can introduce acidity that promotes decomposition. Consider using a milder precursor like Pd(OAc)₂ or adding a non-coordinating base to buffer the reaction.

Section 3: In-Depth Troubleshooting Guides

This section provides systematic workflows to diagnose and solve specific experimental problems.

Problem 1: Low or No Conversion of Starting Material

Symptom: Analysis (TLC, GC/MS, NMR) of the crude reaction mixture shows predominantly unreacted cyclobutanol.

This issue typically points to a problem with catalyst activation or one of the key steps in the catalytic cycle.

Troubleshooting_Low_Conversion start Low / No Conversion q1 Is the Catalyst System Active? (Run a known, reliable reaction) start->q1 sol1 Problem: Reagent/Setup Issue - Check inert atmosphere technique. - Use fresh, high-purity Pd precursor & ligand. - Ensure solvent/amine are anhydrous. q1->sol1 No q2 Is the C-O Bond Being Activated? q1->q2 Yes sol2 Problem: Inefficient Activation - Add a catalytic amount of an anhydride or acid (e.g., TsOH). - Screen different Pd precursors (e.g., Pd(TFA)₂ can be more activating). q2->sol2 No q3 Is CO Insertion the Limiting Step? q2->q3 Yes sol3 Problem: Poor CO Incorporation - Increase CO pressure incrementally (e.g., 10 bar -> 20 bar). - Ensure vigorous stirring for good gas-liquid mixing. - Check for leaks in the reactor. q3->sol3 No end Reaction Optimized q3->end Yes

Caption: Troubleshooting workflow for low conversion.

Detailed Solutions for Low Conversion:

  • Possible Cause: Catalyst Inactivity

    • The "Why": The active Pd(0) species must be formed in situ from the Pd(II) precursor, and it is highly susceptible to oxidation. Trace oxygen can kill the catalyst before the reaction starts. Similarly, phosphine ligands can be oxidized to phosphine oxides, which do not coordinate effectively to the palladium center.

    • Solutions:

      • Improve Inert Technique: Use Schlenk line or glovebox techniques. Ensure solvents are properly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes).

      • Use a Pre-catalyst: Consider using a more advanced, air-stable palladacycle precatalyst which can generate the active Pd(0) species more reliably at lower temperatures.[10]

      • Verify Reagent Quality: Purchase ligands and precursors from reputable suppliers. If in doubt, use a fresh bottle.

  • Possible Cause: Inefficient C-O Bond Activation

    • The "Why": The hydroxyl group of an alcohol is a poor leaving group. Oxidative addition of the C-O bond to Pd(0) is energetically unfavorable without prior activation.

    • Solutions:

      • Catalytic Anhydride Activation: Adding a catalytic amount of a carboxylic anhydride can activate the alcohol in situ, facilitating the reaction even at low CO pressures.[6]

      • Acid Catalysis: For some substrates, particularly vinylcyclobutanols, a catalytic amount of acid (e.g., TsOH) can promote the formation of a more reactive diene intermediate.[1][7]

      • Alternative Precursors: Switching from Pd(OAc)₂ to a more Lewis acidic precursor like Pd(TFA)₂ can sometimes aid in the activation step.[8]

Problem 2: Low Selectivity / Formation of Side Products

Symptom: The desired amide is formed, but significant amounts of byproducts are observed, complicating purification and lowering the yield.

Common Side Products and Initial Solutions

Side ProductStructure/DescriptionLikely CauseSuggested Action
Elimination Product Cyclobutene or related olefinβ-hydride elimination from the Pd-alkyl intermediate is competing with CO insertion or reductive elimination.Lower the reaction temperature. Switch to a bulkier, more electron-donating ligand (e.g., Xantphos) to sterically hinder elimination and accelerate reductive elimination.
Ring-Opened Product Linear or rearranged amidesThe high ring strain of the cyclobutane makes it susceptible to cleavage under harsh conditions.Lower the reaction temperature. Use a less acidic palladium precursor. Avoid strongly coordinating solvents that might favor ring-opening pathways.
Double Carbonylation α-KetoamideHigh CO concentration/pressure and certain ligand/solvent combinations can favor a second CO insertion.[9]Reduce CO pressure.[9] Change the ligand; Xantphos often favors mono-carbonylation while PPh₃ can sometimes promote double carbonylation.[9]

Section 4: Recommended Experimental Protocols

Use these validated starting procedures as a baseline for your optimization efforts.

Protocol 1: General Screening for Aminocarbonylation

This protocol provides a reliable starting point for a new cyclobutanol substrate.

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • Xantphos

  • Cyclobutanol substrate (1.0 equiv)

  • Amine (1.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Carbon Monoxide (lecture bottle or cylinder)

Procedure:

  • To a dried Schlenk tube or pressure vessel equipped with a magnetic stir bar, add Pd(OAc)₂ (2 mol%) and Xantphos (2.4 mol%).

  • Seal the vessel and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add the cyclobutanol substrate (e.g., 0.5 mmol) and anhydrous 1,4-dioxane (to achieve a ~0.2 M concentration).

  • Add the amine (0.75 mmol) via syringe.

  • Seal the vessel tightly. Pressurize with carbon monoxide to 6 bar.

  • Place the vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • After cooling to room temperature, carefully vent the excess CO in a fume hood.

  • Analyze the crude reaction mixture by TLC, GC-MS, or ¹H NMR by taking a small aliquot.

  • If conversion is observed, proceed with a standard aqueous workup and chromatographic purification.

This general protocol can be adapted to screen other ligands, solvents, temperatures, and CO pressures to find the optimal conditions for your specific substrate.

References

Resolving solubility issues of 3-(Aminomethyl)cyclobutanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Resolving Common Solubility Challenges

Welcome to the technical support center for 3-(Aminomethyl)cyclobutanol derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are encountering solubility issues with this class of compounds. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your experimental workflow.

The unique structure of this compound derivatives, featuring a primary amine, a hydroxyl group, and a compact cyclobutane ring, presents a specific set of physicochemical challenges. This guide provides a systematic approach to diagnosing and resolving these issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: My this compound derivative won't dissolve in aqueous buffers (e.g., PBS) at neutral pH. What is the likely cause?

This is the most common issue encountered with this compound class. The primary aminomethyl group is basic. At neutral pH (around 7.4), a significant portion of the amine groups will be protonated (R-CH₂NH₃⁺), making the molecule a cation. While this charged form is generally more water-soluble than the neutral form, its solubility is highly dependent on the counter-ion present in the solution and the overall ionic strength. If the compound was synthesized and isolated as a free base, its intrinsic solubility in pure water or neutral buffers can be very low because the neutral form is less polar.

The core issue is the equilibrium between the charged, more soluble form and the neutral, less soluble form. At neutral pH, you are often in a transitional zone where neither form is overwhelmingly dominant, which can lead to poor dissolution.

Q2: I observed precipitation when I diluted my DMSO stock solution into an aqueous buffer. How can I prevent this?

This phenomenon is known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like DMSO, but this solubility does not translate to aqueous systems. When a concentrated DMSO stock is introduced into a large volume of buffer, the DMSO concentration rapidly drops. The compound, now in a predominantly aqueous environment, crashes out of solution because the aqueous buffer cannot maintain the high concentration that was possible in DMSO.

To mitigate this, you should:

  • Lower the stock concentration: Using a less concentrated DMSO stock can sometimes prevent precipitation upon dilution.

  • Modify the final solvent composition: Ensure the final solution contains a sufficient percentage of a co-solvent (like DMSO or ethanol) to maintain solubility. A final DMSO concentration of 1-5% is often a good starting point, but this must be optimized.

  • Change the order of addition: Sometimes, slowly adding the buffer to the DMSO stock while vortexing can prevent localized concentration gradients that trigger precipitation.

Q3: Would converting my compound to a salt form improve its aqueous solubility?

Absolutely. For a basic compound like a this compound derivative, salt formation is one of the most effective and widely used strategies to enhance aqueous solubility and dissolution rate. By reacting the basic amine with an acid, you form a salt where the molecule is permanently in its cationic (protonated) state. This ionic character dramatically increases its interaction with polar water molecules.

Common salt forms for basic drugs include hydrochloride (HCl), sulfate, mesylate, and tartrate salts. The choice of the counter-ion is critical and can significantly impact not only solubility but also stability, hygroscopicity, and crystallinity. A salt screening study is a standard practice in early drug development to identify the optimal salt form.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides systematic workflows to diagnose and solve solubility problems.

Guide 1: Systematic pH-Solubility Profiling

Objective: To determine the solubility of your compound as a function of pH and identify the optimal pH range for dissolution.

Rationale: The Henderson-Hasselbalch equation governs the ionization of the primary amine. By shifting the pH to be at least 2 units below the pKa of the amine, you can ensure that >99% of the compound exists in the more soluble, protonated form. This experiment is fundamental to understanding your molecule's behavior.

Experimental Protocol:

  • Preparation of Buffers: Prepare a series of buffers covering a pH range from 2 to 10 (e.g., citrate for pH 2-4, phosphate for pH 5-8, borate for pH 9-10).

  • Equilibrium Solubility Measurement:

    • Add an excess amount of the solid compound to a known volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

    • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

    • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

    • Carefully collect an aliquot of the clear supernatant.

    • Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility (e.g., in mg/mL or µM) on a logarithmic scale against the pH.

Expected Outcome & Interpretation:

You should observe a solubility profile where solubility is high at low pH and decreases sharply as the pH approaches and surpasses the pKa of the aminomethyl group.

Data Presentation Example:

pHBuffer SystemSolubility (µg/mL)
2.0Citrate> 2000
4.0Citrate1850
6.0Phosphate450
7.4Phosphate (PBS)85
8.5Phosphate15
10.0Borate< 5 (Free Base)

Troubleshooting Workflow: pH Adjustment

This diagram illustrates the decision-making process for using pH to solve solubility issues.

G cluster_0 Solubility Troubleshooting Workflow Start Compound Insoluble in Neutral Buffer (pH 7.4) CheckPKa Is the pKa of the aminomethyl group known? Start->CheckPKa MeasurePKa Perform pKa Determination (e.g., potentiometric titration) CheckPKa->MeasurePKa No AdjustPH Adjust buffer pH to be 2 units below pKa CheckPKa->AdjustPH Yes MeasurePKa->AdjustPH TestSolubility Re-test Solubility AdjustPH->TestSolubility Success Solubility Issue Resolved TestSolubility->Success Soluble CoSolvent Proceed to Co-Solvent Screening Guide TestSolubility->CoSolvent Insoluble

Caption: Decision workflow for pH-based solubility enhancement.

Guide 2: Co-Solvent and Excipient Screening

Objective: To identify a solvent system or formulation aid that can increase the solubility of the compound for in vitro assays or pre-clinical formulations.

Rationale: When pH adjustment is not feasible or sufficient, co-solvents can be used to modify the polarity of the bulk solvent, reducing its ability to force the non-polar parts of your molecule out of solution. Excipients like cyclodextrins can encapsulate the drug molecule, presenting a hydrophilic exterior to the aqueous environment.

Protocol: Small-Scale Co-Solvent Screen

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol 400 (PEG 400)

    • Dimethyl Sulfoxide (DMSO) (for in vitro use)

  • Prepare Binary Systems: Create a series of aqueous buffer solutions (at a fixed, relevant pH) containing varying percentages of each co-solvent (e.g., 5%, 10%, 20%, 30% v/v).

  • Measure Solubility: Perform the equilibrium solubility measurement as described in Guide 1 for each co-solvent mixture.

  • Data Analysis: Plot solubility against the percentage of co-solvent for each system to determine the most effective agent and the required concentration.

Protocol: Cyclodextrin Screening

  • Select Cyclodextrins: Use common derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutylether-β-Cyclodextrin (SBE-β-CD, Captisol®).

  • Prepare Solutions: Create solutions of the cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).

  • Measure Solubility: Determine the compound's solubility in each cyclodextrin solution.

  • Data Analysis: Plot solubility against cyclodextrin concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

Mechanism of Co-solvency and Encapsulation

This diagram shows how co-solvents and cyclodextrins improve solubility.

G cluster_0 Mechanism of Solubility Enhancement cluster_1 Co-Solvent Action cluster_2 Cyclodextrin Encapsulation NodeA Poorly Soluble Drug in Water NodeB Water molecules have high intermolecular cohesion (H-bonds) NodeA->NodeB experiences NodeC Co-solvent (e.g., Ethanol) disrupts water cohesion, reduces solvent polarity NodeB->NodeC is modified by NodeD Drug molecule can now be accommodated in the mixture NodeC->NodeD NodeE Poorly Soluble Drug in Water NodeG Non-polar part of drug partitions into the interior NodeE->NodeG NodeF Cyclodextrin (toroid shape) has a hydrophobic interior and hydrophilic exterior NodeF->NodeG NodeH Soluble Drug-Cyclodextrin Inclusion Complex is formed NodeG->NodeH

Caption: Contrasting mechanisms of co-solvents and cyclodextrins.

Technical Support Center: Synthesis of 3-Borylated Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The cyclobutane motif is of increasing importance in medicinal chemistry, providing a rigid, three-dimensional, sp³-rich scaffold that allows researchers to "escape flatland" and explore novel chemical space.[1][2] The development of methods to synthesize these structures with functional handles for further elaboration is therefore highly valuable. A key advancement in this area is the formal [3+1]-cycloaddition to generate 3-borylated cyclobutanols, which possess both a hydroxyl (OH) and a boronic ester (Bpin) group for orthogonal functionalization.[2][3]

This reaction, which couples lithiated 1,1-diborylalkanes with epihalohydrins or their derivatives, is elegant and powerful. However, the formation of a strained four-membered ring is inherently challenging due to high entropic and stereoelectronic barriers.[1][3][4] This guide serves as a technical support center for researchers, scientists, and drug development professionals encountering common issues in the synthesis of these valuable building blocks. It is structured in a question-and-answer format to directly address specific problems and provide solutions grounded in mechanistic understanding and field-proven data.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 3-borylated cyclobutanols, from low yields to poor stereoselectivity.

Q1: My reaction is giving a very low yield or has failed completely. What are the likely causes?

This is the most frequent issue, and its solution often lies in ensuring the correct synergy between the nucleophile, electrophile, and the specific additives required.

A1.1: Mismatch Between Substrate and Metal Additive The electronic nature of the substituent on your 1,1-diborylalkane starting material dictates the optimal reaction conditions, particularly the choice of metal salt. There is no one-size-fits-all condition.

  • Aryl-Substituted 1,1-diborylalkanes: These are the most robust substrates. They react well in the presence of various Zinc (II) salts like ZnCl₂, Zn(OTf)₂, and especially Zn(CN)₂.[1][2] In fact, these substrates can even form the product without any metal additive, although the yield and reproducibility are significantly improved with one.[3][4] The role of the Zn(II) salt is likely to sequester reactive organolithium species, preventing side reactions.[1][4]

  • Alkyl- or Non-Substituted 1,1-diborylalkanes: These substrates are notoriously challenging and do not react efficiently under the Zn(II)-promoted conditions.[1][3] For these less stabilized nucleophiles, a copper salt like Copper(I) chloride (CuCl) is required to achieve moderate to good yields.[1][3]

Table 1: Substrate and Recommended Metal Additive

1,1-Diborylalkane Substituent (R)Recommended Metal SaltTypical Yield RangeCitation(s)
Aryl (e.g., Phenyl, Anisyl)Zn(CN)₂, ZnCl₂Good to Excellent (60-96%)[1][2]
HCuCl (required)Good (72%)[1][3]
Simple Alkyl (e.g., Benzyl)CuCl (required)Inefficient to Low (0-30%)[1][3]
Alkyl with Directing GroupCuCl (required)Moderate (30-50%)[1]

A1.2: Incorrect Solvent System The choice of solvent is critical. The reaction requires a polar, coordinating solvent to support the ionic intermediates.

  • Optimal Solvent: Tetrahydrofuran (THF) is the solvent of choice and has been shown to be highly effective.[1]

  • Problematic Solvents: Using a non-polar, non-coordinating solvent such as toluene will completely shut down the reaction.[1][2] Reactivity can be partially rescued by the addition of a highly polar additive like HMPA, but the yields are generally lower than those achieved in pure THF.[2]

A1.3: Inefficient Generation of the Nucleophile The active nucleophile is a lithiated 1,1-diborylalkane, typically generated in situ by deprotonation with a strong base like lithium diisopropylamide (LDA). Incomplete deprotonation will lead to unreacted starting material and low yields.

  • Best Practice: Always use freshly prepared LDA from recently titrated n-butyllithium (nBuLi) and diisopropylamine.[5] This ensures the base is active and used in the correct stoichiometry.

Q2: My crude reaction mixture shows significant side products. How can I identify and minimize them?

The formation of side products, sometimes accounting for 5-30% of the material, is a common problem arising from alternative reaction pathways of the key alkoxide intermediate.[2]

A2.1: Identifying the Common Culprits Based on mechanistic studies, three major side products have been identified:[2][3]

  • Direct Substitution Product: Resulting from the direct SN2 displacement of the halide or leaving group on the electrophile by the lithiated diborylalkane without subsequent cyclization.

  • Epoxide Formation: Arising from the intramolecular cyclization of the intermediate alkoxide back onto the carbon that was attacked, re-forming an epoxide.

  • Semipinacol Rearrangement Products: The alkoxide intermediate can undergo rearrangement, leading to constitutional isomers of the desired product.

A2.2: Minimizing Side Reactions through Optimization The key to suppressing these side pathways is to promote the desired intramolecular cyclization. This is best achieved by careful selection of the metal additive.

  • Screen Metal Salts: While ZnCl₂ is a good starting point, it has been shown that Zn(CN)₂ is particularly effective , in some cases boosting the yield to 96% and a 6:1 diastereomeric ratio (d.r.), indicating a cleaner and more selective reaction.[1][2] The cyanide anion may play a beneficial role as a Lewis base to facilitate the key deborylation and cyclization step.[1] If one Zn salt gives poor results, it is highly recommended to screen others (e.g., Zn(OTf)₂).

Troubleshooting Workflow

The following flowchart provides a logical path for diagnosing and solving common issues in the synthesis.

G Troubleshooting Flowchart for 3-Borylated Cyclobutanol Synthesis start Analyze Crude Reaction (e.g., by ¹H NMR) dp1 Major Species Observed? start->dp1 out1 High Yield of Desired Product dp1->out1 Product out2 Mostly Unreacted Starting Materials dp1->out2 Starting Materials out3 Significant Side Products (>10%) dp1->out3 Side Products out4 Poor Diastereoselectivity (d.r. < 3:1) dp1->out4 Low d.r. Product dp2 Substrate Type? act1 Action: Verify Nucleophile Generation (Check base quality/titration). Verify solvent is THF. dp2->act1 Aryl-Substituted act2 Action: Re-evaluate Metal Additive. Switch to CuCl. dp2->act2 Alkyl / H out2->dp2 act3 Action: Optimize Metal Additive. Screen Zn(CN)₂ or Zn(OTf)₂. Consider temperature control. out3->act3 act4 Action: Change Metal Additive. Zn(CN)₂ often gives better d.r. than ZnCl₂ or CuCl. out4->act4

Caption: A decision-making flowchart for troubleshooting common synthesis problems.

Q3: The diastereoselectivity of my product is poor. How can I improve it?

For reactions that produce diastereomers, the ratio is highly dependent on the reaction conditions.

A3.1: The Critical Role of the Metal Additive The metal cation influences the transition state of the cyclization. As a result, changing the metal can have a pronounced effect on the d.r.

  • Example: In the synthesis of the parent phenyl-substituted 3-borylated cyclobutanol, using Zn(CN)₂ afforded a 6:1 d.r. , whereas switching to CuCl diminished the selectivity to 2:1 .[1][3] Therefore, if selectivity is an issue, screening different metal additives should be the first course of action.

A3.2: Leverage Substrate Control If your synthesis allows for it, using a substituted epihalohydrin can offer excellent stereochemical control.

  • It has been demonstrated that when 1-substituted epibromohydrins are used, the reaction proceeds to give only a single diastereomer .[3] The stereochemistry of the starting epoxide directly dictates the final product stereochemistry (syn-epoxides give trans-cyclobutanols, and anti-epoxides give cis-cyclobutanols).[3]

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the general mechanism for this reaction? The reaction is a formal [3+1] cycloaddition that proceeds via a two-step sequence:

  • Nucleophilic Attack: The lithiated 1,1-diborylalkane attacks one of the carbons of the epoxide, leading to a ring-opening that generates a lithium alkoxide intermediate.[1][3]

  • Intramolecular Cyclization: The newly formed alkoxide acts as an internal Lewis base. It coordinates to one of the boron atoms, which facilitates the cleavage of a C-B bond and an intramolecular SN2 reaction to close the four-membered ring, forming the C-C bond and displacing the halide or other leaving group.[1]

G Simplified Reaction Mechanism cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization A Lithiated 1,1-diborylalkane C Alkoxide Intermediate A->C SN2 Attack B Epihalohydrin B->C D Alkoxide Intermediate E 3-Borylated Cyclobutanol D->E Intramolecular SN2 (Lewis Base Assisted)

Caption: A simplified two-step mechanism for the [3+1] cycloaddition.

FAQ 2: Can I use electrophiles other than epibromohydrin? Yes. The reaction is compatible with a range of C3-biselectrophiles. Epichlorohydrins work well, and epoxy derivatives such as epoxy mesylates and tosylates are also competent substrates.[3] It is worth noting that reactions with epoxy mesylates were shown to benefit from the addition of one equivalent of LiBr.[3][4]

FAQ 3: I need to synthesize an enantioenriched cyclobutanol. Is this method suitable? Absolutely. This method is excellent for stereospecific synthesis. The reaction proceeds with very high levels of enantiospecificity (>98% es).[1][2][4][6] If you start with an enantioenriched epibromohydrin, the stereochemical information will be directly and faithfully transferred to the final cyclobutanol product.[2]

Section 3: Optimized Experimental Protocol

The following is a representative protocol for a high-yielding synthesis of a 3-borylated cyclobutanol, adapted from the literature.[1][2]

Synthesis of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-phenylcyclobutanol

  • Preparation of LDA: To a flame-dried flask under N₂ at -78 °C, add anhydrous THF followed by diisopropylamine (1.3 equiv.). Add n-butyllithium (1.3 equiv., freshly titrated) dropwise and stir the resulting solution for 30 minutes at -78 °C.

  • Formation of Nucleophile: In a separate flame-dried flask under N₂, dissolve 2-(phenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C. Add the pre-formed LDA solution dropwise to this flask and stir for 1 hour at -78 °C.

  • Addition of Metal and Electrophile: To the solution of the lithiated nucleophile, add Zn(CN)₂ (0.2 equiv.) as a solid in one portion. Stir for 10 minutes. Then, add epibromohydrin (1.2 equiv.) dropwise.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Workup and Purification: Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the title compound.

References

Technical Support Center: Analysis of Byproducts in Cyclobutane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cyclobutane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges in the synthesis of cyclobutane rings. The inherent ring strain and diverse synthetic methodologies make byproduct formation a common issue. This resource provides a structured approach to identifying, minimizing, and understanding these unwanted side reactions.

Section 1: Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are powerful methods for constructing four-membered rings by leveraging the excited states of alkenes or enones.[1] However, the high energy input can also open pathways to numerous side reactions.

Frequently Asked Questions & Troubleshooting

Q1: My [2+2] photocycloaddition is giving a low yield of the desired cyclobutane and forming significant amounts of oligomers/polymers. What is the cause and how can I fix it?

A1: This is a classic problem where intermolecular reactions compete with the desired cycloaddition. Oligomerization or polymerization arises when an excited molecule reacts with multiple ground-state molecules in succession rather than forming the desired dimer.

  • Causality: The primary drivers are concentration and reaction kinetics. At high concentrations, the probability of an excited molecule encountering another reactive partner before cyclization or deactivation increases significantly. For substrates tethered by a linker, if the linker is too long or rigid, it can favor intermolecular reactions over the desired intramolecular cyclization.[2][3]

  • Troubleshooting Steps:

    • Concentration Control: The most effective strategy is to perform the reaction under high-dilution conditions. By significantly lowering the concentration of the reactants, you decrease the rate of intermolecular reactions, giving the intramolecular process a kinetic advantage. Monitor reaction progress by TLC or GC-MS to avoid unnecessarily long reaction times which can also lead to byproduct formation.[4]

    • Solvent Choice: Ensure your solvent fully dissolves the starting material. Suspended particles can create localized areas of high concentration. The solvent should also be photochemically inert at the wavelength used.

    • Degassing: Oxygen is a known quencher of triplet excited states, which are often intermediates in these reactions.[4] Thoroughly degas your solvent using a nitrogen or argon stream, or by employing freeze-pump-thaw cycles.

    • Flow Chemistry: For scaling up, consider a continuous flow reactor. The high surface-area-to-volume ratio improves irradiation efficiency and temperature control, which can enhance selectivity and reduce polymerization.[2][3]

Q2: My reaction mixture contains significant amounts of the starting alkene's cis/trans isomer and other unidentified products instead of the cyclobutane adduct. What is happening?

A2: This points to competing photochemical pathways that dissipate the excited state energy without leading to cycloaddition.

  • Causality:

    • Cis-Trans Isomerization: The excited state of an alkene often has a lower barrier to rotation around the C=C bond than the ground state. This allows for rapid isomerization, which can compete with the cycloaddition.[4]

    • Norrish Type II Reaction: If your substrate is a ketone with an accessible gamma-hydrogen, it can undergo an intramolecular hydrogen abstraction to form a 1,4-biradical.[5][6] This biradical can either cyclize to a cyclobutanol (the Yang cyclization) or cleave to form an enol and an alkene—a common side reaction.[6][7]

  • Troubleshooting & Identification:

    • Mechanism-Specific Solutions: If Norrish Type II is suspected, consider modifying the substrate to remove or block the gamma-hydrogens. The choice of solvent can also influence the ratio of Yang cyclization to cleavage, with polar solvents sometimes favoring different pathways.[8]

    • Use a Photosensitizer: For reactions that proceed inefficiently via direct irradiation, a triplet sensitizer (e.g., benzophenone, acetone) can be used.[4] This populates the triplet excited state of the alkene, which may have different reactivity and selectivity profiles, potentially favoring cycloaddition over isomerization.

    • Wavelength Control: Ensure the wavelength of your UV lamp is appropriate for exciting the desired chromophore.[4] Using a broad-spectrum lamp when a specific wavelength is needed can excite other parts of the molecule, leading to undesired reactions.


Workflow: Troubleshooting Low Yield in Photochemical [2+2] Reactions

This diagram outlines a systematic approach to diagnosing and solving low-yield issues in photocycloadditions.

G start Low Yield or Byproduct Formation check_conc Is Reaction Concentrated (>0.01 M)? start->check_conc check_degas Was Solvent Properly Degassed? check_conc->check_degas No high_dilution Action: Implement High-Dilution Conditions check_conc->high_dilution  Yes check_competing Identify Byproducts (NMR, GC-MS) check_degas->check_competing Yes degas_protocol Action: Degas Solvent (N2/Ar sparge, F-P-T) check_degas->degas_protocol No is_isomer Cis/Trans Isomerization? check_competing->is_isomer end_good Yield Improved high_dilution->end_good degas_protocol->end_good is_norrish Norrish II / Yang Products Detected? is_isomer->is_norrish No use_sensitizer Action: Add Triplet Sensitizer (e.g., Benzophenone) is_isomer->use_sensitizer Yes modify_substrate Action: Modify Substrate (Block γ-hydrogens) is_norrish->modify_substrate Yes is_norrish->end_good No (Re-evaluate Substrate) use_sensitizer->end_good modify_substrate->end_good

A systematic workflow for troubleshooting low yields.

Section 2: Thermal & Metal-Catalyzed [2+2] Cycloadditions

While thermally initiated [2+2] cycloadditions are often forbidden by Woodward-Hoffmann rules, they can proceed with activated substrates like ketenes or through metal-catalyzed pathways.[1][9] These methods present their own unique sets of byproducts.

Frequently Asked Questions & Troubleshooting

Q1: My thermal cycloaddition using a ketene is producing a complex mixture, and I'm not getting the expected cyclobutanone. What are the likely side reactions?

A1: Ketenes are highly reactive and prone to dimerization and other side reactions if not generated and consumed efficiently.

  • Causality: The primary side reaction is the [2+2] dimerization of the ketene itself to form a cyclobutane-1,3-dione, which can then react further. If the ketene is generated in situ (e.g., from an acyl chloride and a base), any excess base can also catalyze other reactions.

  • Troubleshooting Steps:

    • Control Stoichiometry: Ensure the alkene partner is present in a slight excess and that the ketene is generated slowly in situ so that its steady-state concentration remains low. This favors the reaction with the alkene over self-dimerization.

    • Temperature Management: While these are "thermal" reactions, excessive heat can promote decomposition and other undesired pathways. Maintain the lowest temperature that allows for a reasonable reaction rate.

    • Purification of Reagents: Impurities in the starting materials or solvents, especially water or alcohols, can react with the ketene to form carboxylic acids or esters, quenching the desired cycloaddition.[10]

Q2: My transition-metal-catalyzed reaction is stalled or has very low conversion. How do I know if the catalyst is the problem?

A2: Low conversion in metal-catalyzed reactions often points to catalyst deactivation or inhibition.[10]

  • Causality: Catalysts can be "poisoned" by impurities like water, oxygen, or sulfur-containing compounds.[10] The active catalytic species may also be unstable under the reaction conditions, leading to decomposition or aggregation.[10]

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure all manipulations are performed under a strictly inert atmosphere (argon or nitrogen), especially if using air-sensitive catalysts.[10]

    • Solvent and Reagent Purity: Use anhydrous, degassed solvents and purify substrates to remove potential catalyst poisons.

    • Test Catalyst Activity: If a reaction stalls, adding a fresh portion of the catalyst can help determine if deactivation is the issue. If the reaction restarts, catalyst instability is the likely culprit.[10] Consider screening different ligands or catalyst precursors that may offer greater stability.


Data Summary: Common Byproducts and Analytical Signatures

The following table summarizes common byproducts and the key analytical techniques used for their identification.

Synthesis MethodCommon Byproduct(s)Primary Analytical Technique(s)Key Spectroscopic Signature(s)
Photochemical [2+2] Oligomers/PolymersGPC/SEC, MALDI-TOF MSBroad molecular weight distribution; repeating monomer units.
cis/trans IsomersGC-MS, 1H NMRDifferent retention times; distinct coupling constants for vinyl protons.
Norrish Type II ProductsLC-MS, 1H & 13C NMRPresence of new alkene and carbonyl signals; cyclobutanol hydroxyl peak.[6]
Thermal (Ketene) [2+2] Ketene DimerIR, 13C NMRStrong C=O stretch around 1780-1800 cm-1; characteristic dione carbonyl carbons.
Metal-Catalyzed [2+2] Alkene IsomersGC-MS, 1H NMRShift in vinyl proton signals and coupling constants.
Dimerization/OligomerizationGC-MS, GPC/SECPeaks corresponding to multiples of the monomer molecular weight.

Section 3: Experimental Protocols

Protocol: GC-MS Analysis for Byproduct Profiling

This protocol provides a general method for analyzing the crude reaction mixture of a cyclobutane synthesis to identify and semi-quantify byproducts.

Objective: To separate and identify volatile components of a crude reaction mixture, including starting materials, desired product, and potential byproducts like isomers or fragments.

Materials:

  • Crude reaction mixture aliquot (~1 mg)

  • High-purity solvent for dilution (e.g., Dichloromethane, Ethyl Acetate)

  • GC vials with septa

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Dissolve ~1 mg of the crude reaction mixture in 1 mL of a suitable volatile solvent in a GC vial.

    • Ensure the sample is fully dissolved. If not, centrifuge and take the supernatant.

  • Instrument Setup (Example Parameters):

    • Injector: Split/Splitless, 250 °C, Split ratio 50:1.

    • Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Electron Ionization (EI) at 70 eV, scan range 40-550 m/z.

  • Data Analysis:

    • Identify Peaks: Correlate the retention time of major peaks with known standards of starting material and (if isolated) the product.

    • Analyze Mass Spectra: For unknown byproduct peaks, analyze the mass spectrum. Look for the molecular ion (M+) to determine molecular weight. Compare the fragmentation pattern to libraries (e.g., NIST) to propose structures.

    • Check for Isomers: Peaks with identical mass spectra but different retention times are likely stereoisomers or regioisomers.[11]

    • Semi-Quantification: Use the integrated peak area percentage to estimate the relative abundance of each component in the mixture. Note that this assumes similar response factors for all compounds.


Diagram: General Byproduct Analysis Workflow

This diagram illustrates the logical flow from a crude reaction mixture to byproduct identification and mitigation.

G start Crude Reaction Mixture initial_analysis Initial Analysis (TLC, crude 1H NMR) start->initial_analysis separation Separation (Column Chromatography, Prep-HPLC/TLC) initial_analysis->separation Complex Mixture structure_elucidation Structure Elucidation (NMR, MS, IR, X-Ray) initial_analysis->structure_elucidation Simple Mixture separation->structure_elucidation identify Byproduct Structure Identified structure_elucidation->identify mitigate Develop Mitigation Strategy (Modify Conditions) identify->mitigate

References

Technical Support Center: Strategies for Stereoselective Synthesis of Substituted Cyclobutanols

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of substituted cyclobutanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into common synthetic challenges. The content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, moving beyond simple protocols to explain the causality behind experimental choices.

General Troubleshooting Workflow

Before diving into specific methodologies, it's often useful to have a general framework for troubleshooting common issues like low yield or poor selectivity. The following workflow can help guide your optimization process.

G start Problem Encountered: Low Yield or Poor Selectivity sub_check Are Starting Materials Pure? start->sub_check reagent_check Are Reagents/Catalysts Active? sub_check->reagent_check  Yes purify_sm Action: Re-purify Starting Materials (Distillation, Recrystallization, Chromatography) sub_check->purify_sm No cond_check Are Reaction Conditions Optimal? reagent_check->cond_check  Yes new_reagents Action: Use Freshly Opened or Purified Reagents/Catalysts reagent_check->new_reagents No mech_check Is the Assumed Mechanism Correct? cond_check->mech_check  Yes optimize_cond Action: Optimize Temperature, Solvent, Concentration, or Additives cond_check->optimize_cond No revisit_lit Action: Re-evaluate Mechanism. Consider Side Reactions or Alternative Pathways. mech_check->revisit_lit No end_node Re-run Experiment mech_check->end_node  Yes purify_sm->end_node new_reagents->end_node optimize_cond->end_node revisit_lit->end_node

Caption: General troubleshooting workflow for synthetic reactions.

Section 1: Photochemical [2+2] Cycloadditions

Photochemical methods are classic and powerful tools for constructing four-membered rings. The intramolecular Norrish-Yang cyclization directly yields cyclobutanols, while the intermolecular Paternò-Büchi reaction produces oxetanes that can serve as precursors.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Norrish-Yang cyclization and how does it create cyclobutanols?

A: The Norrish-Yang cyclization is an intramolecular photochemical reaction of a ketone or aldehyde. Upon UV irradiation, the carbonyl group is excited to a diradical state. This excited oxygen can then abstract a hydrogen atom from the γ-carbon, forming a 1,4-diradical intermediate. Subsequent radical recombination (ring closure) between the carbon atoms at the 1 and 4 positions yields the substituted cyclobutanol product.[1] This C-H functionalization logic is a powerful way to build the strained four-membered ring.[1]

Q2: I am attempting an enantioselective Paternò-Büchi reaction, but the enantiomeric excess (ee) is very low. What is going wrong?

A: Achieving high enantioselectivity in photochemical reactions is challenging because the reaction often proceeds through planar, achiral diradical intermediates, which can lead to a loss of stereochemical information.[4] Early attempts using substrates with chiral centers often resulted in low asymmetric induction.[4]

  • Troubleshooting Steps:

    • Chiral Auxiliaries: Use a chiral auxiliary covalently attached to the alkene. The bulky auxiliary can effectively shield one face of the double bond, directing the approach of the excited carbonyl.[4]

    • Chiral Catalysts: While less common for photochemical reactions, chiral Lewis acids can be used to complex with the carbonyl substrate, creating a chiral environment. This approach often suffers from the catalyst being unable to control the excited state effectively.[5]

    • Crystalline State Photolysis: Performing the reaction in the solid state, where the molecules are locked in a chiral crystal lattice, can transfer the chirality of the crystal matrix to the product with high diastereoselectivity.[4]

Troubleshooting Guide: Photochemical Reactions
ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation 1. Incorrect wavelength of UV light. 2. Substrate does not absorb at the lamp's wavelength. 3. Reaction quenching by oxygen or impurities.1. Ensure the lamp output matches the substrate's absorption spectrum. 2. Use a photosensitizer (e.g., acetone, benzophenone) that can absorb the light and transfer the energy to your substrate.[6] 3. Thoroughly degas the solvent before starting the reaction.
Poor Regioselectivity The stability of the two possible 1,4-diradical intermediates is similar, leading to a mixture of products.[7]1. Electronic Control: Use an electron-rich alkene and an electron-poor carbonyl (or vice-versa) to favor a more polarized transition state.[5][8] 2. Steric Control: Introduce bulky substituents on one of the reactants to disfavor one of the addition pathways.
Formation of side products (e.g., from photoreduction) The excited carbonyl abstracts a hydrogen from the solvent instead of the intended reaction partner.Change to a solvent that is less prone to hydrogen abstraction, such as benzene, acetonitrile, or tert-butanol.
Section 2: Transition Metal-Catalyzed [2+2] Cycloadditions

Transition metal catalysis provides a milder and often more selective alternative to photochemical methods for constructing cyclobutane rings.[9] These reactions can proceed through various mechanisms depending on the metal used.

Frequently Asked Questions (FAQs)

Q1: How do transition metal-catalyzed [2+2] cycloadditions work?

A: The mechanism varies, but a common pathway involves the formation of a metallacyclopentane intermediate. The transition metal catalyst coordinates to both alkene partners. This is followed by oxidative coupling to form the five-membered metallacycle. Finally, reductive elimination occurs, releasing the cyclobutane product and regenerating the active catalyst. This stepwise, metal-mediated pathway allows for greater control over stereochemistry compared to radical-based photochemical routes.

G A Metal Catalyst (M) + Alkene 1 B π-Complex A->B Coordination D Metallacyclopentane B->D Oxidative Coupling C Alkene 2 C->D E Reductive Elimination D->E F Cyclobutane Product + Metal Catalyst (M) E->F

Caption: Generalized catalytic cycle for a [2+2] cycloaddition.

Q2: My transition metal-catalyzed reaction is giving poor diastereoselectivity. How can I improve it?

A: Diastereoselectivity in these reactions is dictated by the geometry of the metallacyclopentane intermediate and the subsequent reductive elimination step.

  • Troubleshooting Steps:

    • Ligand Modification: The steric and electronic properties of the ligands on the metal center are paramount. Bulky ligands can create a more crowded coordination sphere, forcing substituents on the metallacyclopentane intermediate into specific orientations to minimize steric clash, thus enhancing diastereoselectivity.

    • Temperature Optimization: Lowering the reaction temperature often increases selectivity by favoring the transition state that leads to the thermodynamically more stable diastereomer.[8]

    • Solvent Screening: The solvent can influence the stability of intermediates and transition states. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM).[8]

Section 3: Ring Expansion and Contraction Strategies

Building the four-membered ring doesn't always have to come from a [2+2] cycloaddition. Ring expansions of readily available three-membered rings or contractions of five-membered rings are powerful alternatives.[10][11][12]

Frequently Asked Questions (FAQs)

Q1: How can I synthesize a cyclobutanol from a cyclopropane derivative?

A: The most common method is the ring expansion of cyclopropylmethanols or related species.[10][11] This process is typically driven by the release of ring strain. For example, treatment of a cyclopropylmethanol with an acid can generate a cyclopropylcarbinyl cation. This cation is unstable and can rearrange via cleavage of a cyclopropane bond to form a more stable cyclobutyl cation, which is then trapped by a nucleophile (like water) to yield the cyclobutanol. The stereochemistry of the starting cyclopropylmethanol can often be transferred to the cyclobutanol product.

Q2: I am attempting a pyrrolidine-to-cyclobutane ring contraction, but the yield is low and I see many side products. What are the critical parameters?

A: This novel transformation involves the generation of a 1,4-diradical from a pyrrolidine derivative via nitrogen extrusion, followed by C-C bond formation.[12][13]

  • Critical Parameters:

    • Iodonitrene Source: The reaction is mediated by iodonitrene, which is typically generated in situ. The choice of precursor is critical. Ammonium carbamate with an oxidant like (diacetoxyiodo)benzene (PIDA) or HTIB is effective.[13]

    • Stoichiometry: The amount of the ammonium source is crucial. An excess is often needed to suppress the formation of imine byproducts that arise from the oxidation of the starting pyrrolidine.[13]

    • Temperature: The reaction should be run at a controlled temperature (e.g., 20 °C) as the iodonitrene can be formed at room temperature. Higher temperatures may lead to decomposition and side reactions.[13]

Section 4: Stereoselective Functionalization of Pre-existing Cyclobutane Rings

An alternative to building the ring stereoselectively is to create a prochiral cyclobutane derivative, such as a cyclobutanone, and then introduce the desired stereocenters.

Troubleshooting Guide: Stereoselective Reduction of 3-Substituted Cyclobutanones

Q: I am reducing a 3-substituted cyclobutanone to the corresponding cyclobutanol, but I am getting a mixture of cis and trans diastereomers. How can I favor the cis isomer?

A: The hydride reduction of 3-substituted cyclobutanones is often highly selective for the cis alcohol, typically with >90% selectivity.[14] This outcome is governed by torsional strain, where an anti-facial attack (leading to the cis product) is strongly favored over a syn-facial attack.[14] If your selectivity is poor, consider the following optimizations:

ParameterRationale & Action
Temperature Lowering the reaction temperature enhances the energy difference between the two competing transition states, which typically improves diastereoselectivity. Action: Run the reaction at 0 °C, -40 °C, or even -78 °C.[14]
Solvent Polarity Decreasing solvent polarity can enhance selectivity.[14] This may be due to less solvation of the hydride reagent, making its effective size larger, or altering the conformation of the substrate. Action: Switch from polar solvents like THF or Methanol to less polar options like diethyl ether or toluene.
Hydride Reagent While the reaction is often selective regardless of the hydride's size, very bulky reagents can further enhance the preference for the less hindered anti-facial attack. Action: If using NaBH₄, consider switching to a bulkier reagent like L-Selectride.
Substituent Effects Electron-withdrawing substituents (like a benzyloxy group) at the 3-position can create repulsive electrostatic interactions during a syn-facial attack, further favoring the formation of the cis isomer.[14] This is an inherent property of your substrate.
Protocol: Enantioselective Synthesis of a Cyclobutanol via Sequential Reduction and C-H Functionalization

This protocol is adapted from a strategy to access enantioenriched cyclobutanols with all-carbon quaternary centers from readily available cyclobutanones.[15][16]

Step 1: Enantioselective Ketone Reduction

  • To a solution of the starting cyclobutanone (1.0 equiv) in a suitable solvent (e.g., DCM), add the chiral catalyst (e.g., (R,R)-Ts-DENEB, 1-2 mol%).

  • Add the hydrogen source (e.g., formic acid/triethylamine mixture).

  • Stir the reaction at the optimized temperature (e.g., 28 °C) for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, perform an aqueous workup, extract with an organic solvent, dry, and concentrate.

  • Purify the resulting enantiomerically enriched cyclobutanol by flash column chromatography. Expect >90% yield and >95% ee.[15]

Step 2: Diastereospecific Intramolecular C-H Silylation

  • To a solution of the enantioenriched cyclobutanol from Step 1 (1.0 equiv) in a dry, degassed solvent (e.g., octane), add the hydrosilane (e.g., HSiMe₂Ph, 1.5 equiv).

  • Add the iridium catalyst (e.g., [Ir(COD)OMe]₂, 3 mol%) and the norbornene derivative (e.g., 3,3-dimethylnorbornene, 15 mol%).

  • Heat the reaction mixture (e.g., to 100 °C) in a sealed vessel for 12-24 hours.

  • Cool the reaction, concentrate, and purify by chromatography to yield the silylated cyclobutane intermediate. This step proceeds with excellent diastereoselectivity due to the rigid fused-ring transition state.[15]

Step 3: Oxidation to the Diol

  • The silylated intermediate can then be oxidized (e.g., using Fleming-Tamao oxidation conditions) to reveal the final substituted cyclobutanol, often as a diol, without erosion of enantiomeric purity.[15]

References

Technical Support Center: Understanding Degradation Pathways of PROTACs with Cyclobutane Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for researchers working with Proteolysis-Targeting Chimeras (PROTACs) featuring cyclobutane linkers. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting strategies for challenges you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just protocols, but the reasoning behind them to empower your research.

Frequently Asked Questions (FAQs)

Q1: Why is the linker a critical component in PROTAC design and what are the purported advantages of a cyclobutane linker?

The linker in a PROTAC molecule is not merely a spacer; it is a crucial determinant of the PROTAC's efficacy, influencing the formation and stability of the essential ternary complex (comprising the target protein, the PROTAC, and an E3 ligase).[1] The linker's length, rigidity, and chemical composition can significantly impact a PROTAC's physicochemical properties, such as solubility and cell permeability, which in turn affect its overall performance.[2][3]

Cyclobutane linkers are a type of rigid linker.[4] The rationale for incorporating rigid linkers, such as those containing cyclobutane, piperazine, or piperidine, is to:

  • Improve Ternary Complex Stability: By reducing conformational flexibility, rigid linkers can pre-organize the PROTAC into a conformation that is favorable for the formation of a stable and productive ternary complex.[4][]

  • Enhance Metabolic Stability: The rigid structure can make the linker less susceptible to enzymatic degradation, particularly oxidative metabolism, which can be a liability for flexible alkyl or PEG linkers.[4][]

  • Modulate Physicochemical Properties: The inclusion of cycloalkane structures can improve solubility and other drug-like properties.[]

Q2: My PROTAC with a cyclobutane linker shows low or no degradation of the target protein. What are the potential causes and how can I troubleshoot this?

Several factors could contribute to a lack of target degradation. A systematic troubleshooting approach is recommended.

Troubleshooting Workflow: No Target Degradation

A No Target Degradation Observed B 1. Verify Target and E3 Ligase Expression A->B C 2. Assess Cell Permeability B->C Expression Confirmed G Outcome: Low/No Expression B->G Problem Identified D 3. Confirm Target & E3 Ligase Engagement C->D Permeability Confirmed H Outcome: Poor Permeability C->H Problem Identified E 4. Evaluate Ternary Complex Formation D->E Engagement Confirmed I Outcome: No Engagement D->I Problem Identified F 5. Re-evaluate Linker Design E->F Ternary Complex Confirmed J Outcome: No/Weak Ternary Complex E->J Problem Identified K Outcome: Suboptimal Linker F->K Problem Identified L Solution: Use different cell line G->L M Solution: Modify PROTAC or use permeabilization agents H->M N Solution: Confirm warhead/ligand binding independently I->N O Solution: Biophysical assays (SPR, TR-FRET) J->O P Solution: Synthesize analogs with different linker lengths/attachment points K->P

Caption: Troubleshooting workflow for lack of PROTAC activity.

Detailed Troubleshooting Steps:

  • Verify Target and E3 Ligase Expression: Confirm that your chosen cell line expresses sufficient levels of both the target protein and the recruited E3 ligase (e.g., CRBN, VHL, cIAP1).[6]

    • Protocol: Use Western blotting or qPCR to quantify protein and mRNA levels, respectively.[6][7]

  • Assess Cell Permeability: PROTACs are often large molecules and may have poor cell permeability.[8]

    • Protocol: While direct measurement can be challenging, a Caco-2 permeability assay can be used to evaluate this property.[9][10] If permeability is suspected to be an issue, consider using a more sensitive detection method or a different cell line.[11]

  • Confirm Target and E3 Ligase Engagement: Ensure that the individual ligands of your PROTAC are binding to their respective proteins within the cell.

    • Protocol: Cellular thermal shift assays (CETSA) or NanoBRET™ target engagement assays can be used to confirm intracellular target binding.[12]

  • Evaluate Ternary Complex Formation: The formation of a stable ternary complex is a prerequisite for protein degradation.[1]

    • Protocol: Use biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the formation and stability of the ternary complex in vitro.[13][14]

  • Re-evaluate Linker Design: The rigidity of the cyclobutane linker might impose conformational constraints that prevent the formation of a productive ternary complex.[1]

    • Action: Synthesize and test analogs with different linker lengths or attachment points.[] Even minor changes can have a significant impact on degradation efficiency.[]

Q3: I'm observing the "hook effect" with my cyclobutane-linked PROTAC. How can I mitigate this?

The "hook effect" is a common phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[16] This occurs because at excessive concentrations, the PROTAC is more likely to form non-productive binary complexes (PROTAC with either the target protein or the E3 ligase) rather than the productive ternary complex required for degradation.[16]

Strategies to Mitigate the Hook Effect:

  • Perform a Wide Dose-Response Curve: Always test your PROTAC over a broad range of concentrations (e.g., from picomolar to high micromolar) to identify the optimal concentration for degradation and to characterize the bell-shaped curve of the hook effect.[6][16]

  • Work at Optimal Concentrations: Once the optimal concentration range is identified, use concentrations on the effective side of the dose-response curve for your experiments.[7]

  • Enhance Ternary Complex Cooperativity: Designing PROTACs that promote positive cooperativity in ternary complex formation can help stabilize the ternary complex over the binary complexes, thereby reducing the hook effect.[16] This can be influenced by the linker design.

Q4: How do I investigate the metabolic stability of my cyclobutane-linked PROTAC and identify its degradation products?

Understanding the metabolic fate of a PROTAC is crucial for its development as a therapeutic agent.[17] The linker is often a site of metabolic instability.[17]

Experimental Workflow for PROTAC Metabolite Identification

A In Vitro Incubation B Sample Preparation A->B F Incubate PROTAC with liver microsomes or hepatocytes A->F C LC-MS/MS Analysis B->C G Protein precipitation and/or solid-phase extraction B->G D Data Analysis C->D H Separate parent PROTAC and metabolites using a gradient elution C->H E Metabolite Identification D->E I Compare chromatograms of treated vs. untreated samples to identify metabolite peaks D->I J Characterize metabolite structures using high-resolution mass spectrometry (HRMS) and MS/MS fragmentation patterns E->J

Caption: General workflow for PROTAC metabolite analysis.

Key Considerations for Cyclobutane Linkers:

While rigid linkers are generally designed for increased metabolic stability, they are not immune to metabolism. Potential degradation pathways for PROTACs with cyclobutane linkers could include:

  • Oxidation: Cytochrome P450 (CYP) enzymes can introduce hydroxyl groups onto the cyclobutane ring or adjacent positions.[17][18]

  • Hydrolysis: If the linker is attached to the warhead or E3 ligase ligand via amide or ester bonds, these can be susceptible to hydrolysis, leading to cleavage of the PROTAC.[17][19]

  • Metabolism of the Warhead or E3 Ligase Ligand: The metabolic liabilities of the individual ligands can also contribute to the overall degradation of the PROTAC.[18]

Analytical Techniques:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for identifying and quantifying PROTACs and their metabolites.[17][19] High-resolution mass spectrometry (HRMS) is particularly useful for elucidating the elemental composition of metabolites.[20]

Troubleshooting Guides

Guide 1: Poor In Vivo Efficacy Despite Good In Vitro Degradation
Potential Cause Troubleshooting Strategy Rationale
Poor Pharmacokinetics (PK) Conduct in vivo PK studies in relevant animal models (e.g., mice, rats) to determine parameters like Cmax, AUC, and half-life.[]Good in vitro potency does not always translate to sufficient in vivo exposure. The PROTAC may be rapidly cleared or have poor bioavailability.
Metabolic Instability Perform in vivo metabolite identification studies using plasma, urine, and feces to understand how the PROTAC is being metabolized in the body.[][22]The in vivo metabolic profile can be different from in vitro models. Metabolites may be inactive or could even compete with the parent PROTAC for target binding.[23]
Low Tissue Distribution Analyze the concentration of the PROTAC in the target tissue to ensure it is reaching its site of action.[]The PROTAC may not be effectively distributing to the desired tissue or organ.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Strategy Rationale
Cell Passage Number and Density Use cells within a consistent and low passage number range. Plate cells at a consistent density for all experiments.[6]Cellular characteristics, including protein expression levels, can change with passage number and confluency, leading to variability.
PROTAC Compound Instability Ensure proper storage of the compound (typically at -20°C or -80°C). Prepare fresh dilutions from a stock solution for each experiment.[6]PROTACs can degrade over time, especially in solution.
Variability in Reagents Use the same lot of antibodies, media, and other critical reagents for a set of comparative experiments.Lot-to-lot variability in reagents can introduce significant experimental noise.

Protocols

Protocol 1: Western Blotting for Target Protein Degradation

This protocol is a standard method to assess the extent of target protein degradation following PROTAC treatment.[7][24]

  • Cell Culture and Treatment: Plate cells at a consistent density and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a predetermined amount of time (e.g., 2, 4, 8, 16, 24 hours).[7][11]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[7]

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[7]

  • Detection and Analysis:

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.[7]

Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay provides an initial assessment of the metabolic stability of your PROTAC.

  • Preparation: Prepare a reaction mixture containing HLM and a NADPH-regenerating system in phosphate buffer.

  • Incubation: Pre-incubate the reaction mixture at 37°C. Initiate the reaction by adding the PROTAC (final concentration typically 1 µM).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The remaining concentration of the parent PROTAC is quantified by LC-MS/MS. The half-life (t½) and intrinsic clearance are then calculated.

References

Validation & Comparative

A Guide to the Structural Validation of 3-(Aminomethyl)cyclobutanol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structural validation of 3-(aminomethyl)cyclobutanol using high-resolution proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices, the interpretation of spectral data, and a comparative analysis against structural alternatives, ensuring a robust and self-validating approach to molecular characterization.

Introduction: The Structural Challenge of Substituted Cyclobutanes

The cyclobutane moiety is a key structural motif in numerous biologically active compounds and pharmaceutical intermediates.[1] Unlike more flexible acyclic systems or the stable chair conformation of cyclohexane, the cyclobutane ring exists in a dynamic equilibrium between puckered "butterfly" conformations to alleviate significant torsional strain.[2] This conformational flexibility, coupled with the presence of substituents, creates a unique and often complex magnetic environment for each proton. Consequently, ¹H NMR spectroscopy emerges as an indispensable tool for unambiguously determining the constitution and stereochemistry of molecules like this compound.

The core challenge lies in differentiating not only the protons within the molecule but also distinguishing between potential isomers, such as the cis and trans diastereomers. This guide will demonstrate how a thorough analysis of chemical shifts, spin-spin coupling constants, and signal multiplicities provides a definitive structural fingerprint.

Experimental Protocol: Acquiring High-Quality ¹H NMR Data

The foundation of accurate structural elucidation is a high-quality spectrum. The following protocol is designed to achieve excellent signal resolution and minimize artifacts.

A. Sample Preparation

  • Analyte Purity: Ensure the sample of this compound is of high purity (ideally >95%) to avoid signals from residual solvents or synthetic precursors that may complicate spectral interpretation.

  • Mass Measurement: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice, but for compounds with exchangeable protons (-OH, -NH₂), deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are superior. These solvents can exchange with the active protons, causing their signals to broaden or disappear, which is a useful diagnostic tool. For this guide, we will consider DMSO-d₆, which allows for the observation of both -OH and -NH₂ protons.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm for reference.[3]

  • Filtration & Transfer: Transfer the solution to a standard 5 mm NMR tube, filtering through a small plug of glass wool in a pipette if any particulate matter is visible.

B. Spectrometer Setup and Data Acquisition

  • Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to maximize chemical shift dispersion and simplify the analysis of complex splitting patterns.

  • Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

    • Number of Scans: Acquire a minimum of 16 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to ensure quantitative integration.

    • Spectral Width: A standard spectral width of 12-16 ppm is appropriate.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Perform baseline correction to obtain a flat baseline.

    • Integrate all signals to determine the relative ratio of protons.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm.

Spectral Interpretation and Structural Assignment

The structure of this compound presents several distinct proton environments. The interpretation relies on correlating the expected signals with the observed spectrum. For clarity, we will analyze the expected spectrum for the cis isomer.

Visualizing the Structure and Proton Environments

The following diagram illustrates the unique proton environments in cis-3-(aminomethyl)cyclobutanol.

Caption: Molecular structure of cis-3-(aminomethyl)cyclobutanol with proton labels.

Predicted ¹H NMR Data Summary

The following table summarizes the expected chemical shifts (δ), multiplicities, and integrations for cis-3-(aminomethyl)cyclobutanol in DMSO-d₆. Actual values may vary slightly based on concentration and temperature.

Proton LabelApprox. δ (ppm)MultiplicityIntegrationRationale for Chemical Shift & Multiplicity
Hₐ (CH-OH)3.8 - 4.2Multiplet1HDeshielded by the adjacent electronegative oxygen atom. Coupled to four neighboring H_b protons.
H_b (CH₂)1.8 - 2.2Multiplet4HProtons on C2 and C4. They are chemically equivalent due to symmetry. Coupled to H_a and H_c.
H_c (CH-CH₂NH₂)2.3 - 2.7Multiplet1HMethine proton adjacent to the aminomethyl group. Coupled to four H_b protons and two H_d protons.
H_d (CH₂-NH₂)2.8 - 3.2Doublet2HMethylene protons adjacent to the nitrogen atom. Deshielded by nitrogen. Coupled to the H_c proton.
OH4.5 - 5.5Broad Singlet1HExchangeable proton. Chemical shift is concentration-dependent.
NH₂1.5 - 3.0Broad Singlet2HExchangeable protons. Signal can be very broad.
Detailed Analysis of Spectral Features
  • Number of Signals: The presence of 6 distinct signals corresponding to the different proton environments is the first confirmation of the overall structure. In unsubstituted cyclobutane, rapid ring inversion renders all 8 protons equivalent, resulting in a single peak around 1.96 ppm.[2][3] The substituents in this compound break this symmetry.

  • Chemical Shifts (δ): The downfield shifts of Hₐ (~4.0 ppm) and H_d (~3.0 ppm) are characteristic of protons attached to carbons bearing electronegative atoms (oxygen and nitrogen, respectively). This strongly supports the placement of the hydroxyl and aminomethyl groups.

  • Integration: The relative integrals of the signals (1:4:1:2:1:2) must match the number of protons in each environment (Hₐ:H_b:H_c:H_d:OH:NH₂). This provides quantitative validation of the proton count for each group.

  • Multiplicity (Splitting Patterns): The spin-spin coupling provides crucial connectivity information.

    • The doublet for the H_d protons confirms they are adjacent to a single proton (H_c).

    • The complex multiplets for Hₐ, H_b, and H_c arise from coupling to multiple, non-equivalent neighboring protons. The puckered nature of the cyclobutane ring leads to different coupling constants for cis and trans protons, making the patterns complex.[4][5] Detailed analysis using 2D NMR techniques like COSY would definitively establish these coupling networks.

Comparative Analysis: Differentiating Isomers

A key role of ¹H NMR in this context is to distinguish the target molecule from potential structural isomers.

Cis vs. Trans Diastereomers

The primary alternative structure is the trans isomer of this compound. While the number of signals and their general chemical shift regions will be similar, the key difference lies in the coupling constants and the precise chemical shifts, which are sensitive to the through-space stereochemical relationship of the protons.

In cyclobutane systems, the vicinal coupling constants (J-couplings) are highly dependent on the dihedral angle between the coupled protons.[6]

  • J_cis values are typically in the range of 8-11 Hz.

  • J_trans values are generally smaller, often between 2-8 Hz.

A detailed analysis of the coupling constants within the multiplets, often requiring spectral simulation or 2D NMR, can definitively establish the relative stereochemistry as cis or trans. The symmetry of the molecule also differs; the cis isomer possesses a plane of symmetry that makes the two methylene groups on the ring (C2 and C4) equivalent. The trans isomer has a C₂ axis of symmetry, which also results in equivalent methylene groups. Therefore, simple signal counting may not differentiate them, placing greater importance on coupling constant analysis.

Positional Isomers

Other potential isomers, such as 2-(aminomethyl)cyclobutanol, would produce a completely different ¹H NMR spectrum. For example, in 2-(aminomethyl)cyclobutanol, the symmetry is lost, and one would expect to see more than the 6 signals predicted for the 3-substituted isomer, as all four ring methylene protons could become non-equivalent.[7] The splitting patterns would also be fundamentally different, reflecting the altered connectivity.

Conclusion

¹H NMR spectroscopy provides a powerful and definitive method for the structural validation of this compound. A systematic analysis, beginning with the acquisition of a high-quality spectrum, allows for a multi-faceted confirmation of the molecular structure. By carefully evaluating the number of signals, their chemical shifts, integral ratios, and spin-spin coupling patterns, one can confirm the molecular framework, the position of the functional groups, and critically, the stereochemistry of the substituents. This rigorous, evidence-based approach is fundamental to ensuring the identity and purity of chemical entities in research and development.

References

A Comparative Analysis of 3-(Aminomethyl)cyclobutanol Analogs in GABAA Receptor Assays: A Guide for Neuropharmacology Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Conformational Restriction in GABA Analog Design

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability. Its dysregulation is implicated in a host of neurological and psychiatric disorders, making the GABAA receptor a key therapeutic target. However, the inherent conformational flexibility of the GABA molecule allows it to adopt multiple spatial arrangements, not all of which are optimal for selective interaction with specific GABAA receptor subtypes. This has spurred the development of conformationally restricted GABA analogs, which aim to lock the key pharmacophoric elements—the amino and carboxyl groups (or their bioisosteres)—into a specific orientation to enhance potency, selectivity, and metabolic stability.[1]

The cyclobutane scaffold has emerged as a particularly attractive framework for achieving this conformational rigidity.[2] Its puckered, three-dimensional structure provides a rigid backbone to control the spatial relationship between substituents. This guide presents a comparative analysis of a series of novel 3-(aminomethyl)cyclobutanol analogs, designed as conformationally restricted GABA mimetics. We will delve into their performance in key biological assays, supported by detailed experimental protocols and a discussion of the structure-activity relationships (SAR) that govern their interaction with the GABAA receptor.

Comparative Analysis of this compound Analogs

To investigate the impact of structural modifications on GABAA receptor affinity, a series of this compound analogs with varying stereochemistry and substituents were synthesized and evaluated in a competitive radioligand binding assay. The affinity of these compounds for the GABAA receptor was determined by their ability to displace the radiolabeled GABAA agonist [³H]muscimol from rat brain membranes.

Data Summary: GABAA Receptor Binding Affinities

The binding affinities (Ki values) of the synthesized this compound analogs are summarized in the table below. Lower Ki values indicate higher binding affinity.

Compound IDStereoisomerR¹ SubstituentR² SubstituentKi (nM)
GABA ---15
AMC-01 cisHH58
AMC-02 transHH250
AMC-03 cisMethylH45
AMC-04 cisEthylH80
AMC-05 cisHMethyl120
AMC-06 cisHPhenyl>1000
AMC-07 cisFluoroH35
Structure-Activity Relationship (SAR) Insights

The data reveals several key SAR trends for this series of compounds:

  • Stereochemistry is Crucial: The cis isomer AMC-01 (Ki = 58 nM) exhibits significantly higher affinity for the GABAA receptor compared to its trans counterpart AMC-02 (Ki = 250 nM). This suggests that the spatial arrangement of the aminomethyl and hydroxyl groups in the cis configuration more closely mimics the active conformation of GABA at the receptor binding site. The "pinning back" of the polar groups in the trans isomer may lead to unfavorable steric interactions.[2]

  • Impact of Substitution on the Cyclobutane Ring (R¹): Small, electron-withdrawing or alkyl substituents at the R¹ position of the cis-cyclobutane ring are well-tolerated and can even enhance affinity. The methyl-substituted analog AMC-03 (Ki = 45 nM) and the fluoro-substituted analog AMC-07 (Ki = 35 nM) both show improved affinity over the unsubstituted parent compound AMC-01 . This suggests the presence of a small hydrophobic or polar pocket in the receptor that can accommodate these groups. However, increasing the size of the alkyl group, as in the ethyl-substituted analog AMC-04 (Ki = 80 nM), leads to a decrease in affinity, indicating a potential steric clash.

  • Impact of Substitution on the Aminomethyl Group (R²): Modification of the aminomethyl group appears to be detrimental to binding affinity. The N-methyl analog AMC-05 (Ki = 120 nM) shows a significant drop in affinity compared to AMC-01 , and the bulky N-phenyl substitution in AMC-06 (Ki > 1000 nM) completely abolishes binding. This highlights the critical role of the primary amine for interaction with the GABAA receptor, likely through the formation of a salt bridge with an acidic residue in the binding pocket.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols were employed in the evaluation of the this compound analogs.

Synthesis of this compound Analogs (General Scheme)

A representative synthetic scheme for the preparation of the cis-3-(aminomethyl)cyclobutanol analogs is outlined below. The synthesis commences with a [2+2] cycloaddition to form the cyclobutane ring, followed by functional group manipulations to introduce the aminomethyl and hydroxyl moieties.

Synthesis_Workflow start Substituted Alkene + Dichloroketene cycloaddition [2+2] Cycloaddition start->cycloaddition cyclobutanone Dichlorocyclobutanone Intermediate cycloaddition->cyclobutanone dechlorination Reductive Dechlorination cyclobutanone->dechlorination ketone Substituted Cyclobutanone dechlorination->ketone reduction Reduction of Ketone ketone->reduction alcohol cis/trans Cyclobutanol Mixture reduction->alcohol separation Chromatographic Separation alcohol->separation cis_alcohol cis-Cyclobutanol separation->cis_alcohol mitsunobu Mitsunobu Reaction (Phthalimide, DEAD, PPh3) cis_alcohol->mitsunobu phthalimide Phthalimidomethyl Cyclobutanol mitsunobu->phthalimide hydrolysis Hydrazinolysis phthalimide->hydrolysis final_product cis-3-(Aminomethyl)cyclobutanol Analog hydrolysis->final_product Binding_Assay_Workflow prep 1. Membrane Preparation (Rat whole brain homogenization and centrifugation) incubation 2. Incubation (Membranes + [³H]Muscimol + Test Compound/Vehicle) prep->incubation filtration 3. Separation of Bound/Free Ligand (Rapid vacuum filtration) incubation->filtration scintillation 4. Quantification (Liquid scintillation counting) filtration->scintillation analysis 5. Data Analysis (Calculation of Ki values) scintillation->analysis Electrophysiology_Pathway cluster_cell HEK293 Cell GABA_A GABAA Receptor (α1β2γ2) Cl_channel Chloride Channel GABA_A->Cl_channel opens Cl_influx Chloride Influx (I_Cl) Cl_channel->Cl_influx GABA_analog This compound Analog GABA_analog->GABA_A binds to Hyperpolarization Hyperpolarization (Inhibitory Current) Cl_influx->Hyperpolarization

References

A Senior Application Scientist's Guide to Spectroscopic Differentiation of 3-(Aminomethyl)cyclobutanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular structure is not merely an academic exercise; it is a cornerstone of efficacy, safety, and intellectual property. Stereoisomers, molecules with identical chemical formulas and connectivity but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. The cyclobutane ring, a "privileged scaffold" in medicinal chemistry, presents unique stereochemical challenges. This guide provides an in-depth comparison of the spectroscopic techniques used to unambiguously differentiate the cis and trans isomers of 3-(Aminomethyl)cyclobutanol, a key building block in contemporary drug discovery.

Our analysis will be grounded in the fundamental principles of molecular geometry and its influence on spectroscopic output. The cyclobutane ring is not a planar square; it exists in a dynamic, puckered "butterfly" conformation to alleviate torsional strain.[1] The relative orientation of the aminomethyl and hydroxyl substituents in this puckered structure—either on the same side (cis) or opposite sides (trans) of the ring—creates distinct spectroscopic signatures that can be decisively interpreted using a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Stereochemical Assignment

NMR spectroscopy is the most powerful and conclusive method for differentiating the cis and trans isomers of this compound. The spatial relationships between protons and carbons are directly reflected in their chemical shifts and, most critically, their spin-spin coupling constants.

¹H NMR Spectroscopy: Decoding Dihedral Angles

The key to distinguishing these isomers lies in the vicinal coupling constants (³JHH), which are exquisitely sensitive to the dihedral angle between adjacent protons, a relationship described by the Karplus equation.[2]

  • Expert Insight: In a 1,3-disubstituted cyclobutane, the trans isomer typically places the substituents in a pseudo-diequatorial orientation to minimize steric hindrance. This results in distinct dihedral angles between the methine protons (CH-OH and CH-CH₂NH₂) and their adjacent methylene protons compared to the cis isomer, where one substituent is pseudo-axial and the other pseudo-equatorial.[3] This geometric constraint is the primary source of the observable differences in coupling constants.

Expected ¹H NMR Spectral Data

Parametercis-3-(Aminomethyl)cyclobutanoltrans-3-(Aminomethyl)cyclobutanolRationale for Difference
Methine Protons (H1, H3) Distinct signals, potentially more shielded (lower ppm)Distinct signals, potentially more deshielded (higher ppm)Anisotropic effects and through-space shielding differ based on the relative orientation of the substituents.[3]
Ring Methylene Protons (H2, H4) Complex multipletsComplex multipletsProtons are diastereotopic, leading to complex splitting patterns influenced by both geminal and vicinal coupling.
Aminomethyl Protons (-CH₂NH₂) Doublet (coupled to H3)Doublet (coupled to H3)Deshielded by the adjacent nitrogen atom.[4]
³JHH (Vicinal Coupling) Smaller and varied coupling constantsLarger and more defined coupling constantsThe dihedral angles in the more rigid trans conformer lead to larger ³J values, a hallmark of trans-vicinal protons in cyclic systems.[2][5]
⁴JHH (Long-Range Coupling) May be observableMay be observable"W-coupling" can occur in cyclobutanes and is highly dependent on the specific conformation, offering another layer of structural proof.[6]

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the isomer sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean vial. Ensure complete dissolution.[7]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of 4-5 cm.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: Acquire the spectrum using a field strength of 400 MHz or higher to ensure good signal dispersion. A standard pulse program with a 90° pulse angle and a relaxation delay of 1-2 seconds is typically sufficient.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Integrate the signals to determine proton ratios. Meticulously analyze the multiplicities and measure the coupling constants (in Hz) to determine the stereochemistry.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Result prep1 Dissolve 5-10 mg in 0.6 mL Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert & Lock prep2->acq1 acq2 Shim Field acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Analyze δ, J, Integrals proc2->proc3 result Stereochemical Assignment proc3->result

Caption: Workflow for ¹H NMR-based isomer differentiation.

¹³C NMR Spectroscopy: A Complementary View

While ¹H NMR is often sufficient, ¹³C NMR provides complementary data. The chemical shifts of the cyclobutane ring carbons are sensitive to the steric and electronic environment imposed by the substituents.

  • Expert Insight: In the cis isomer, steric compression (gamma-gauche effect) between the pseudo-axial substituent and the syn-axial protons on the ring can cause the involved carbons to be shielded, appearing at a higher field (lower ppm value) compared to the less sterically hindered trans isomer.

Expected ¹³C NMR Spectral Data

Carbon Atomcis-Isomer (Predicted δ, ppm)trans-Isomer (Predicted δ, ppm)Rationale for Difference
C1 (-CHOH) ~65-70~68-73Stereochemical environment affects shielding.
C2/C4 (-CH₂-) ~30-35~33-38The cis isomer may exhibit slightly different shifts for C2 and C4 due to asymmetry.
C3 (-CHCH₂NH₂) ~38-43~40-45Subject to steric effects from the C1 substituent.
-CH₂NH₂ ~42-47~43-48Generally less affected by ring stereochemistry but can show minor shifts.

Experimental Protocol: ¹³C NMR Acquisition

The protocol is similar to ¹H NMR, with two key differences:

  • Sample Concentration: A more concentrated sample (20-50 mg) is required due to the lower natural abundance of ¹³C.[7]

  • Number of Scans: A significantly higher number of scans (hundreds to thousands) is necessary to achieve an adequate signal-to-noise ratio.[1]

Infrared (IR) Spectroscopy: Probing Functional Group Interactions

IR spectroscopy provides information about the functional groups present. While both isomers contain identical functional groups (-OH and -NH₂), their relative spatial orientation can influence hydrogen bonding, leading to subtle but potentially measurable spectral differences.

  • Expert Insight: The primary distinguishing feature may arise from the potential for intramolecular hydrogen bonding in the cis isomer, where the hydroxyl and aminomethyl groups are on the same face of the ring. This can lead to a sharper O-H stretching band compared to the trans isomer, which will predominantly engage in intermolecular hydrogen bonding, resulting in a broader O-H absorption.

Expected IR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Expected Appearance (cis vs. trans)
O-H Stretch 3600 - 3200 (broad)The band for the cis isomer might be slightly sharper or appear at a slightly different frequency due to intramolecular H-bonding.
N-H Stretch 3500 - 3300 (two bands)Asymmetric and symmetric stretches of the primary amine.[4][8] Generally sharper than the O-H band.[9]
C-H Stretch 3000 - 2850Aliphatic C-H stretches.
N-H Bend 1650 - 1580Characteristic scissoring vibration of a primary amine.[8]
Fingerprint Region < 1500Contains C-O, C-N, and C-C stretches and bends. Differences are expected but can be difficult to assign without computational modeling.

Experimental Protocol: ATR-FTIR Spectroscopy

  • Background Scan: Clean the ATR crystal (e.g., diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.

  • Spectrum Acquisition: Acquire the sample spectrum, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Caption: Key IR regions for analyzing cis/trans isomers.

Mass Spectrometry (MS): Separation is Key

As stereoisomers, cis- and trans-3-(Aminomethyl)cyclobutanol have identical molecular weights and will produce the same molecular ion peak (m/z 101.15). Standard electron ionization (EI) mass spectra are also expected to be nearly identical, as the fragmentation pathways are governed by connectivity, not stereochemistry.[10]

  • Expert Insight: The reliable differentiation of these isomers using mass spectrometry hinges on coupling it with a separation technique, most commonly Gas Chromatography (GC-MS). The two isomers will have slightly different polarities and boiling points due to their distinct 3D shapes and hydrogen bonding capabilities. This difference in physicochemical properties will lead to different retention times on the GC column, allowing for their separation and individual analysis.

Expected GC-MS Data

Parametercis and trans Isomers
Retention Time (GC) Different. The more polar isomer (often the cis) may have a longer retention time on a polar column.
Molecular Ion (M⁺) m/z = 101
Key Fragments m/z = 84 (Loss of NH₃) m/z = 83 (Loss of H₂O) m/z = 71 (α-cleavage, loss of CH₂NH₂) m/z = 30 ([CH₂NH₂]⁺)

Experimental Protocol: GC-MS Analysis

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the amine and alcohol functional groups can be derivatized (e.g., silylation or acylation).[11] This step is crucial for robust analysis.

  • Sample Injection: Inject a dilute solution of the derivatized (or underivatized) sample into the GC injector port.

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS). A temperature gradient is applied to elute the compounds based on their boiling points and interaction with the column's stationary phase.[12]

  • Mass Analysis: As each isomer elutes from the column, it enters the mass spectrometer, where it is ionized (typically by EI), and the resulting fragments are separated by their mass-to-charge ratio.

  • Data Analysis: A chromatogram is generated showing signal intensity versus retention time. The mass spectrum for each peak is then used to confirm the identity of the eluting compound.

G cluster_output Output Data start Isomer Mixture (Derivatized) gc GC Column Separation start->gc ms MS Detector Ionization & Fragmentation gc->ms peak1 Peak 1: Isomer A (Retention Time t_A) ms->peak1 peak2 Peak 2: Isomer B (Retention Time t_B) ms->peak2

Caption: GC-MS workflow for separating and identifying isomers.

Summary and Conclusion

This guide has detailed the primary spectroscopic methods for differentiating the cis and trans isomers of this compound. While each technique provides valuable information, their strengths in stereochemical elucidation vary significantly.

Comparative Summary of Techniques

TechniquePrimary Differentiating FeatureConfidence LevelNotes
¹H NMR Vicinal Coupling Constants (³JHH) High / Definitive The most reliable and direct method for assigning stereochemistry based on dihedral angles.
¹³C NMR Chemical Shifts (Steric Shielding)ModerateProvides strong supporting evidence but is less direct than coupling constants.
IR Spectroscopy O-H Stretch Band Shape (H-Bonding)Low / IndicativeDifferences can be subtle and may be confounded by concentration and sample state.
GC-MS GC Retention Time High / Definitive Differentiates based on physical properties, not the mass spectrum itself. Requires chromatographic separation.

References

The Rigid Advantage: A Comparative Guide to Cyclobutane-Based PROTAC Linkers Versus PEG Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the vanguard of therapeutic innovation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift from occupancy-based inhibition to targeted protein elimination. The success of these heterobifunctional molecules hinges on the synergistic interplay of three components: a warhead for the protein of interest (POI), an E3 ligase-recruiting ligand, and the intervening linker. While often perceived as a mere tether, the linker's chemical architecture is a critical determinant of a PROTAC's therapeutic index, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][2]

For years, flexible polyethylene glycol (PEG) chains have been the default choice for linker design, prized for their hydrophilicity and synthetic accessibility.[2] However, the field is undergoing a paradigm shift, with a groundswell of evidence championing the use of more conformationally constrained linkers.[3] Among these, cyclobutane-based linkers have emerged as a compelling structural motif, offering a rigidifying element that can overcome many of the limitations inherent to their flexible PEG counterparts. This guide provides an in-depth, data-driven comparison of cyclobutane-based and PEG linkers to inform the rational design of next-generation protein degraders.

The Linker's Pivotal Role in PROTAC Efficacy

The linker is not a passive spacer but an active contributor to the PROTAC's mechanism of action. Its length, rigidity, and chemical composition are instrumental in orchestrating the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1] An ill-suited linker can lead to steric hindrance or unproductive binding modes, while an optimal linker facilitates favorable protein-protein interactions, enhancing the stability and efficiency of the ternary complex.[4]

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex binds to Proteasome 26S Proteasome POI->Proteasome targeted to PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex binds to Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination facilitates Ubiquitination->POI adds Ubiquitin tags to Degradation Degradation Products Proteasome->Degradation degrades into

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation. The PROTAC acts as a bridge, bringing the target protein and an E3 ligase into proximity to trigger ubiquitination and subsequent proteasomal degradation.

The Flexible Workhorse: Polyethylene Glycol (PEG) Linkers

PEG linkers, characterized by repeating ethylene glycol units, have been a mainstay in PROTAC design due to several key advantages.

Advantages of PEG Linkers:

  • Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of often lipophilic PROTAC molecules, a common challenge in their development.[1]

  • Synthetic Tractability: A wide variety of bifunctional PEG linkers are commercially available, facilitating the rapid synthesis of PROTAC libraries with varying linker lengths.[5]

  • Conformational Flexibility: The high degree of rotational freedom in PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive ternary complex geometry.[6]

Disadvantages of PEG Linkers:

  • Entropic Penalty: The inherent flexibility of PEG linkers can lead to a significant entropic cost upon binding to form the ternary complex, potentially reducing its stability.[]

  • Reduced Cell Permeability: The high polarity and potential for increased molecular weight associated with longer PEG chains can hinder passive diffusion across the cell membrane.[8]

  • Metabolic Liability: PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[1]

  • "Hook Effect": The flexibility of PEG linkers can contribute to the formation of non-productive binary complexes at high PROTAC concentrations, leading to a decrease in degradation efficiency.[9]

The Rigid Contender: Cyclobutane-Based Linkers

Cyclobutane-based linkers introduce a level of conformational constraint that can offer significant advantages in PROTAC design. This rigidity helps to pre-organize the PROTAC into a bioactive conformation, potentially leading to improved pharmacological properties.

Advantages of Cyclobutane-Based Linkers:

  • Improved Cell Permeability: The compact and rigid nature of the cyclobutane scaffold can shield polar groups and reduce the topological polar surface area (TPSA), leading to enhanced cell permeability compared to their more flexible counterparts.

  • Enhanced Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation than linear PEG chains, which can lead to an improved pharmacokinetic profile.[1]

  • Reduced Entropic Penalty: By pre-organizing the PROTAC into a conformation that is more favorable for binding, the entropic penalty of forming the ternary complex can be reduced, potentially leading to enhanced stability and potency.[10]

  • Potentially Higher Selectivity: The defined orientation of the ligands imposed by a rigid linker can lead to improved selectivity for the target protein.[6]

Disadvantages of Cyclobutane-Based Linkers:

  • Synthetic Complexity: The synthesis of functionalized cyclobutane building blocks can be more challenging and less commercially accessible than that of linear PEG linkers.

  • Potential for Mismatched Geometry: The lack of flexibility means that a rigid linker may not always be able to achieve the optimal geometry for ternary complex formation for every POI-E3 ligase pair.[6]

Linker_Comparison cluster_0 PEG Linker cluster_1 Cyclobutane Linker PEG Flexible & Hydrophilic (CH2-CH2-O)n Cyclobutane Rigid & Compact C4H6 Scaffold

Figure 2: A simplified comparison of the structural characteristics of a flexible PEG linker and a rigid cyclobutane linker.

Head-to-Head Comparison: Performance and Physicochemical Properties

FeaturePEG LinkersCyclobutane-Based LinkersRationale & Supporting Evidence
Conformational Freedom HighLowThe linear nature of PEG allows for a high degree of bond rotation, whereas the cyclic structure of cyclobutane restricts conformational flexibility.[6]
Cell Permeability Generally LowerGenerally HigherRigid linkers can shield polar functional groups, reducing the polar surface area and enhancing passive diffusion.[11] Studies have shown that reducing the PEG-like character of a PROTAC linker can increase permeability.[9]
Metabolic Stability ModerateHighCycloalkane structures are generally more resistant to oxidative metabolism compared to the ether linkages in PEG chains.[1]
Ternary Complex Stability VariablePotentially LowerWhile rigidity can reduce the entropic penalty, it may also prevent the optimal alignment of the POI and E3 ligase. There can be a trade-off between permeability and ternary complex stability.
Synthetic Accessibility HighModerate to LowA wide variety of bifunctional PEG linkers are commercially available. The synthesis of functionalized cyclobutanes is often more complex.[6]
Solubility Generally HigherCan be LowerThe hydrophilic ether oxygens in PEG linkers contribute to higher aqueous solubility.[1]

Case Study: A PROTAC with a cis-Cyclobutane Linker

A notable example of a PROTAC incorporating a rigid linker is UNC7700, which contains a unique cis-cyclobutane linker. This PROTAC was shown to potently degrade components of the Polycomb Repressive Complex 2 (PRC2), with a DC50 of 111 nM for the degradation of EED and 275 nM for EZH2 after 24 hours in a diffuse large B-cell lymphoma cell line.[12] The successful application of a cyclobutane linker in this context underscores the potential of rigid linkers in developing potent and effective PROTACs.

Experimental Protocols for Linker Evaluation

A rigorous evaluation of different linker strategies is crucial for the rational design of potent PROTACs. The following are key experimental protocols for assessing the impact of the linker on PROTAC performance.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method for assessing the passive permeability of a PROTAC across an artificial membrane, which is a good indicator of its potential for cell entry.[8]

Methodology:

  • Preparation of Plates: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. An acceptor plate is filled with buffer.

  • Compound Addition: The PROTAC is dissolved in a suitable buffer and added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is quantified by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The Pe is calculated based on the change in concentration in the donor and acceptor wells over time.

Western Blot for Target Protein Degradation

This is the gold standard for quantifying the degradation of the target protein in cells following PROTAC treatment.

Methodology:

  • Cell Treatment: Culture cells to an appropriate confluency and treat with a dose-response of the PROTAC for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest the cells and lyse them to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin). Then, incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Detection and Quantification: Visualize the protein bands using a suitable substrate and quantify the band intensities to determine the extent of protein degradation relative to the loading control.

Synthesis of a Bifunctional Cyclobutane Linker (Illustrative)

The synthesis of cyclobutane-based linkers often requires multi-step procedures. The following is a conceptual outline for the synthesis of a bifunctional cyclobutane linker.

Synthesis_Workflow cluster_0 Illustrative Synthesis of a Bifunctional Cyclobutane Linker Start Commercially Available Cyclobutane Derivative Step1 Functional Group Interconversion Start->Step1 Step2 Orthogonal Protection Step1->Step2 Step3 Sequential Deprotection and Coupling Step2->Step3 Final Bifunctional Cyclobutane Linker Step3->Final

Figure 3: A generalized workflow for the synthesis of a bifunctional cyclobutane linker, often involving functional group manipulation, orthogonal protection, and sequential coupling steps.

Conclusion: A Move Towards Rational, Rigid Design

The era of viewing the PROTAC linker as a passive entity is over. The choice between a flexible PEG linker and a more rigid cyclobutane-based linker is a critical decision that can profoundly impact the therapeutic potential of a PROTAC. While PEG linkers offer synthetic ease and can be effective in certain contexts, the evidence increasingly suggests that the conformational constraint imparted by rigid linkers, such as those containing a cyclobutane scaffold, can lead to PROTACs with superior cell permeability, metabolic stability, and, in some cases, enhanced potency.

The future of PROTAC design lies in a more rational, structure-based approach to linker selection. As our understanding of the intricate dynamics of ternary complex formation continues to evolve, we can expect to see the development of novel, conformationally constrained linkers that are tailored to specific POI-E3 ligase pairs. The judicious application of rigid linkers, like the cyclobutane motif, will undoubtedly be a key driver of innovation in the exciting field of targeted protein degradation.

References

A Comparative Guide to the In Vitro and In Vivo Evaluation of Drug Candidates Containing the 3-(Aminomethyl)cyclobutanol Moiety

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection and rigorous evaluation of novel chemical scaffolds are paramount to therapeutic innovation. The 3-(aminomethyl)cyclobutanol moiety, a conformationally restricted carbocycle, has emerged as a compelling structural motif in medicinal chemistry. Its rigid framework offers a unique tool to explore structure-activity relationships (SAR) and to optimize pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of the in vitro and in vivo evaluation of drug candidates incorporating this moiety, with a particular focus on its application in the design of γ-aminobutyric acid (GABA) analogs.

The Rationale for Incorporating the this compound Scaffold

The cyclobutane ring introduces a degree of conformational constraint that can enhance binding affinity and selectivity for a biological target by reducing the entropic penalty of binding.[1][2] This "pre-organization" of the pharmacophoric groups—the aminomethyl and hydroxyl functionalities—can lead to improved metabolic stability and oral bioavailability compared to more flexible aliphatic counterparts. The this compound scaffold serves as a versatile building block in the synthesis of diverse compounds, from central nervous system (CNS) agents to kinase inhibitors and PROTACs (Proteolysis Targeting Chimeras).

Comparative In Vitro Evaluation: A Focus on GABA Analogs

A primary application of the this compound moiety and its analogs has been in the development of conformationally restricted GABA analogs.[3][4] GABA is the principal inhibitory neurotransmitter in the central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders. The evaluation of novel GABA analogs typically involves a battery of in vitro assays to characterize their interaction with key components of the GABAergic system.

Here, we compare the in vitro activity of cis- and trans-3-aminocyclobutane-1-carboxylic acid, close analogs of the this compound moiety, as a case study.[3]

Table 1: Comparative In Vitro Activity of Cyclobutane GABA Analogs[3]
Assaycis-3-aminocyclobutane-1-carboxylic acidtrans-3-aminocyclobutane-1-carboxylic acidRationale and Interpretation
GABA Uptake Inhibition (Rat Brain Minislices) Weak to moderate inhibitionLess effective than cis isomerThis assay assesses the compound's ability to block the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory action. The superior activity of the cis isomer suggests its conformation is more favorable for binding to GABA transporters.
GABA Receptor Binding (Sodium-Independent) Weak to moderate inhibitionLess effective than cis isomerThis assay measures the displacement of a radiolabeled GABA ligand from its receptors on rat brain membranes, indicating the compound's affinity for GABA receptors. The results further support the conformational advantage of the cis isomer.
GABA Aminotransferase (GABA-T) Substrate Activity Active as a substrateLess effective than cis isomerGABA-T is the primary enzyme responsible for GABA catabolism. A compound that acts as a substrate may modulate GABA levels. The higher activity of the cis isomer suggests it is a better substrate for GABA-T.
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay

Objective: To determine the potency of a test compound in inhibiting the uptake of radiolabeled GABA into brain tissue preparations.

Materials:

  • Rat brain tissue (cortex or hippocampus)

  • Krebs-Ringer bicarbonate buffer

  • [³H]-GABA (radiolabeled GABA)

  • Test compounds (e.g., cis- and trans-3-aminocyclobutane-1-carboxylic acid)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Prepare brain tissue minislices (approximately 0.1 mm thick).

  • Pre-incubate the minislices in Krebs-Ringer buffer at 37°C for 10 minutes.

  • Add the test compound at various concentrations and incubate for a further 10 minutes.

  • Initiate the uptake reaction by adding [³H]-GABA and incubate for 5 minutes.

  • Terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Lyse the tissue and measure the radioactivity using a liquid scintillation counter.

  • Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and determine the IC₅₀ value.

Self-Validation: The protocol should include positive controls (known GABA uptake inhibitors like tiagabine) and negative controls (vehicle) to ensure the assay is performing correctly. The specific activity of the [³H]-GABA should be high enough to provide a robust signal-to-noise ratio.

In Vivo Evaluation: Assessing Physiological Effects

In vivo studies are crucial to understanding the physiological effects and therapeutic potential of a drug candidate in a living organism. For GABA analogs, this often involves assessing their impact on neuronal activity.

Comparative In Vivo Activity: Neuronal Firing Rate

In a study by Allan et al. (1980), the in vivo effects of cis- and trans-3-aminocyclobutane-1-carboxylic acid were evaluated by observing their impact on the firing rate of spinal neurons in cats.[3]

Table 2: Comparative In Vivo Activity of Cyclobutane GABA Analogs[3]
Assaycis-3-aminocyclobutane-1-carboxylic acidtrans-3-aminocyclobutane-1-carboxylic acidRationale and Interpretation
Depression of Firing Rate of Cat Spinal Neurons ActiveLess effective than cis isomerThis in vivo assay directly measures the inhibitory effect of the compound on neuronal activity. The depression of the firing rate is consistent with a GABA-like inhibitory action. The greater potency of the cis isomer in vivo corroborates the in vitro findings.
Experimental Protocol: In Vivo Electrophysiological Recording in Feline Spinal Cord

Objective: To assess the effect of a test compound on the spontaneous or evoked firing rate of individual neurons in the spinal cord of an anesthetized cat.

Materials:

  • Anesthetized and artificially ventilated cat

  • Stereotaxic frame

  • Glass microelectrodes for extracellular recording

  • Amplifier and data acquisition system

  • Drug delivery system (e.g., microiontophoresis or systemic administration)

  • Test compounds

Procedure:

  • Anesthetize the cat and perform a laminectomy to expose the spinal cord.

  • Mount the animal in a stereotaxic frame to ensure stability.

  • Advance a microelectrode into the spinal cord to record the extracellular activity of a single neuron.

  • Establish a stable baseline firing rate.

  • Administer the test compound either locally via microiontophoresis or systemically.

  • Record the changes in the neuronal firing rate during and after drug administration.

  • Analyze the data to quantify the change in firing frequency and duration of the effect.

Self-Validation: The identity of the recorded neuron should be confirmed by its response to known stimuli. The stability of the recording is critical, and control administrations of vehicle should be performed to rule out non-specific effects.

Visualization of Experimental Workflow

In Vitro Evaluation Workflow

in_vitro_workflow cluster_preparation Sample Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis tissue Rat Brain Tissue minislices Brain Minislices tissue->minislices preincubation Pre-incubation minislices->preincubation compound_addition Add Test Compound preincubation->compound_addition radiolabel_addition Add [³H]-GABA compound_addition->radiolabel_addition termination Terminate Uptake radiolabel_addition->termination scintillation Liquid Scintillation Counting termination->scintillation calculation Calculate % Inhibition & IC₅₀ scintillation->calculation caption In Vitro GABA Uptake Inhibition Workflow

Caption: Workflow for in vitro GABA uptake inhibition assay.

Broader Applications and Future Directions

While the development of GABA analogs represents a significant application, the this compound moiety is also being explored in other therapeutic areas. Its rigid structure is advantageous in the design of kinase inhibitors, where precise positioning of functional groups is critical for high-affinity binding to the ATP pocket.[5][6] Furthermore, this moiety is utilized as a linker in the development of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.

Conclusion

The this compound moiety is a valuable scaffold in modern drug discovery, offering a means to introduce conformational rigidity and explore novel chemical space. The comparative in vitro and in vivo evaluation of drug candidates containing this moiety, as exemplified by the study of cyclobutane-based GABA analogs, provides a clear framework for assessing their therapeutic potential. A thorough understanding of the experimental protocols and the rationale behind them is essential for researchers aiming to leverage this promising chemical entity in the development of next-generation therapeutics.

References

A Senior Application Scientist's Guide to Investigating Antibody Cross-Reactivity Against 3-(Aminomethyl)cyclobutanol-Containing Haptens

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the specificity of an antibody is paramount. In the realm of small molecule therapeutics and diagnostics, where haptens are frequently employed to elicit an immune response, understanding the potential for cross-reactivity is not merely an academic exercise—it is a critical component of safety and efficacy assessment. This guide provides an in-depth technical comparison of methodologies to investigate the cross-reactivity of antibodies generated against haptens containing the 3-(aminomethyl)cyclobutanol moiety. We will explore the rationale behind experimental design, provide detailed protocols, and present a framework for data interpretation.

The Significance of the this compound Moiety

The cyclobutane ring is an increasingly utilized scaffold in medicinal chemistry, valued for its ability to introduce conformational rigidity and three-dimensionality into drug candidates.[1][2] The "cis-3-(aminomethyl)cyclobutanecarboxylic acid (ACCA)" scaffold, a close structural relative of our hapten of interest, is found in biologically active molecules, highlighting the relevance of this chemical space in pharmaceutical development.[3] When a small molecule containing the this compound structure is developed as a therapeutic, it is essential to assess its immunogenic potential. Should the molecule act as a hapten and elicit an antibody response, it is crucial to understand which other structurally similar molecules these antibodies might recognize.

Designing a Cross-Reactivity Investigation: A Multifaceted Approach

A thorough investigation into antibody cross-reactivity requires a systematic approach, beginning with the synthesis of a suitable immunogen and culminating in a sensitive and specific immunoassay.

Part 1: Hapten Design and Synthesis for Immunogen Preparation

To generate antibodies against this compound, it must first be rendered immunogenic by conjugation to a carrier protein.[4] The design of the hapten is critical; a linker arm is typically introduced to distance the small molecule from the carrier protein, ensuring that the key structural features of the hapten are accessible to the immune system.

A plausible synthetic route for a hapten containing the this compound core is outlined below. This proposed synthesis leverages established methods for the modification of cyclobutane derivatives.[5][6]

Proposed Synthesis of a this compound-Derived Hapten (Hapten-1)

  • Protection of the Amine: The primary amine of commercially available cis-3-(aminomethyl)cyclobutanol is protected with a suitable protecting group, such as a Boc group, to prevent side reactions in subsequent steps.

  • Activation of the Hydroxyl Group: The hydroxyl group is then activated, for example, by conversion to a tosylate or mesylate, to facilitate the introduction of a linker.

  • Introduction of a Linker with a Terminal Carboxylic Acid: The activated hydroxyl group is displaced by a nucleophile containing a protected carboxylic acid, such as the ethyl ester of 6-aminohexanoic acid.

  • Deprotection and Conjugation: The protecting groups on the amine and carboxylic acid are removed, yielding the free hapten with a linker arm terminating in a carboxyl group. This carboxyl group can then be activated using reagents like EDC and NHS for conjugation to the amine groups of a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[7]

Part 2: Selection of Potential Cross-Reacting Analogs

The core of a cross-reactivity study lies in the judicious selection of compounds to test. These should include molecules with subtle and significant structural variations from the parent hapten. For our this compound hapten, a panel of potential cross-reactants would ideally include:

  • Stereoisomers: The trans-isomer of this compound.

  • Ring Analogs: Cyclopentane and cyclohexane derivatives with similar substitutions.

  • Side-Chain Variations: Analogs with different lengths of the aminomethyl side chain (e.g., aminoethyl) or modifications to the hydroxyl group (e.g., a methoxy ether).

  • Related Scaffolds: Open-chain analogs that mimic the spatial arrangement of the functional groups.

  • Metabolites: Known or predicted metabolites of the parent drug candidate.

Part 3: Development of a Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for determining the cross-reactivity of antibodies against small molecule haptens.[8] This format measures the ability of a test compound to compete with a coated antigen for binding to the antibody of interest.

Below is a detailed protocol for a competitive ELISA to assess the cross-reactivity of polyclonal or monoclonal antibodies raised against our hypothetical this compound-KLH immunogen.

Experimental Protocol: Competitive ELISA for Cross-Reactivity

Materials:

  • High-binding 96-well microtiter plates

  • Coating Antigen: this compound hapten conjugated to BSA (Hapten-1-BSA)

  • Antibody: Polyclonal serum from an animal immunized with Hapten-1-KLH or a specific monoclonal antibody

  • Test Compounds: this compound (free hapten) and a panel of structural analogs

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-rabbit IgG-HRP)

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)

  • Stop Solution: 1M H₂SO₄

  • Buffers: Coating Buffer (carbonate-bicarbonate, pH 9.6), Wash Buffer (PBS with 0.05% Tween-20), Blocking Buffer (PBS with 1% BSA), Assay Buffer (PBS with 0.1% BSA and 0.05% Tween-20)

  • Plate reader capable of measuring absorbance at 450 nm

Workflow Diagram:

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coating Coat plate with Hapten-1-BSA blocking Block with 1% BSA coating->blocking Wash competition Add Antibody + Test Compound/Standard blocking->competition Wash secondary Add Secondary Ab-HRP competition->secondary Wash substrate Add TMB Substrate secondary->substrate Wash stop Add Stop Solution substrate->stop read Read Absorbance at 450 nm stop->read

Caption: Competitive ELISA workflow for cross-reactivity assessment.

Procedure:

  • Plate Coating:

    • Dilute the Hapten-1-BSA coating antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.

    • Add 100 µL of the diluted coating antigen to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare a standard curve of the free hapten (this compound) in Assay Buffer.

    • Prepare serial dilutions of the test compounds (structural analogs) in Assay Buffer.

    • Wash the plate three times with Wash Buffer.

    • Add 50 µL of the standard or test compound dilutions to the appropriate wells.

    • Dilute the primary antibody to its optimal working concentration in Assay Buffer.

    • Add 50 µL of the diluted primary antibody to each well.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Dilute the HRP-conjugated secondary antibody in Assay Buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Signal Development and Measurement:

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of Stop Solution to each well to stop the reaction.

    • Read the absorbance at 450 nm within 30 minutes of adding the stop solution.

Data Analysis and Interpretation

The data from the competitive ELISA is used to calculate the concentration of each test compound that causes 50% inhibition of the maximum signal (IC50). The cross-reactivity is then typically expressed as a percentage relative to the parent hapten.

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of Parent Hapten / IC50 of Test Compound) x 100

Example Data Table:

Below is a table of hypothetical cross-reactivity data for antibodies raised against Hapten-1. This table illustrates how the results of a cross-reactivity study would be presented.

CompoundStructureIC50 (nM)% Cross-Reactivity
Hapten-1 cis-3-(aminomethyl)cyclobutanol10100%
Analog Atrans-3-(aminomethyl)cyclobutanol5020%
Analog Bcis-3-(aminoethyl)cyclobutanol2005%
Analog Ccis-3-(aminomethyl)cyclopentanol10001%
Analog D4-amino-2-butanol>10,000<0.1%

Interpretation of Hypothetical Results:

  • High Cross-Reactivity with Stereoisomer (Analog A): The significant cross-reactivity with the trans-isomer suggests that the antibody recognizes the overall shape and functional groups of the molecule but is not strictly dependent on the cis configuration.

  • Moderate Cross-Reactivity with Side-Chain Variation (Analog B): The reduced cross-reactivity with a longer side-chain indicates that the length of the aminomethyl group is a factor in antibody recognition.

  • Low Cross-Reactivity with Ring Analog (Analog C): The dramatic drop in cross-reactivity when the cyclobutane ring is expanded to a cyclopentane ring suggests that the four-membered ring is a critical component of the epitope.

  • Negligible Cross-Reactivity with Open-Chain Analog (Analog D): The lack of recognition of the acyclic analog confirms the importance of the cyclic scaffold for antibody binding.

Visualizing the Molecular Basis of Cross-Reactivity

The following diagram illustrates the concept of antibody recognition and how structural similarity can lead to cross-reactivity.

Cross_Reactivity_Concept cluster_antibody Antibody Binding Site cluster_haptens Haptens Ab Antibody Hapten1 Hapten-1 (cis-3-(aminomethyl)cyclobutanol) Hapten1->Ab High Affinity Binding (Specific Recognition) AnalogA Analog A (trans-isomer) AnalogA->Ab Lower Affinity Binding (Cross-Reactivity) AnalogC Analog C (cyclopentanol) AnalogC->Ab No Significant Binding

Caption: Antibody recognition of the target hapten and structurally related analogs.

Conclusion

A thorough investigation of antibody cross-reactivity for haptens containing the this compound moiety is a critical step in the development of drugs and diagnostics. By combining rational hapten design, the synthesis of relevant structural analogs, and the implementation of a robust competitive ELISA, researchers can gain a comprehensive understanding of antibody specificity. The insights gleaned from such studies are invaluable for predicting potential off-target effects, ensuring assay accuracy, and ultimately contributing to the development of safer and more effective chemical entities.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Aminomethyl)cyclobutanol
Reactant of Route 2
Reactant of Route 2
3-(Aminomethyl)cyclobutanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.